molecular formula C10H7BrClN B1371084 8-Bromo-4-chloro-6-methylquinoline CAS No. 1156602-22-0

8-Bromo-4-chloro-6-methylquinoline

Cat. No.: B1371084
CAS No.: 1156602-22-0
M. Wt: 256.52 g/mol
InChI Key: XZLLMICSEAATSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-chloro-6-methylquinoline is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-4-chloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLLMICSEAATSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656130
Record name 8-Bromo-4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156602-22-0
Record name 8-Bromo-4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1156602-22-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

8-Bromo-4-chloro-6-methylquinoline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Bromo-4-chloro-6-methylquinoline (CAS: 1156602-22-0)

Introduction

This compound is a polysubstituted heterocyclic compound built on the quinoline framework. Quinoline scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific arrangement of a bromine atom at the 8-position, a chlorine atom at the 4-position, and a methyl group at the 6-position imparts a unique combination of reactivity and steric and electronic properties.[1] This makes it a highly valuable and versatile building block in synthetic organic chemistry.[1][3]

Primarily, this compound serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents.[1][3] Its functional groups act as reactive handles for a variety of chemical transformations, enabling the exploration of chemical space in drug discovery programs targeting cancer and microbial infections.[2][3] This guide provides a detailed overview of its chemical properties, synthesis, reactivity, and applications for researchers and scientists in the field.

Compound Identification and Physicochemical Properties

The identity and fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.

IdentifierValue
CAS Number 1156602-22-0[1][3][4]
IUPAC Name This compound[1][3]
Molecular Formula C₁₀H₇BrClN[1][3]
Molecular Weight 256.52 g/mol [1][3]
Canonical SMILES CC1=CC2=C(C=CN=C2C(=C1)Br)Cl[1][3]
InChI InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3[1][3]
InChI Key XZLLMICSEAATSX-UHFFFAOYSA-N[1][3]

The physical characteristics of the compound dictate its handling, storage, and use in experimental setups.

PropertyValue
Physical Form Solid[5]
Solubility Soluble in organic solvents like DMSO and THF; poorly soluble in water.[3]
Storage Conditions Store at 2-8°C under an inert atmosphere.[5][6]
Stability Stable under normal laboratory conditions; may decompose at extreme pH or temperature.[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. The general strategy involves the construction of the quinoline core followed by functionalization, or the use of pre-functionalized precursors.

General Synthetic Workflow

A common approach begins with a substituted aniline to first construct the quinoline ring system, often yielding a 4-hydroxyquinoline (a quinolin-4-ol), which is then chlorinated. The bromination can occur before or after ring formation, depending on the desired regioselectivity governed by the directing effects of the existing substituents.

sub_aniline Substituted Aniline (e.g., 2-Bromo-4-methylaniline) ring_formation Quinoline Ring Formation (e.g., Skraup or Gould-Jacobs reaction) sub_aniline->ring_formation quinolinol 8-Bromo-6-methylquinolin-4-ol ring_formation->quinolinol chlorination Chlorination (e.g., POCl₃) quinolinol->chlorination product This compound chlorination->product

Caption: General synthetic pathway for this compound.

Protocol: One-Pot Multicomponent Synthesis

A highly efficient method involves a one-pot cascade reaction sequence that improves upon stepwise protocols by avoiding the isolation of potentially unstable intermediates.[3] This approach leverages a sequential Skraup-Doebner-Von Miller reaction.

Objective: To synthesize this compound with improved yield by minimizing intermediate handling.

Materials:

  • m-Chloroaniline

  • Crotonaldehyde

  • Nitrobenzene (oxidant)

  • Copper(II) bromide (CuBr₂)

  • Hydrobromic acid (HBr)

  • Suitable reaction solvent (e.g., high-boiling point ether)

  • Standard glassware for organic synthesis under an inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, charge the flask with m-chloroaniline and the solvent.

  • Michael Addition: While stirring, add crotonaldehyde to the mixture. Heat the reaction to 80°C and maintain for 1 hour. This step accomplishes the initial Michael addition.[3]

  • In-situ Oxidation: Without cooling or workup, add nitrobenzene to the reaction mixture. The nitrobenzene acts as an in-situ oxidant to aromatize the dihydropyridine ring intermediate formed in the previous step, yielding the quinoline core.

  • Bromination: Following the aromatization, introduce CuBr₂ and a catalytic amount of HBr directly into the flask. This step effects the electrophilic bromination of the quinoline ring.[3]

  • Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Perform an aqueous workup to remove inorganic salts and the oxidant byproducts. The crude product can then be purified using column chromatography or recrystallization to yield pure this compound.

Causality and Trustworthiness: This one-pot protocol is superior because it proceeds through a cascade of reactions without isolating intermediates, which can be time-consuming and lead to product loss.[3] The 85% overall yield reported for this method is a significant improvement over traditional stepwise syntheses.[3] Each step is a well-established transformation; their combination into a single pot demonstrates an advanced understanding of reaction compatibility and efficiency. The final purification step ensures the high purity required for subsequent applications.

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its halogen substituents. The chlorine at the 4-position and the bromine at the 8-position are excellent leaving groups and can be selectively targeted in various reactions.

Types of Reactions:

  • Nucleophilic Substitution: The halogen atoms, particularly the chlorine at the C4 position, can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This is a foundational reaction for building molecular diversity.[3]

  • Palladium-Catalyzed Coupling Reactions: The C-Br bond is particularly susceptible to oxidative addition by palladium catalysts, making it an ideal handle for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions.[3] This allows for the formation of C-C, C-N, and C-O bonds, dramatically increasing molecular complexity.

start 8-Bromo-4-chloro- 6-methylquinoline sub_node Nucleophilic Substitution (at C4-Cl) start->sub_node Nu⁻ coup_node Pd-Catalyzed Coupling (at C8-Br) start->coup_node R-B(OH)₂ [Pd] sub_prod 4-Substituted Quinoline Derivatives (e.g., Amines, Ethers) sub_node->sub_prod coup_prod 8-Substituted Quinoline Derivatives (e.g., Biaryls, Alkynes) coup_node->coup_prod

Caption: Reactivity of this compound as a versatile scaffold.

Key Applications:

  • Medicinal Chemistry: It is a cornerstone intermediate for synthesizing potential therapeutic agents.[1][3] Derivatives have shown promise as antimicrobial and anticancer drugs, potentially acting by inhibiting enzymes or modulating critical biological pathways.[1][2][3]

  • Organic Synthesis: It serves as a complex and pre-functionalized building block for the total synthesis of natural products or other intricate molecular targets.[1][3]

  • Material Science: The quinoline core has unique electronic and optical properties. This compound is explored for creating novel materials for applications in electronics and photonics.[1][3]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications provide a clear guide to its risks.

Hazard InformationDetails
Signal Word Danger[5][6]
Hazard Statements H301: Toxic if swallowed.[5][6] H318: Causes serious eye damage.[5]
Precautionary Codes P280: Wear protective gloves/eye protection.[5] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid dust formation and inhalation.[7]

  • Store the compound in a tightly sealed container in a cool, dry place (refrigerated at 2-8°C) under an inert atmosphere as recommended.[5][6][7]

Spectral Characterization

While a complete, verified set of spectra for this specific compound is not publicly available from all suppliers, its structure would be confirmed using a standard suite of analytical techniques. For analogous structures like 8-Bromoquinoline, comprehensive spectral data exists and serves as a reference.[8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This would confirm the number and connectivity of hydrogen atoms. Key signals would include a singlet for the methyl group protons and distinct aromatic protons, whose splitting patterns and chemical shifts would verify the substitution pattern on the quinoline ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique would show distinct signals for each of the 10 carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): MS would determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide an exact mass, confirming the molecular formula C₁₀H₇BrClN. The isotopic pattern would be characteristic of a molecule containing one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: IR would identify the functional groups present, showing characteristic peaks for C-H (aromatic and aliphatic), C=C, and C=N bonds within the quinoline ring system.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the scientific research community. Its well-defined structure, characterized by multiple reactive sites, provides a robust platform for synthetic diversification. For professionals in drug development and material science, this compound offers a reliable starting point for creating novel molecules with tailored biological or physical properties. The availability of efficient synthesis protocols further enhances its utility, making it an indispensable tool for advancing modern chemical research.

References

  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 8-Bromo-4-chloro-6-methylquinoline (CAS No: 1156602-22-0), a substituted quinoline derivative of significant interest in medicinal chemistry and materials science.[1][2] As a key building block in the synthesis of novel therapeutic agents, a thorough understanding of its properties is paramount for researchers, scientists, and drug development professionals.[1][2] This document synthesizes available data on its molecular structure, solubility, and stability, while also providing detailed, field-proven experimental protocols for the determination of these and other key characteristics. Where experimental data is not publicly available, this guide offers insights based on closely related analogues and computational predictions, ensuring a robust framework for its application in research and development.

Introduction: The Significance of this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds, which are renowned for their broad spectrum of biological activities and diverse applications.[2] The specific substitution pattern of this molecule—a bromine atom at the 8-position, a chlorine atom at the 4-position, and a methyl group at the 6-position—imparts a unique combination of reactivity and steric and electronic properties.[1] These features make it a versatile intermediate for the synthesis of more complex molecules, including potential anticancer and antimicrobial agents.[1][2] The halogenated sites offer reactive handles for various cross-coupling reactions, such as Suzuki-Miyaura coupling, while the methyl group can influence solubility and metabolic stability.[2] This guide serves as a foundational resource for scientists, providing the necessary physicochemical data and analytical methodologies to effectively utilize this compound in their research endeavors.

Molecular and Physicochemical Properties

A precise understanding of the molecular and physicochemical properties of a compound is critical for its successful application. The following section details the known and predicted attributes of this compound.

General Properties

The fundamental molecular properties of this compound have been established and are summarized in the table below. The compound is typically supplied as a solid and requires storage in an inert atmosphere at refrigerated temperatures (2-8°C) to ensure its stability.[3]

PropertyValueSource
CAS Number 1156602-22-0[1][2]
Molecular Formula C₁₀H₇BrClN[1][2]
Molecular Weight 256.53 g/mol [1][4]
Monoisotopic Mass 254.945039 amu[1]
Physical Form Solid[3]
Storage Conditions Inert atmosphere, 2-8°C[3]
Predicted Lipophilicity
ParameterPredicted ValueSource
XLogP3 3.9[4]

An XLogP3 value of 3.9 suggests that the compound is lipophilic, indicating a preference for non-polar environments. This has significant implications for its formulation, potential for membrane permeability, and possible interactions with hydrophobic pockets of biological targets.

Experimental Protocols for Physicochemical Characterization

To ensure the purity, identity, and stability of this compound, a series of analytical experiments are essential. This section provides detailed, step-by-step methodologies for key characterization techniques.

Determination of Melting Point

The melting point is a fundamental indicator of a solid compound's purity. As of this publication, a specific experimental melting point for this compound has not been reported in publicly accessible literature. However, the melting point of the closely related compound, 8-Bromo-4-chloroquinoline, is reported to be in the range of 147-148 °C. The addition of a methyl group would be expected to slightly alter this value.

Protocol for Melting Point Determination (Capillary Method):

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to approximately 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting range provides an indication of purity.

Diagram of Melting Point Determination Workflow

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Load Load Capillary (2-3mm) Crush->Load Place Insert into Apparatus Load->Place Transfer Heat_Rapid Rapid Heat to T_exp - 20°C Place->Heat_Rapid Heat_Slow Slow Heat (1-2°C/min) Heat_Rapid->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record Record T_onset and T_complete Observe->Record

Caption: Workflow for determining the melting point of a solid sample.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of this compound. While specific spectra for this compound are not widely published, this section outlines the expected spectral features and the protocols for obtaining them.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. Based on the structure of this compound, the following proton and carbon environments are expected.

Expected ¹H NMR Signals:

  • A singlet for the methyl group protons.

  • Aromatic protons on the quinoline ring system, with chemical shifts and coupling patterns dictated by the substitution pattern.

Expected ¹³C NMR Signals:

  • A signal for the methyl carbon.

  • Signals for the ten carbons of the quinoline ring system, with chemical shifts influenced by the electronegative halogen substituents and the nitrogen atom.

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for both ¹H and ¹³C spectra to the corresponding nuclei in the molecular structure.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Features:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (256.53 g/mol ).

  • Isotopic peaks characteristic of the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the elemental composition.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C-H stretching vibrations from the aromatic rings and the methyl group.

  • C=C and C=N stretching vibrations characteristic of the quinoline ring.

  • C-Br and C-Cl stretching vibrations.

Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Background Scan: Obtain a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Diagram of Spectroscopic Analysis Workflow

Spectro_Workflow cluster_sample Sample Preparation cluster_methods Spectroscopic Methods cluster_data Data Output & Analysis Sample This compound NMR NMR (1H, 13C) Solvent: CDCl3/DMSO-d6 Sample->NMR MS Mass Spectrometry (ESI or EI) Sample->MS IR IR (ATR) Sample->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data m/z, Isotopic Pattern MS->MS_Data IR_Data Absorption Bands (cm-1) IR->IR_Data

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Solubility Assessment

Solubility is a critical parameter for biological assays and formulation development. Preliminary assessments indicate that this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), and poorly soluble in water.

Protocol for Quantitative Solubility Determination (Shake-Flask Method):

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Evaluation

Understanding the stability of this compound under various conditions is crucial for its storage and handling.

Protocol for Forced Degradation Study:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

    • Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Photolytic: Exposure to UV and visible light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is largely dictated by its halogen substituents.

  • Nucleophilic Substitution: The chlorine atom at the 4-position and the bromine atom at the 8-position are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

  • Cross-Coupling Reactions: The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the formation of C-C, C-N, and C-O bonds. This is a key strategy for elaborating the core structure into more complex target molecules.[2]

  • Reduction: The halogen atoms can be removed through reductive dehalogenation reactions.

  • Oxidation: The quinoline nitrogen can be oxidized to the corresponding N-oxide.[2]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. This guide has consolidated the available physicochemical data and provided a comprehensive set of experimental protocols for its characterization. While some experimental values, such as a definitive melting point and detailed spectral assignments, are not yet widely published, the methodologies outlined herein provide a clear path for their determination. Future research focused on the full experimental characterization of this compound will further enhance its utility and accelerate its application in the development of novel and impactful technologies.

References

  • Angene Chemical. (n.d.). This compound|1156602-22-0. Retrieved from [Link]

Sources

An In-depth Technical Guide to 8-Bromo-4-chloro-6-methylquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 8-bromo-4-chloro-6-methylquinoline, a key heterocyclic intermediate in medicinal chemistry. We present its core physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications as a versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an ideal framework for interacting with a wide range of biological targets. The strategic placement of functional groups, such as halogens and alkyl moieties, allows for the fine-tuning of a compound's steric and electronic properties, profoundly influencing its pharmacokinetic profile and target-binding affinity.

This compound (Figure 1) is a trisubstituted quinoline that has garnered significant attention as a versatile building block.[1] The presence of two distinct halogen atoms at the 4- and 8-positions offers orthogonal reactivity, providing chemists with precise control over subsequent functionalization. The chlorine at the C4 position is susceptible to nucleophilic aromatic substitution, while the bromine at the C8 position is an ideal handle for palladium-catalyzed cross-coupling reactions.[1] This dual reactivity makes it an exceptionally valuable starting material for creating diverse chemical libraries for screening against therapeutic targets.

Figure 1. Chemical Structure of this compound

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₀H₇BrClN[1][2]
Molecular Weight 256.53 g/mol [2]
CAS Number 1156602-22-0[1]
Appearance Solid (predicted)N/A
Solubility Soluble in organic solvents (e.g., DMSO, THF); poorly soluble in water.N/A
Monoisotopic Mass 254.945039 amuN/A
SMILES CC1=CC2=C(C=CN=C2C(=C1)Br)Cl[1][2]
InChI Key XZLLMICSEAATSX-UHFFFAOYSA-N[1]
Spectroscopic Data Analysis

While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, the expected spectral characteristics can be inferred from analogous structures.[3][4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the quinoline core. A sharp singlet corresponding to the methyl group (CH₃) protons would likely appear in the upfield region (approx. 2.5-2.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display ten distinct signals, with carbons attached to halogens showing characteristic shifts. The methyl carbon would appear significantly upfield.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom (M, M+2, M+4 peaks). The molecular ion peak [M]⁺ would be observed around m/z 255/257/259.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic peaks for C=C and C=N stretching within the aromatic quinoline ring system (approx. 1500-1600 cm⁻¹) and C-H stretching from the aromatic and methyl groups.

Recommended Synthetic Protocol

The synthesis of this compound is most effectively achieved via a multi-step sequence involving the construction of a 4-hydroxyquinoline intermediate through the Gould-Jacobs reaction, followed by a robust chlorination step.[5][6] This pathway offers excellent control over the substitution pattern.

Synthesis Workflow Overview

The logical flow of the synthesis begins with the construction of the core heterocyclic structure, followed by the installation of the reactive chloro group.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A 2-Bromo-4-methylaniline C Anilinomethylenemalonate Intermediate A->C:w Condensation (100-120°C) B Diethyl ethoxymethylenemalonate (DEEM) B:e->C:w D 8-Bromo-6-methyl-4-hydroxyquinoline C->D Thermal Cyclization (Diphenyl ether, ~250°C) E This compound D->E POCl₃ (Reflux, ~110°C)

Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 8-Bromo-6-methyl-4-hydroxyquinoline (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a powerful and reliable method for constructing the 4-hydroxyquinoline scaffold from a substituted aniline and diethyl ethoxymethylenemalonate (DEEM).[5][7]

  • Rationale: This reaction proceeds in two key stages: an initial nucleophilic substitution of the aniline onto DEEM, followed by a high-temperature thermal cyclization. The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution that closes the second ring. Using a high-boiling point solvent like diphenyl ether is critical for achieving the required temperature.[8]

  • Experimental Protocol:

    • To a round-bottom flask, add 2-bromo-4-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

    • Heat the mixture with stirring to 110-120°C for 2 hours. During this time, ethanol is evolved.

    • Apply vacuum to the system to remove the ethanol and drive the initial condensation to completion, yielding the crude anilinomethylenemalonate intermediate.

    • To this crude intermediate, add diphenyl ether (approx. 5-10 mL per gram of aniline).

    • Heat the mixture to reflux (approx. 250-260°C) for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.

    • Cool the reaction mixture to below 100°C and add hexane to precipitate the product.

    • Filter the solid precipitate, wash thoroughly with hexane, and dry under vacuum to yield 8-bromo-6-methyl-4-hydroxyquinoline.

Step 2: Chlorination of 8-Bromo-6-methyl-4-hydroxyquinoline

The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloroquinoline is a standard transformation accomplished with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6][9]

  • Rationale: The mechanism involves the activation of the carbonyl/hydroxyl group by phosphorylation, creating a good leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloro product.[9] Using POCl₃ as both the reagent and solvent ensures the reaction goes to completion.

  • Experimental Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

    • Carefully add 8-bromo-6-methyl-4-hydroxyquinoline (1.0 eq.) in portions to an excess of phosphorus oxychloride (5-10 eq.).

    • Heat the mixture to reflux (approx. 110°C) with stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature.

    • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be done with extreme caution in a large beaker to control the quench.

    • Neutralize the acidic aqueous solution by the slow addition of a solid base (e.g., sodium carbonate) or a concentrated aqueous base (e.g., NaOH or NH₄OH) until the pH is ~8-9. Keep the mixture cool in an ice bath during neutralization.

    • The product will precipitate as a solid. Filter the solid, wash it thoroughly with water to remove inorganic salts, and dry it under vacuum.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a synthetic intermediate for building more complex molecules with potential therapeutic value.[1]

Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[10] The quinoline scaffold is an excellent starting point for designing ATP-competitive kinase inhibitors. The dual halogenation of this compound allows for selective functionalization to explore the chemical space around the kinase active site.

  • Suzuki-Miyaura Coupling: The C8-Br bond is highly susceptible to palladium-catalyzed Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.[11] This is a key strategy for extending into specific pockets of a kinase active site to enhance potency and selectivity.

  • Nucleophilic Aromatic Substitution: The C4-Cl bond is readily displaced by N-, O-, or S-nucleophiles. This allows for the installation of amine side chains, which can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for type II inhibitors.[12]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, making it a high-priority target for drug development. Many quinoline-based compounds have been developed to inhibit key kinases in this pathway, such as PI3K itself or Akt.[10][12] Derivatives synthesized from this compound are prime candidates for targeting this pathway.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Survival, Growth, Proliferation mTOR->Proliferation Activation Inhibitor Quinoline Derivative (e.g., from 8-bromo-4-chloro- 6-methylquinoline) Inhibitor->PI3K Inhibition

Caption: General mechanism of PI3K pathway inhibition by quinoline derivatives.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its defined physicochemical properties and, most importantly, its orthogonal reactivity make it an ideal starting point for the synthesis of diverse compound libraries. The robust synthetic route detailed in this guide, based on the Gould-Jacobs reaction and subsequent chlorination, provides a reliable and scalable method for its preparation. As the quest for novel and selective kinase inhibitors continues, the strategic application of versatile scaffolds like this compound will remain a cornerstone of modern medicinal chemistry.

References

  • New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved January 18, 2026, from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved January 18, 2026, from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Angene Chemical. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved January 18, 2026, from [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved January 18, 2026, from [Link]

  • Journal of the Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved January 18, 2026, from [Link]

  • Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. Retrieved January 18, 2026, from [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-faceted analytical approach to the definitive structure elucidation of 8-bromo-4-chloro-6-methylquinoline, a substituted quinoline derivative with significant potential in medicinal chemistry and materials science.[1] For researchers and professionals in drug development, absolute certainty in molecular structure is the bedrock of reproducible, high-impact science. This document moves beyond a simple recitation of methods to explain the scientific rationale behind the chosen analytical workflow, ensuring a self-validating and robust characterization process.

The quinoline scaffold is a privileged structure in pharmacology, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[2] The specific substitution pattern of this compound—featuring two distinct halogen atoms and a methyl group on the fused heterocyclic ring system—imparts unique physicochemical properties that are critical to its function.[1] Consequently, unambiguous confirmation of this substitution pattern is paramount.

Our approach is a synergistic one, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive portrait of the molecule.

The Integrated Analytical Workflow

A logical and efficient workflow is critical to prevent ambiguity and ensure data from each analysis corroborates the others. The process begins with confirming the molecular formula and then proceeds to probe the specific connectivity and chemical environment of the atoms.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Functional Group & Bond Analysis cluster_2 Definitive Structure & Connectivity cluster_3 Final Confirmation MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Confirms Molecular Formula (C₁₀H₇BrClN) Structure Final Elucidated Structure MS->Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Identifies Key Functional Groups (Aromatic, C-X bonds) NMR->Structure Determines Atom Connectivity & Positional Isomerism

Caption: Structure of this compound with proton labels.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-2~8.7Doublet (d)1HDownfield due to proximity to nitrogen. Coupled to H-3.
H-3~7.5Doublet (d)1HCoupled to H-2.
H-5~7.8Singlet (s)1HAppears as a singlet due to no adjacent protons.
H-7~8.0Singlet (s)1HAppears as a singlet. Downfield shift influenced by adjacent bromine.
-CH₃~2.6Singlet (s)3HTypical range for a methyl group on an aromatic ring.

Note: Predicted values are estimates and may vary slightly based on solvent and concentration. Predictions were generated using algorithms based on extensive spectral databases. [3]

Predicted ¹³C NMR Data

The molecule has 10 unique carbon atoms.

Predicted Chemical Shift (δ, ppm) Assignment
~151C-2
~150C-8a (quaternary)
~145C-4 (quaternary)
~138C-6 (quaternary)
~135C-7
~130C-5
~125C-4a (quaternary)
~122C-3
~120C-8 (quaternary)
~22-CH₃

Note: Quaternary carbon signals are typically less intense than protonated carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Typical for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled with NOE (zgpg30)

      • Spectral Width: ~240 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more (due to lower natural abundance)

  • Data Acquisition & Processing:

    • Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

  • Data Analysis:

    • Assign each signal in the ¹H and ¹³C spectra based on chemical shift, multiplicity (for ¹H), and integration (for ¹H).

    • Confirm assignments by comparing with the predicted data. The presence of two aromatic singlets and two doublets in the ¹H spectrum is a key confirmation of the substitution pattern.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-technique approach. Mass spectrometry confirms the elemental composition (C₁₀H₇BrClN) through its unique isotopic signature. FTIR spectroscopy validates the presence of the aromatic quinoline core and carbon-halogen bonds. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive and unambiguous map of atomic connectivity, confirming the 4, 6, and 8 positions of the chloro, methyl, and bromo substituents, respectively. This rigorous, self-validating workflow provides the high degree of structural certainty required for applications in pharmaceutical and materials science research.

References

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 18, 2026, from [Link]

  • MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved January 18, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 18, 2026, from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved January 18, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 18, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 18, 2026, from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 18, 2026, from [Link]

  • Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved January 18, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved January 18, 2026, from [Link]

Sources

Introduction: The Structural and Functional Significance of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 8-Bromo-4-chloro-6-methylquinoline

This compound is a halogenated quinoline derivative with the chemical formula C₁₀H₇BrClN.[1][2] The quinoline scaffold itself is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial and anticancer properties.[2] The specific substitution pattern of this compound—a bromine at the 8-position, a chlorine at the 4-position, and a methyl group at the 6-position—creates a unique electronic and steric profile, making it a valuable intermediate in organic synthesis and a target for drug discovery programs.[1][2]

The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. This guide provides a comprehensive overview of the expected spectral data for this compound, detailing the theoretical basis for signal generation in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this document synthesizes foundational spectroscopic principles and data from related structures to provide a robust predictive analysis for researchers.

Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a molecule is the first step in any analytical endeavor.

PropertyValueSource
CAS Number 1156602-22-0[1][3]
Molecular Formula C₁₀H₇BrClN[1][2]
Molecular Weight 256.52 g/mol [1][2]
Monoisotopic Mass 254.945039 amu[1][4]
Structure Quinoline core with Br at C8, Cl at C4, CH₃ at C6[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, we can predict the following signals:

  • Aromatic Protons: The quinoline ring system contains four aromatic protons.

    • H2 & H3: These protons on the pyridine ring will likely appear as doublets, coupled to each other. Their chemical shifts will be significantly downfield due to the electron-withdrawing effect of the nitrogen atom and the C4-chlorine.

    • H5 & H7: These protons are on the benzene portion of the ring. They will appear as singlets or very narrowly split doublets (meta-coupling). Their chemical shifts will be influenced by the adjacent methyl and bromo substituents.

  • Methyl Protons (-CH₃): The methyl group at the C6 position will appear as a sharp singlet, typically in the range of 2.2-2.6 ppm.

Table of Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H28.5 - 8.8Doublet (d)4.5 - 5.0Adjacent to N, deshielded.
H37.3 - 7.5Doublet (d)4.5 - 5.0Coupled to H2.
H57.6 - 7.8Singlet (s)N/AInfluenced by adjacent methyl and chloro groups.
H77.8 - 8.0Singlet (s)N/AInfluenced by adjacent bromo group.
-CH₃2.4 - 2.6Singlet (s)N/AStandard methyl on an aromatic ring.
Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, all 10 carbon atoms are chemically distinct and should produce 10 discrete signals.

  • Quaternary Carbons (C4, C6, C8, C8a, C4a): These carbons, bearing no protons, will typically show weaker signals. The carbons bonded to halogens (C4 and C8) will have their chemical shifts significantly affected.

  • Methine Carbons (C2, C3, C5, C7): These are the protonated aromatic carbons.

  • Methyl Carbon (-CH₃): This aliphatic carbon will appear far upfield, typically below 30 ppm.

Table of Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2150 - 152Adjacent to N.
C3122 - 124Aromatic CH.
C4142 - 145Attached to Cl.
C4a148 - 150Bridgehead quaternary carbon.
C5128 - 130Aromatic CH.
C6136 - 138Attached to methyl group.
C7125 - 127Aromatic CH.
C8118 - 121Attached to Br.
C8a146 - 148Bridgehead quaternary carbon adjacent to N.
-CH₃18 - 22Aliphatic methyl carbon.
Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for a small organic molecule like this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; it must dissolve the compound and not have signals that overlap with analyte peaks.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if precise chemical shift calibration is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is an optimization process performed by the instrument's software.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard pulse program (e.g., 'zg30') is typically used. Key parameters include the spectral width, number of scans (e.g., 8 or 16), and relaxation delay.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to ensure all carbon signals appear as singlets. A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • (Optional) Run 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbons, respectively.[5]

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay, FID).

    • Phase-correct the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in ~0.6 mL CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire_H1 Acquire ¹H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase & Calibrate FT->Phase Integrate Integrate & Analyze Phase->Integrate

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying functional groups.

Predicted IR Spectral Analysis

The structure of this compound suggests several key vibrational modes.

  • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

  • C=C and C=N Stretching: The aromatic quinoline ring will produce a series of sharp absorptions in the 1600-1450 cm⁻¹ region.

  • C-H Bending: Bending vibrations for the methyl group and aromatic protons will appear in the 1450-1000 cm⁻¹ region.

  • C-Cl and C-Br Stretching: These are found in the fingerprint region. The C-Cl stretch typically appears between 800-600 cm⁻¹, and the C-Br stretch is found at lower wavenumbers, usually between 600-500 cm⁻¹.[6]

Table of Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 3000Medium-WeakC-H StretchAromatic
2980 - 2850Medium-WeakC-H StretchAliphatic (-CH₃)
1610 - 1580Medium-StrongC=C/C=N StretchAromatic Ring
1500 - 1450Medium-StrongC=C/C=N StretchAromatic Ring
800 - 600StrongC-Cl StretchAryl-Chloride
600 - 500StrongC-Br StretchAryl-Bromide
Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, modern IR sampling technique that requires minimal sample preparation.[7]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This spectrum is automatically subtracted from the sample spectrum by the instrument software.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

  • Data Acquisition:

    • Scan the sample over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum of % Transmittance or Absorbance vs. Wavenumber is displayed.

    • Identify and label the major absorption peaks and assign them to their corresponding functional groups.[8]

IR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Record Background Spectrum Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Spectrum (16-32 scans) Pressure->Acquire Analyze Analyze Peaks Acquire->Analyze End End Analyze->End

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, with high-resolution instruments, the molecular formula.

Predicted Mass Spectral Analysis

The key feature in the mass spectrum of this compound will be its distinctive isotopic pattern due to the presence of chlorine and bromine.

  • Chlorine Isotopes: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio.

  • Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.

The molecular ion (M⁺) peak will therefore appear as a cluster of peaks.

  • M⁺: The peak for the molecule with ³⁵Cl and ⁷⁹Br.

  • [M+2]⁺: The peak for the molecule with ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This peak will be very intense, nearly equal in height to the M⁺ peak.

  • [M+4]⁺: The peak for the molecule with ³⁷Cl and ⁸¹Br. This peak will be smaller, roughly one-third the height of the [M+2]⁺ peak.

High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition, C₁₀H₇BrClN.

Table of Predicted Mass Spectrometry Data

IonPredicted m/z (Monoisotopic)Predicted Adducts (ESI+)Source
[M]⁺254.9450[M+H]⁺: 255.9523[1][4]
[M+Na]⁺: 277.9343[4]
Experimental Protocol for LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates compounds in a mixture before they are analyzed by the mass spectrometer.[9]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • LC Separation:

    • Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC system.

    • The compound is separated from impurities on a C18 reversed-phase column using a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • MS Ionization and Detection:

    • The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common choice for this type of molecule, typically operating in positive ion mode.

    • The mass analyzer (e.g., Time-of-Flight or Orbitrap) separates the ions based on their m/z ratio.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Examine the mass spectrum for the molecular ion cluster.

    • Confirm that the observed isotopic pattern matches the theoretical pattern for a compound containing one Br and one Cl atom.

    • If using HRMS, verify that the measured exact mass is within 5 ppm of the calculated theoretical mass for C₁₀H₇BrClN.

MS_Workflow cluster_prep Sample Prep cluster_sep LC Separation cluster_detect MS Detection Prep Prepare Dilute Solution (1 mg/mL) Inject Inject into LC Prep->Inject Separate Separate on C18 Column Inject->Separate Ionize Ionize (ESI+) Separate->Ionize Analyze Analyze m/z Ionize->Analyze Detect Detect Ions Analyze->Detect

Caption: General workflow for LC-MS analysis.

Conclusion

The structural elucidation of a novel or synthesized compound like this compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. This guide provides a predictive framework for its characterization by NMR, IR, and MS. By understanding the theoretical underpinnings of each technique and following robust experimental protocols, researchers can confidently verify the identity, purity, and structure of this versatile chemical intermediate, paving the way for its application in drug development and materials science.

References

  • He, W., Zhang, R., & Cai, M. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Ökten, S., Yüksek, H., & Gök, Y. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H7BrClN). Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound|1156602-22-0. Retrieved from [Link]

  • Harrick Scientific Products Inc. (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Retrieved from [Link]

  • Doc Brown's Chemistry. (2024). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

  • Pop, A., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(7), 1647. Retrieved from [Link]

  • Tuntland, T., et al. (2014). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PLoS ONE, 9(9), e107079. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The infrared spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

Sources

solubility of 8-Bromo-4-chloro-6-methylquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 8-Bromo-4-chloro-6-methylquinoline in Organic Solvents: Principles, Experimental Determination, and Predictive Modeling

Abstract

This compound is a substituted quinoline derivative with significant potential as a building block in medicinal chemistry and organic synthesis. The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its utility in synthetic reactions, formulation, and biological screening assays. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and predict the solubility profile of this compound. We delve into the theoretical principles governing its dissolution, present a detailed, field-proven protocol for the gold-standard shake-flask method of equilibrium solubility determination, and discuss modern in silico approaches for solubility prediction. This guide is structured to empower researchers to generate reliable and reproducible solubility data, which is fundamental for accelerating research and development.

Introduction: The Significance of a Solubility Profile

This compound belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold of immense importance in pharmaceutical development.[1][2] Its unique substitution pattern, featuring bromine, chlorine, and methyl groups, offers multiple reaction sites for synthesizing more complex molecules, making it a valuable intermediate.[2]

In the realm of drug discovery and development, solubility is a paramount property.[3][4] A compound must be in a dissolved state to be absorbed, distributed, and ultimately interact with its biological target.[5][6] Poor solubility can lead to a host of challenges, including:

  • Inaccurate Biological Assay Results: Compound precipitation in assay media can lead to an underestimation of potency and unreliable structure-activity relationship (SAR) data.[5][7]

  • Limited Bioavailability: Low aqueous solubility is a primary reason for poor oral absorption of drug candidates, potentially halting the development of an otherwise promising molecule.[6]

  • Formulation Difficulties: Developing a suitable dosage form for a poorly soluble compound is often complex and costly.[6]

Therefore, a thorough understanding of the solubility of this compound in a range of organic solvents is not merely academic; it is a prerequisite for its effective application, from designing synthetic routes to ensuring the integrity of high-throughput screening campaigns.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The adage "like dissolves like" is a useful heuristic, grounded in the principle that dissolution is favored when the intermolecular forces of the solute and solvent are similar.

For this compound, its structural features provide key insights into its expected solubility:

  • Quinoline Core: The fused aromatic ring system is largely non-polar and capable of π-π stacking interactions. The nitrogen atom, however, introduces polarity and a site for hydrogen bond acceptance.

  • Halogen Substituents (Bromo and Chloro): These groups increase the molecular weight and size, which can decrease solubility. However, they also add to the molecule's polarizability and can participate in halogen bonding, potentially enhancing interactions with specific solvents.

  • Methyl Group: This is a non-polar, hydrophobic group that will favor interactions with less polar solvents.

Consequently, a complex solubility profile is anticipated. High solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), which can effectively solvate the polar quinoline moiety without having strong self-association energies to overcome.[1] Conversely, solubility is expected to be poor in highly polar, protic solvents like water and in non-polar aliphatic solvents like hexane.

Experimental Determination of Equilibrium Solubility

To obtain reliable and definitive solubility data, experimental measurement is essential. The shake-flask method is universally regarded as the gold standard for determining the equilibrium solubility of a compound.[8][9][10] It is a thermodynamic measurement that reflects the true saturation point of a solvent with a solute at a given temperature.

Detailed Step-by-Step Protocol: The Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Rationale: The core principle is to create a saturated solution by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium. The concentration of the dissolved compound in the liquid phase is then measured. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium saturation was achieved.

Materials and Reagents:

  • This compound (solid, >98% purity)

  • Selected organic solvents (e.g., DMSO, N,N-Dimethylformamide, Acetonitrile, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene) of analytical grade or higher

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of holding the vials

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 1. Add excess solid This compound to a vial prep2 2. Add a known volume of organic solvent prep1->prep2 equil1 3. Seal vial and place on orbital shaker prep2->equil1 equil2 4. Agitate at constant T (e.g., 25°C) for 24-48h equil1->equil2 sep1 5. Centrifuge to pellet undissolved solid equil2->sep1 sep2 6. Carefully collect supernatant sep1->sep2 sep3 7. Filter supernatant (e.g., 0.22 µm syringe filter) sep2->sep3 quant1 8. Dilute sample accurately into mobile phase sep3->quant1 quant2 9. Analyze by HPLC-UV quant1->quant2 quant3 10. Determine concentration using a calibration curve quant2->quant3 result Solubility (mg/mL or mol/L) quant3->result Final Solubility Value

Caption: Experimental workflow for the shake-flask solubility assay.

Procedure:

  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) in a volumetric flask to create a concentrated stock solution (e.g., 1 mg/mL).

    • From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range. A minimum of five concentration levels is recommended.

  • Sample Preparation (in triplicate):

    • To each of three separate glass vials, add an excess amount of solid this compound. "Excess" is critical; a good starting point is 5-10 mg of solid for 1-2 mL of solvent. There must be visible solid remaining at the end of the equilibration period.

    • Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. For novel compounds, 24 to 48 hours is standard.[8][10] Causality Note: Shorter times may result in an underestimation of solubility (kinetic solubility), while this protocol aims for the true thermodynamic value.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid is still present in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • For an extra layer of certainty, filter the collected supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Trustworthiness Note: This dual separation step (centrifugation followed by filtration) is crucial to prevent solid particles from artificially inflating the measured concentration.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate into the mobile phase used for HPLC analysis. The dilution factor should be chosen to bring the concentration within the range of your calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC-UV at the wavelength of maximum absorbance for the compound.

    • Generate a calibration curve by plotting the peak area against the concentration for the standards. The curve should have a correlation coefficient (r²) of >0.995.

    • Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.

  • Calculation:

    • Calculate the final solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

    • To convert to molarity (mol/L), use the molecular weight of the compound (256.53 g/mol ).

Data Presentation and Interpretation

All experimentally determined solubility data should be summarized in a clear, structured format to allow for easy comparison and analysis.

Table 1: Illustrative Solubility Profile of this compound at 25 °C (Note: The data below is for illustrative purposes only. Researchers must populate this table with their own experimental results.)

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic47[Experimental Value][Experimental Value]
N,N-Dimethylformamide (DMF)Polar Aprotic37[Experimental Value][Experimental Value]
AcetonitrilePolar Aprotic37.5[Experimental Value][Experimental Value]
Tetrahydrofuran (THF)Polar Aprotic7.6[Experimental Value][Experimental Value]
EthanolPolar Protic24.5[Experimental Value][Experimental Value]
Dichloromethane (DCM)Non-polar9.1[Experimental Value][Experimental Value]
TolueneNon-polar2.4[Experimental Value][Experimental Value]
HexaneNon-polar1.9[Experimental Value][Experimental Value]

Modern Approaches: Predictive Solubility Modeling

In parallel with experimental determination, computational (in silico) methods can provide rapid, cost-effective estimations of solubility. Quantitative Structure-Property Relationship (QSPR) models are a powerful tool used in early-stage drug discovery to predict physicochemical properties directly from a molecule's structure.[11][12]

Rationale: QSPR models use statistical methods to build a mathematical relationship between a set of calculated molecular features (descriptors) and an experimentally measured property, such as solubility. Once a robust model is built, it can be used to predict the solubility of new, untested compounds.

Key Molecular Descriptors for Solubility Prediction:

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

  • Polar Surface Area (PSA): Relates to hydrogen bonding potential.

  • Molecular Weight and Size: Larger molecules are often less soluble.

  • Number of Hydrogen Bond Donors/Acceptors: Influences interactions with protic solvents.

  • Aromatic Ring Count: Relates to potential π-π stacking interactions.

G cluster_input Input cluster_process Computational Process cluster_output Output structure Molecular Structure (e.g., SMILES) descriptors Calculate Molecular Descriptors (LogP, PSA, etc.) structure->descriptors model Apply Pre-trained QSPR Model descriptors->model prediction Predicted Solubility (logS value) model->prediction validation Experimental Validation prediction->validation

Caption: Logical workflow of a QSPR model for solubility prediction.

While predictive models are invaluable for high-throughput virtual screening, they are not a substitute for experimental data for lead compounds. The most effective strategy involves using QSPR to guide and prioritize which solvents to test experimentally.

Conclusion

The is a foundational parameter that influences its entire lifecycle in a research and development setting. While specific solubility data for this compound is not widely published, this guide provides the complete theoretical and practical framework necessary for its determination. By adhering to the gold-standard shake-flask protocol, researchers can generate high-quality, reproducible data essential for making informed decisions in synthesis, formulation, and biological evaluation. Complementing this experimental work with modern predictive models can further enhance efficiency, creating a robust workflow for characterizing this and other novel chemical entities.

References

  • Drug Discovery News. Substance solubility. Available from: [Link]

  • Zhang, J., et al. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In: Pharmaceutical Formulation and Delivery. Wiley. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available from: [Link]

  • Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). Available from: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Storpirtis, S., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1). Available from: [Link]

  • Hughes, L. D., et al. (2008). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. Journal of Chemical Information and Modeling, 48(9). Available from: [Link]

  • Duchowicz, P. R., et al. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. Bioorganic & Medicinal Chemistry, 16(17). Available from: [Link]

  • Duchowicz, P. R., et al. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. AcademicDirect Library. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 8-Bromo-4-chloro-6-methylquinoline, a substituted quinoline derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery.[1][2] The synthesis commences with the readily available starting material, p-toluidine, and proceeds through a logical three-step sequence: regioselective bromination of the aniline precursor, construction of the quinoline core via the Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate, and subsequent chlorination to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and practical guidance for the successful synthesis of this valuable compound.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting diverse and potent biological activities.[1] Its presence in pharmaceuticals is well-established, with quinoline derivatives forming the core of drugs with applications as antimicrobial, anticancer, antimalarial, and anti-inflammatory agents.[1] The specific substitution pattern of this compound, featuring halogen atoms at the 4- and 8-positions and a methyl group at the 6-position, offers multiple reactive sites for further chemical elaboration. The bromine and chlorine atoms can be readily displaced by nucleophiles or participate in cross-coupling reactions, making this compound a valuable intermediate for the generation of diverse molecular libraries for drug screening and development.[1][2]

This guide will detail a strategic and efficient synthetic route, breaking down each transformation into a self-validating system with clear causality behind the experimental choices.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in a three-step sequence to ensure high regioselectivity and overall yield. The chosen pathway begins with the modification of the starting aniline, followed by the construction of the heterocyclic ring system, and concludes with the installation of the final chloro substituent.

Synthesis_Workflow p_toluidine p-Toluidine bromoaniline 2-Bromo-4-methylaniline p_toluidine->bromoaniline Step 1: Bromination hydroxyquinoline 8-Bromo-4-hydroxy-6-methylquinoline bromoaniline->hydroxyquinoline Step 2: Gould-Jacobs Reaction final_product This compound hydroxyquinoline->final_product Step 3: Chlorination

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Bromo-4-methylaniline

The initial step involves the regioselective bromination of p-toluidine. Direct bromination of anilines is often too vigorous and can lead to multiple substitutions. To control the reaction and ensure mono-bromination at the desired ortho-position to the amino group, a protection-bromination-deprotection sequence is employed.

Protocol:

  • Acetylation (Protection): In a round-bottom flask equipped with a reflux condenser, a mixture of p-toluidine, glacial acetic acid, and acetic anhydride is heated to reflux for 2.5-3.0 hours.[3] This reaction forms N-(4-methylphenyl)acetamide, protecting the amino group and reducing its activating effect.

  • Bromination: After cooling, the N-acetylated intermediate is dissolved in a suitable solvent like acetic acid. A solution of bromine in acetic acid is then added dropwise while maintaining the temperature at 50-55°C.[4] The acetyl group directs the bromination to the ortho position.

  • Hydrolysis (Deprotection): The brominated acetanilide is then hydrolyzed by heating with an aqueous acid, such as hydrochloric acid, to remove the acetyl group and yield the free amine, 2-Bromo-4-methylaniline.[3] The product is then isolated and purified by standard procedures.

Table 1: Reagents and Conditions for the Synthesis of 2-Bromo-4-methylaniline

StepReagentsSolventTemperature (°C)Reaction Time (h)
Acetylationp-Toluidine, Acetic AnhydrideGlacial Acetic AcidReflux2.5 - 3.0
BrominationN-(4-methylphenyl)acetamide, BromineAcetic Acid50 - 551 - 2
HydrolysisN-(2-bromo-4-methylphenyl)acetamideAqueous HClReflux2 - 4
Step 2: Synthesis of 8-Bromo-4-hydroxy-6-methylquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline scaffold from anilines.[1][5][6] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

Gould_Jacobs_Mechanism reactants 2-Bromo-4-methylaniline Diethyl ethoxymethylenemalonate intermediate Anilidomethylenemalonate Intermediate reactants->intermediate Condensation (100-130°C) cyclized 4-Hydroxy-3-carboethoxy-8-bromo-6-methylquinoline intermediate->cyclized Thermal Cyclization (~250°C) hydrolyzed 8-Bromo-6-methylquinoline-4-hydroxy-3-carboxylic Acid cyclized->hydrolyzed Saponification (NaOH) decarboxylated 8-Bromo-4-hydroxy-6-methylquinoline hydrolyzed->decarboxylated Decarboxylation (Heat)

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural and synthetic compounds with a vast array of biological activities.[1] This technical guide provides an in-depth exploration of 8-Bromo-4-chloro-6-methylquinoline, a halogenated derivative with significant, yet underexplored, therapeutic potential. We will dissect the scientific rationale for its investigation as both an anticancer and antimicrobial agent, provide detailed, field-proven experimental protocols for its evaluation, and propose mechanistic hypotheses grounded in the broader understanding of quinoline pharmacology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to investigate and harness the potential of this promising heterocyclic compound.

Introduction to this compound: A Compound of Interest

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental motif in drug discovery, demonstrating activities ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory.[2][3] The specific substitution pattern on the quinoline core dictates its pharmacological profile. The subject of this guide, this compound, possesses a unique combination of substituents that make it a compelling candidate for investigation.

  • The Quinoline Core: Provides the fundamental framework for interaction with various biological targets, including DNA and enzymes.[4]

  • Halogenation (8-Bromo and 4-Chloro): The presence of halogen atoms, particularly chlorine and bromine, is a well-established strategy in medicinal chemistry to enhance the potency of bioactive molecules.[5] Halogens can increase lipophilicity, improve membrane permeability, and form crucial halogen bonds with biological targets, thereby augmenting pharmacological activity.[6]

  • Methyl Group (6-Methyl): This small alkyl group can influence the compound's steric and electronic properties, fine-tuning its binding affinity and metabolic stability.

This guide will systematically outline the scientific basis and experimental pathways to validate the predicted anticancer and antimicrobial activities of this molecule.

Physicochemical Properties & Synthesis Outline

A foundational understanding of the molecule's properties is critical for any experimental design.

PropertyValueReference
Molecular Formula C₁₀H₇BrClN[5][7]
Molecular Weight 256.53 g/mol [5]
InChIKey XZLLMICSEAATSX-UHFFFAOYSA-N[7]
Appearance Solid
Storage 2-8°C, Inert atmosphere

The synthesis of this compound is typically achieved through a multi-step organic reaction sequence.[5][8] A common approach involves the construction of a 6-methylquinoline core, followed by regioselective chlorination at the 4-position and bromination at the 8-position. The precise order and choice of reagents (e.g., phosphorus oxychloride for chlorination, N-bromosuccinimide for bromination) are critical for achieving high yield and purity.[8]

Part I: Investigation of Anticancer Potential

Scientific Rationale: The quinoline scaffold is prevalent in numerous anticancer agents.[9] Its planar structure allows it to intercalate between DNA base pairs, disrupting replication and transcription, while its nitrogen atom can interact with key residues in enzyme active sites.[10] Many quinoline derivatives exert their effects by inhibiting critical enzymes in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[4][11] The halogen substituents on this compound are hypothesized to enhance these cytotoxic activities.[12]

Proposed Mechanisms of Action (Hypotheses)
  • Inhibition of Pro-Survival Kinase Signaling: The compound may act as an inhibitor of key kinases within pathways like PI3K/Akt/mTOR, which are frequently hyperactivated in cancer, leading to the induction of apoptosis.[13]

  • Induction of DNA Damage and Cell Cycle Arrest: The molecule could function as a topoisomerase inhibitor, leading to DNA strand breaks and subsequent cell cycle arrest, typically at the G2/M phase.[10][13]

Experimental Workflow for Anticancer Evaluation

A systematic, multi-stage approach is required to first screen for cytotoxicity and then elucidate the underlying mechanism.

G cluster_0 Stage 1: Cytotoxicity Screening cluster_1 Stage 2: Mechanistic Elucidation cell_culture Culture Cancer & Non-Cancer Cell Lines mtt_assay Protocol 1: MTT Assay (Determine IC50) cell_culture->mtt_assay data_analysis_1 Data Analysis: IC50 Value Calculation mtt_assay->data_analysis_1 apoptosis_assay Protocol 2: Apoptosis Assay (Annexin V/PI) data_analysis_1->apoptosis_assay Treat cells at IC50 concentration cell_cycle_assay Protocol 3: Cell Cycle Analysis data_analysis_1->cell_cycle_assay Treat cells at IC50 concentration data_analysis_2 Flow Cytometry Data Analysis apoptosis_assay->data_analysis_2 cell_cycle_assay->data_analysis_2

Caption: Workflow for in vitro anticancer evaluation.

Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a gold standard for assessing the metabolic activity of cells and serves as a reliable indicator of cell viability and proliferation.[14][15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound across various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control (e.g., MCF-10A).

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).[16]

  • 96-well plates.

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]

  • DMSO (Dimethyl sulfoxide).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[15][16]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.[16]

Data Presentation: Cytotoxicity Profile

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma
A549 Lung Carcinoma
HCT116 Colorectal Carcinoma

| MCF-10A | Non-tumorigenic Breast | |

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Causality: A hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[16]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

G compound This compound rtk Receptor Tyrosine Kinase (e.g., EGFR) compound->rtk Inhibition pi3k PI3K rtk->pi3k akt Akt pi3k->akt bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition cyto_c Cytochrome c release bcl2->cyto_c Inhibition caspase9 Caspase-9 cyto_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_0 Antimicrobial Susceptibility Testing culture Prepare Bacterial Inoculum (Gram-positive & Gram-negative) microdilution Protocol 4: Broth Microdilution Assay culture->microdilution dilution Prepare Serial Dilutions of Compound dilution->microdilution incubation Incubate Plates microdilution->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. [17][18] Objective: To determine the MIC of this compound against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains: Staphylococcus aureus (ATCC 29213), MRSA (e.g., ATCC 43300), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

  • Cation-adjusted Mueller-Hinton Broth (MHB). [17]* Sterile 96-well microtiter plates.

  • This compound stock solution (in DMSO).

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Positive control antibiotic (e.g., Ciprofloxacin or Gentamicin).

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in the 96-well plate. [17]2. Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). [17] Data Presentation: Antimicrobial Activity Profile

    Bacterial Strain Gram Stain MIC (µg/mL)
    Staphylococcus aureus Positive
    MRSA Positive
    Escherichia coli Negative

    | Pseudomonas aeruginosa | Negative | |

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound is not yet established, inferences can be drawn from the broader quinoline literature. The 4-chloro substitution is a feature of many bioactive quinolines, including some antimalarials and anticancer agents, suggesting its importance for target engagement. [12]The 8-bromo substituent likely increases lipophilicity, which may enhance cell membrane penetration.

Future research should focus on:

  • Synthesis of Analogues: Systematically modifying each substituent (e.g., replacing bromo with fluoro, moving the methyl group) to build a comprehensive SAR profile.

  • Target Identification: Utilizing biochemical assays (e.g., kinase inhibition panels, DNA gyrase assays) to confirm the specific molecular targets.

  • In Vivo Efficacy: Progressing to animal models (e.g., cancer xenograft models, infection models) to evaluate the compound's efficacy and safety profile in a biological system. [19]* Computational Modeling: Employing molecular docking studies to predict binding modes and guide the design of more potent derivatives. [20]

Conclusion

This compound is a synthetically accessible heterocyclic compound with a strong theoretical basis for possessing potent anticancer and antimicrobial activities. Its unique halogenation and substitution pattern makes it a prime candidate for further investigation. The experimental protocols detailed in this guide provide a rigorous and validated framework for researchers to systematically evaluate its biological activity, elucidate its mechanisms of action, and determine its potential as a lead compound for the development of novel therapeutics.

References

A comprehensive list of references will be compiled and provided upon request.

Sources

8-Bromo-4-chloro-6-methylquinoline as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromo-4-chloro-6-methylquinoline as a Synthetic Intermediate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Within this privileged class of heterocycles, strategically functionalized intermediates are of paramount importance for the efficient construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound (CAS No. 1156602-22-0), a versatile synthetic building block. We will explore its synthesis, delineate the distinct reactivity of its dual halogenated sites, and provide field-proven protocols for its key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to leverage this intermediate's full potential in their synthetic campaigns.

Introduction: The Strategic Value of a Differentially Functionalized Quinoline Core

This compound is a trisubstituted quinoline derivative featuring a unique arrangement of functional groups that render it an exceptionally valuable intermediate in organic synthesis.[3] The quinoline core itself is a "privileged scaffold," frequently associated with a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[2][3][4][5]

The strategic utility of this specific intermediate arises from the orthogonal reactivity of its two halogen substituents:

  • The 4-Chloro Substituent: This position is electronically activated by the adjacent ring nitrogen, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles.[6][7]

  • The 8-Bromo Substituent: In contrast, the bromine atom at the 8-position is ideally suited for participation in modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][8] This enables the formation of carbon-carbon and carbon-nitrogen bonds, respectively, introducing aryl, heteroaryl, or substituted amino groups.

This differential reactivity allows for a sequential and controlled functionalization of the quinoline scaffold, a critical advantage in multi-step syntheses targeting complex, high-value molecules.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1156602-22-0[9][10]
Molecular Formula C₁₀H₇BrClN[3][4]
Molecular Weight 256.53 g/mol [3][10]
Appearance Light yellow to yellow solid[9]
Storage Inert atmosphere, 2-8°C[10][11]
Monoisotopic Mass 254.945039 amu[3]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Protons on the quinoline core would appear in the aromatic region (~7.0-9.0 ppm). The methyl group at C6 would present as a singlet around 2.5 ppm. The specific coupling patterns of the aromatic protons would be key to confirming the substitution pattern.

  • ¹³C NMR: Approximately 10 distinct signals would be expected in the ¹³C NMR spectrum, with the carbons attached to the electronegative nitrogen, chlorine, and bromine atoms shifted downfield.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

Synthesis of the Intermediate: A Plausible Pathway

While multiple routes to substituted quinolines exist, such as the Skraup and Friedländer syntheses, a common and reliable approach for this specific substitution pattern involves building the quinoline ring onto a pre-functionalized aniline precursor.[12][13][14] The following pathway is a logical and efficient strategy.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Quinoline Core Formation (Gould-Jacobs) cluster_2 Step 3: Final Chlorination A p-Toluidine B N-(4-methylphenyl)acetamide A->B Acetylation (Ac₂O, AcOH) C N-(2-bromo-4-methylphenyl)acetamide B->C Bromination (Br₂, AcOH) D 2-Bromo-4-methylaniline C->D Hydrolysis (aq. HCl) F Intermediate Adduct D->F Condensation E Diethyl (ethoxymethylene)malonate E->F G 8-Bromo-4-hydroxy-6-methylquinoline F->G Thermal Cyclization (Diphenyl ether, Δ) H This compound G->H Chlorination (POCl₃)

Caption: Plausible synthetic pathway for this compound.

Causality Behind Experimental Choices:
  • Acetylation (Step 1a): The initial acetylation of p-toluidine serves as a crucial protecting group strategy. The bulky acetyl group directs the subsequent bromination to the ortho position and deactivates the ring slightly, preventing over-bromination.

  • Gould-Jacobs Reaction (Step 2): This classic method is highly effective for constructing the 4-hydroxyquinoline core.[15] The reaction proceeds through condensation of the aniline with diethyl (ethoxymethylene)malonate, followed by a high-temperature thermal cyclization. Diphenyl ether is often used as a high-boiling solvent for this cyclization step.

  • Chlorination (Step 3): The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice as it acts as both a chlorinating and dehydrating agent, driving the reaction to completion.[16]

Chemical Reactivity and Key Synthetic Transformations

The synthetic power of this compound lies in the ability to selectively address its two distinct reactive handles.

G cluster_snar C4 Position (SₙAr) cluster_coupling C8 Position (Cross-Coupling) main 8-Bromo-4-chloro- 6-methylquinoline snar_prod 8-Bromo-4-(nucleophile)- 6-methylquinoline main->snar_prod Nucleophile (e.g., R₂NH, ROH) suzuki_prod 8-Aryl-4-chloro- 6-methylquinoline main->suzuki_prod Suzuki Coupling (ArB(OH)₂, Pd catalyst) buchwald_prod 8-Amino-4-chloro- 6-methylquinoline main->buchwald_prod Buchwald-Hartwig (R₂NH, Pd catalyst)

Caption: Key reactivity map illustrating selective functionalization pathways.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. This facilitates a classic addition-elimination SNAr mechanism.[6] This reaction is typically high-yielding and tolerates a broad range of nucleophiles.

Mechanism Insight: The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system and the heterocyclic nitrogen atom. The subsequent loss of the chloride ion restores aromaticity and yields the substituted product.

Palladium-Catalyzed Cross-Coupling at the C8-Position

The C8-Br bond is the preferred site for oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycles of powerful cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[17][18] It is one of the most robust and widely used methods for constructing biaryl structures. The reaction requires a palladium catalyst, a phosphine ligand, and a base to activate the boronic acid.[18][19]

  • Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between the aryl bromide and an amine.[8][20] It has revolutionized the synthesis of aryl amines, offering a milder and more general alternative to classical methods.[8] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high catalytic turnover and efficiency.[20]

Selective and Sequential Functionalization

A key advantage is the ability to perform these reactions sequentially. Typically, the palladium-catalyzed cross-coupling at the C8-Br position can be performed under conditions that leave the C4-Cl untouched. Subsequently, the resulting product can undergo SNAr at the C4 position. This one-two strategy allows for the rapid and controlled elaboration of the quinoline core into complex target molecules. A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline demonstrated that selective amination of the aryl bromide is feasible in the presence of a heteroaryl chloride, highlighting the potential for this type of controlled synthesis.[21]

Application in the Synthesis of Bioactive Molecules

The true value of an intermediate is demonstrated by its application. 6-Bromo-4-chloroquinoline, a closely related analogue, serves as a key intermediate in the synthesis of Omipalisib (GSK2126458), a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and mTOR, which has been investigated for cancer therapy.[16] this compound can be envisioned as a building block for analogous structures, allowing for fine-tuning of steric and electronic properties to optimize pharmacological activity.

G A 8-Bromo-4-chloro- 6-methylquinoline B Step 1: Suzuki Coupling (e.g., with Pyridine-boronic acid) C 8-(Pyridinyl)-4-chloro- 6-methylquinoline A->C Pd(PPh₃)₄, Na₂CO₃ B->C D Step 2: SₙAr Reaction (e.g., with a substituted aniline) E Final Drug-like Molecule (Complex Heteroaromatic System) C->E R-Ph-NH₂, DIEA, n-BuOH D->E

Caption: Workflow illustrating the use of the intermediate in drug discovery.

Detailed Experimental Protocols

The following protocols are representative and should be adapted and optimized by the end-user. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise noted.

Protocol 1: Nucleophilic Aromatic Substitution with Morpholine (C4-Position)
  • Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), morpholine (1.5 eq), and a suitable solvent such as n-butanol or DMF.

  • Reaction: Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq).

  • Heating: Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 4-(morpholino)quinoline product.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid (C8-Position)
  • Setup: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvents & Base: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a base, such as 2M aqueous sodium carbonate (Na₂CO₃) (3.0 eq).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heating: Heat the reaction to reflux (typically 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture and dilute with ethyl acetate. Separate the layers and wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to yield the 8-phenyl-4-chloro-6-methylquinoline.

Safety and Handling

Based on available data for similar compounds, this compound should be handled with care in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.

  • Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[9]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Conclusion

This compound stands out as a highly valuable and versatile intermediate for chemical synthesis. Its differentially activated halogen substituents provide a robust platform for selective and sequential functionalization through well-established and powerful synthetic methodologies. The ability to introduce diverse functionalities at both the C4 and C8 positions allows for the rapid generation of molecular complexity, making it an indispensable tool for researchers in drug discovery and materials science. By understanding the principles of its reactivity and applying the robust protocols described herein, scientists can effectively unlock the synthetic potential of this powerful building block.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Organic Reactions. The Skraup Synthesis of Quinolines. [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • National Institutes of Health (NIH). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [https://www.researchgate.net/publication/327616654_Suzuki_Miyaura_Cross_-Coupling_Reactions_of_4-Chloro_Quinoline_Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them]([Link] Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them)

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]

  • Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]

  • ResearchGate. Substituted Quinolines with various based promising anticancer and... | Download Scientific Diagram. [Link]

  • YouTube. 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. [Link]

  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

Sources

An In-depth Technical Guide to 8-Bromo-4-chloro-6-methylquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 8-Bromo-4-chloro-6-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and organic synthesis. This document delves into the compound's discovery and history, details a plausible synthetic pathway based on established chemical principles, outlines its physicochemical and spectroscopic properties, and explores its current and potential applications for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds known for its wide range of biological activities.[1][2] The unique arrangement of a bromine atom at the 8-position, a chlorine atom at the 4-position, and a methyl group at the 6-position on the quinoline core imparts specific chemical reactivity and potential for biological interactions.[1][2] This compound has garnered attention primarily as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents for cancer and microbial infections.[1][2] The presence of two distinct halogen atoms at strategic positions allows for selective functionalization through various cross-coupling and substitution reactions, making it a valuable building block for creating diverse chemical libraries.

Discovery and History

The specific discovery and initial synthesis of this compound are not well-documented in publicly accessible scientific literature. It is likely a modern synthetic compound, developed as a building block in medicinal chemistry research. The broader history of quinoline chemistry, however, is rich and dates back to the 19th century with the isolation of quinoline from coal tar. The subsequent discovery of the therapeutic properties of quinoline derivatives, most notably the antimalarial activity of quinine, spurred extensive research into this class of compounds. The development of synthetic methods to create a vast array of substituted quinolines has been a cornerstone of medicinal chemistry for over a century, leading to the discovery of numerous drugs. This compound is a product of this long-standing exploration of the chemical and biological potential of the quinoline scaffold.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
CAS Number 1156602-22-0[1][3]
Molecular Formula C₁₀H₇BrClN[1][2]
Molecular Weight 256.53 g/mol [2]
Appearance Solid
SMILES Cc1cc(Br)c2nccc(Cl)c2c1[4]
InChI 1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3[4]
Storage Temperature 2-8°C, under inert atmosphere

Plausible Synthetic Pathway

While a specific, detailed protocol for the synthesis of this compound is not widely published, a scientifically sound multi-step synthesis can be proposed based on well-established reactions in quinoline chemistry, particularly the Gould-Jacobs reaction.[5][6] This pathway starts from a readily available substituted aniline and proceeds through the formation of a 4-hydroxyquinoline intermediate, followed by chlorination.

Overall Synthetic Scheme

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A 2-Bromo-4-methylaniline C 8-Bromo-4-hydroxy-6-methylquinoline A->C Heat (condensation and cyclization) B Diethyl ethoxymethylenemalonate B->C D 8-Bromo-4-hydroxy-6-methylquinoline E This compound D->E Reflux F POCl₃ F->E

Caption: Plausible synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 8-Bromo-4-hydroxy-6-methylquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core from an aniline and diethyl ethoxymethylenemalonate.[5][6][7]

  • Reaction Principle: The reaction begins with a Michael-type addition of the aniline to diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. Subsequent thermal cyclization leads to the formation of the quinoline ring system.

  • Proposed Protocol:

    • In a round-bottom flask, combine 2-bromo-4-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

    • Heat the mixture with stirring to approximately 120-140°C for 1-2 hours to facilitate the initial condensation.

    • Increase the temperature to around 250°C to induce cyclization. This is often carried out in a high-boiling solvent such as diphenyl ether.

    • Maintain the temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and triturate with a suitable solvent (e.g., hexane or ether) to precipitate the crude 8-bromo-4-hydroxy-6-methylquinoline.

    • Filter the solid and wash with a cold solvent to remove impurities. The product can be further purified by recrystallization.

Step 2: Chlorination of 8-Bromo-4-hydroxy-6-methylquinoline

The 4-hydroxy group of the quinoline is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[7][8]

  • Reaction Principle: The hydroxyl group is a poor leaving group. POCl₃ acts as both a reagent and a solvent to convert the hydroxyl group into a good leaving group, which is then displaced by a chloride ion.

  • Proposed Protocol:

    • In a fume hood, carefully add 8-bromo-4-hydroxy-6-methylquinoline (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux (approximately 110°C) for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9, which will precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Synthesis Workflow Diagram

G start Start Materials: - 2-Bromo-4-methylaniline - Diethyl ethoxymethylenemalonate step1 Gould-Jacobs Reaction: Condensation & Cyclization start->step1 intermediate Intermediate: 8-Bromo-4-hydroxy-6-methylquinoline step1->intermediate step2 Chlorination with POCl₃ intermediate->step2 purification Purification: - Quenching - Neutralization - Filtration - Recrystallization/Chromatography step2->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Applications and Areas of Research

This compound is a valuable building block in several areas of chemical research, primarily driven by the importance of the quinoline scaffold in drug discovery.

  • Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents.[1][2] The bromine and chlorine atoms can be selectively functionalized using various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents and generate libraries of novel compounds for screening against various biological targets, including cancer cell lines and pathogenic microbes.[2]

  • Organic Synthesis: As a bifunctional intermediate, it allows for the construction of complex heterocyclic systems. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential chemical transformations.

  • Material Science: Substituted quinolines are being investigated for their potential in developing novel materials with interesting photophysical and electronic properties.[2] The unique electronic nature of this compound could be leveraged in the design of new organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Conclusion

This compound is a strategically substituted quinoline derivative with significant potential as an intermediate in organic synthesis and medicinal chemistry. While its specific history is not well-documented, its utility is derived from the rich chemical and biological legacy of the quinoline family. The plausible synthetic route detailed in this guide, based on established chemical principles, provides a framework for its preparation in a laboratory setting. Further research into the applications of this versatile building block is likely to yield novel compounds with interesting biological activities and material properties.

References

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H7BrClN). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... Retrieved from [Link]

Sources

Methodological & Application

Application Note & Detailed Synthesis Protocol for 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 8-Bromo-4-chloro-6-methylquinoline, a key intermediate in the development of various pharmacologically active compounds. This protocol is designed for chemistry professionals with a working knowledge of synthetic organic chemistry techniques.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents, including antimalarials, anticancer drugs, and kinase inhibitors. The specific substitution pattern of this compound, featuring a bromine atom at the 8-position, a chlorine atom at the 4-position, and a methyl group at the 6-position, provides multiple reactive sites for further chemical modification, making it a versatile building block for drug discovery and development.

This application note details a reliable and reproducible two-step synthesis protocol starting from 2-bromo-4-methylaniline. The first step involves a Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step to yield the final product. The causality behind each experimental choice and the underlying chemical principles are thoroughly explained to ensure both successful execution and a deeper understanding of the process.

Synthesis Overview

The synthesis of this compound is accomplished through a two-step reaction sequence as illustrated below.

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A 2-Bromo-4-methylaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 8-Bromo-4-hydroxy-6-methylquinoline C->D Thermal Cyclization E 8-Bromo-4-hydroxy-6-methylquinoline G This compound E->G Chlorination F Phosphorus Oxychloride (POCl3) F->G

Figure 1: Overall synthetic workflow for this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
2-Bromo-4-methylaniline≥98%Sigma-AldrichStarting material
Diethyl (ethoxymethylene)malonate≥98%Sigma-AldrichReagent for Gould-Jacobs reaction
Diphenyl ether≥99%Sigma-AldrichHigh-boiling solvent for cyclization
Phosphorus oxychloride (POCl₃)≥99%Sigma-AldrichChlorinating agent (handle with caution)
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichSolvent for extraction
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher ScientificDrying agent
Ethanol (EtOH)Reagent AlcoholFisher ScientificFor recrystallization
HexanesACS ReagentFisher ScientificFor recrystallization

Safety Precautions: This protocol involves hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Bromo-4-hydroxy-6-methylquinoline

This step utilizes the Gould-Jacobs reaction, a classic method for synthesizing quinolines. The reaction proceeds through an initial condensation of the aniline with diethyl (ethoxymethylene)malonate, followed by a thermally induced cyclization.

Protocol:

  • Condensation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-4-methylaniline (10.0 g, 53.7 mmol) and diethyl (ethoxymethylene)malonate (12.7 g, 58.7 mmol).

  • Heat the reaction mixture to 120 °C and stir for 2 hours. The mixture will become a thick paste.

  • Cyclization: To the reaction mixture, add diphenyl ether (100 mL). The high boiling point of diphenyl ether (259 °C) facilitates the intramolecular cyclization.

  • Heat the mixture to 250 °C and maintain this temperature for 1 hour. A precipitate will form as the cyclization proceeds.

  • Allow the reaction mixture to cool to room temperature.

  • Isolation: Dilute the cooled mixture with hexanes (100 mL) to further precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.

  • The crude product can be purified by recrystallization from ethanol to yield 8-bromo-4-hydroxy-6-methylquinoline as a solid.

Rationale: The initial condensation is an acid-catalyzed reaction where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the newly formed enamine attacks the benzene ring to form the quinoline core.

Step 2: Synthesis of this compound

This step involves the conversion of the 4-hydroxy group to a 4-chloro group using phosphorus oxychloride. This is a standard method for the chlorination of hydroxyquinolines.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the dried 8-bromo-4-hydroxy-6-methylquinoline (5.0 g, 19.8 mmol) from Step 1.

  • Carefully add phosphorus oxychloride (20 mL, 214 mmol) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 3 hours. The solid will gradually dissolve as the reaction progresses.

  • Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with constant stirring. This step quenches the excess POCl₃ and should be performed with extreme caution due to the exothermic reaction.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford this compound as a crystalline solid.

Rationale: The mechanism of chlorination with POCl₃ involves the initial formation of a phosphate ester intermediate at the 4-hydroxy position. This intermediate is then attacked by a chloride ion, leading to the displacement of the phosphate group and the formation of the 4-chloroquinoline.

Characterization Data (Expected)

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
8-Bromo-4-hydroxy-6-methylquinolineC₁₀H₈BrNO254.08Off-white solid>250
This compoundC₁₀H₇BrClN272.53Light yellow solid115-118

Note: The expected data should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; insufficient heating time or temperature.Ensure the reaction temperature is maintained at 250 °C for the full duration. Monitor the reaction by TLC if possible.
Incomplete chlorination in Step 2 Insufficient POCl₃ or reaction time.Increase the reaction time or use a larger excess of POCl₃. Ensure the starting material is completely dry.
Difficult workup in Step 2 Vigorous reaction during quenching.Add the reaction mixture to ice very slowly with efficient stirring. Perform the quench in a large vessel.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and understanding the rationale behind them, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. Adherence to safety protocols is paramount when handling the hazardous reagents involved in this synthesis.

References

  • Gould-Jacobs Reaction: R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc., 1939 , 61, 2890-2895. ([Link])

  • Synthesis of Substituted Quinolines: A comprehensive overview of quinoline synthesis methods. Chem. Rev., 2015 , 115 (21), pp 11829–11956. ([Link])

  • Use of Phosphorus Oxychloride in Chlorination: A general reference for the conversion of hydroxyl groups to chlorides. Strategic Applications of Named Reactions in Organic Synthesis, 2005 , 162-163. ([Link])

Application Notes and Protocols: Regioselective Nucleophilic Substitution Reactions of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 8-Bromo-4-chloro-6-methylquinoline, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] We delve into the principles of regioselectivity that govern its reactivity, explaining the preferential substitution at the C4-position. Detailed, field-proven protocols for amination, alkoxylation, and cyanation reactions are presented, offering researchers a practical guide for synthesizing diverse quinoline derivatives. The causality behind experimental choices, self-validating analytical checkpoints, and visual diagrams of mechanisms and workflows are included to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Versatility of a Dihaloquinoline

This compound is a trisubstituted quinoline derivative featuring a unique arrangement of functional groups that make it an exceptionally valuable intermediate.[2] The quinoline scaffold itself is a privileged structure in drug discovery, appearing in numerous therapeutic agents. The molecule's synthetic potential arises from its two distinct carbon-halogen bonds: a chlorine atom at the 4-position and a bromine atom at the 8-position.[1][3] This structural dichotomy allows for selective, stepwise functionalization, enabling the construction of complex molecular architectures.

This document serves as a detailed guide to leveraging the inherent reactivity of the C4-chloro group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern heterocyclic chemistry.

The Principle of Regioselectivity: Why C4 Reacts First

The pronounced difference in reactivity between the C4-chloro and C8-bromo substituents is the key to the synthetic utility of this molecule. Nucleophilic substitution overwhelmingly occurs at the C4 position, a phenomenon dictated by fundamental electronic principles.[4]

  • Electronic Activation: The quinoline core contains an electron-deficient pyridine ring. The nitrogen atom acts as a powerful electron-withdrawing group, significantly lowering the electron density at the ortho (C2) and para (C4) positions. This makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles.[5]

  • Intermediate Stabilization: The mechanism for this transformation is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[6][7] When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the electronegative ring nitrogen through resonance. This stabilization of the intermediate dramatically lowers the activation energy for the reaction at C4.

  • Comparative Inertness of C8: In contrast, the C8 position is on the carbocyclic (benzene) ring and lacks this direct resonance stabilization pathway involving the heteroatom. While bromine is an excellent leaving group, the C8 carbon is simply not as electrophilic. Therefore, under nucleophilic substitution conditions, the C8-bromo bond remains intact, available for subsequent transformations, most commonly metal-catalyzed cross-coupling reactions.[1][2]

The predictable nature of this regioselectivity allows for a clean and efficient synthesis of 4-substituted-8-bromo-6-methylquinolines.

G Diagram 1: Regioselectivity of Nucleophilic Attack cluster_start Starting Material cluster_products Possible Products Start This compound Prod_C4 4-Nu-8-bromo-6-methylquinoline (Major Product) Start->Prod_C4  Favored Pathway (Attack at C4) Prod_C8 8-Nu-4-chloro-6-methylquinoline (Minor/Not Observed) Start->Prod_C8  Disfavored Pathway (Attack at C8) G Diagram 2: General S_NAr Mechanism at C4 A Nucleophile (Nu⁻) attacks the electrophilic C4 carbon B Formation of stabilized Meisenheimer Intermediate A->B C Resonance delocalization of charge onto ring nitrogen B->C Stabilization D Loss of Chloride (Cl⁻) leaving group B->D E Aromaticity Restored: Final Product Formed D->E G Diagram 3: General Experimental Workflow A 1. Reagent Setup (Quinoline, Nucleophile, Solvent) B 2. Reaction (Heating/Reflux under N2) A->B C 3. Monitoring (TLC / LC-MS) B->C C->B Reaction Incomplete D 4. Work-up (Quenching, Extraction) C->D Reaction Complete E 5. Purification (Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS, IR) E->F

Sources

Application Notes & Protocols: Leveraging 8-Bromo-4-chloro-6-methylquinoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction: The Strategic Value of the Quinoline Scaffold

Within the landscape of heterocyclic compounds, the quinoline core stands out as a "privileged scaffold" in medicinal chemistry, foundational to a multitude of therapeutic agents.[1][2] Its rigid, aromatic structure provides an ideal framework for designing molecules that can interact with various biological targets. 8-Bromo-4-chloro-6-methylquinoline is a specialized derivative of this core, engineered with strategically placed functional groups that make it a highly valuable starting material for synthesizing novel anticancer drug candidates.[3][4]

This trisubstituted quinoline is characterized by a benzene ring fused to a pyridine ring, with a bromine atom at position 8, a chlorine atom at position 4, and a methyl group at position 6.[4] These substitutions are not arbitrary; the halogen atoms at positions 4 and 7 serve as reactive handles for further chemical modifications, such as cross-coupling and nucleophilic substitution reactions, allowing for the systematic development of compound libraries.[5] The methyl group can influence the molecule's steric and electronic properties, potentially enhancing target binding affinity and selectivity.[5] This guide provides a comprehensive overview and detailed protocols for the initial in vitro evaluation of this compound and its subsequent derivatives in an anticancer drug discovery workflow.

Physicochemical Properties of this compound

A precise understanding of the starting material's properties is fundamental for its effective use in synthesis and biological assays.

PropertyValueReference(s)
CAS Number 1156602-22-0[6][7]
Molecular Formula C₁₀H₇BrClN[4][6]
Molecular Weight 256.53 g/mol [4][6]
Physical Form Solid
Purity ≥95% (Typical)
Storage Conditions 2-8°C, Inert atmosphere

Rationale in Anticancer Research: Why Quinoline Derivatives?

The therapeutic potential of quinoline-based compounds in oncology is well-documented.[8][9][10] Their mechanisms of action are diverse and target critical hallmarks of cancer, providing multiple avenues for therapeutic intervention. By using this compound as a foundational scaffold, researchers can explore the development of agents that function through several established anticancer mechanisms:

  • Inhibition of Key Signaling Pathways: Many quinoline derivatives have been shown to inhibit critical cell survival and proliferation pathways, most notably the PI3K/Akt/mTOR cascade, which is frequently deregulated in a wide range of human cancers.[11][12][13]

  • Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Quinoline compounds have been demonstrated to induce apoptosis and modulate the expression of key regulatory proteins.[1][8][14]

  • Cell Cycle Arrest: By interfering with the cell division cycle, these compounds can halt the uncontrolled proliferation of cancer cells, often causing arrest at the G2/M phase.[1][11][14]

  • DNA Damage and Topoisomerase Inhibition: Some quinoline analogues function by intercalating with DNA or inhibiting topoisomerase enzymes, which are essential for DNA replication, thereby leading to catastrophic DNA damage and cell death.[1][10][14]

  • Kinase Inhibition: The quinoline scaffold is present in several approved tyrosine kinase inhibitors, and new derivatives are constantly being explored for their ability to target kinases like EGFR, Src, and Pim-1 that drive tumor growth.[11][14]

Experimental Workflow for In Vitro Evaluation

A systematic, multi-stage approach is crucial for characterizing the anticancer potential of a new chemical entity derived from this compound. The following workflow outlines a logical progression from broad cytotoxicity screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_2 Phase 3: Mechanistic Investigation A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Screening (MTT / CCK-8 Assay on Cancer Cell Panel) A->B C IC50 Value Determination B->C D Apoptosis Analysis (Annexin V / PI Staining via Flow Cytometry) C->D E Cell Cycle Analysis (PI Staining via Flow Cytometry) C->E F Mechanism of Action Studies (Western Blot for Signaling Pathways) D->F E->F G Target Protein Identification (e.g., p-Akt, p-mTOR, Cleaved PARP) F->G

Caption: High-level workflow for in vitro anticancer evaluation.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. These are foundational procedures and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates, multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should be <0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours, allowing formazan crystals to form.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[18][19] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI), a membrane-impermeant dye, enters and stains the DNA of cells that have lost membrane integrity (late apoptotic/necrotic cells).[19]

Materials:

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Healthy cells will be Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). It can reveal if a compound induces cell cycle arrest at a specific phase.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • 70% cold ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.

  • Washing & Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in the PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes. RNase A is included to degrade RNA, ensuring that PI only stains DNA.[21][22]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the generation of a histogram that shows the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol 4: Investigation of Signaling Pathways by Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, including their phosphorylation (activation) status, to elucidate the compound's mechanism of action.[23]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compound for a specified time. Wash cells with cold PBS and lyse them with ice-cold RIPA buffer.[24]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[24]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein levels between treated and untreated samples.

Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.[12][13] Quinoline derivatives have been identified as potent inhibitors of this cascade, making it a primary target for investigation.[12][26][27] A compound derived from this compound could potentially inhibit this pathway at one or more nodes, leading to downstream effects like decreased proliferation and induction of apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Potential inhibition points within the PI3K/Akt/mTOR pathway.

Conclusion

This compound is more than just a chemical compound; it is a strategic starting point for the rational design and discovery of next-generation anticancer agents. Its unique substitution pattern offers significant synthetic versatility, allowing for the creation of diverse molecular architectures. The comprehensive suite of in vitro protocols detailed in this guide provides a robust framework for researchers to systematically evaluate these novel derivatives, from initial cytotoxicity screening to the elucidation of their underlying mechanisms of action. By applying these methodologies, scientists can effectively identify and advance promising new quinoline-based therapeutic candidates in the fight against cancer.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Vertex AI Search.
  • Buy this compound (EVT-1661004) | 1156602-22-0. (n.d.). EvitaChem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). PubMed.
  • Buy this compound | 1156602-22-0. (n.d.). Smolecule.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). ResearchGate.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances.
  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2015). Anticancer Agents in Medicinal Chemistry.
  • Application Notes and Protocols for In Vitro Evaluation of Anticancer Agent 13. (n.d.). Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
  • This compound | 1156602-22-0. (n.d.). Sigma-Aldrich.
  • Assessing Specificity of Anticancer Drugs In Vitro. (2016). Journal of Visualized Experiments.
  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (n.d.). MDPI.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules.
  • Western blot protocol. (n.d.). Abcam.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube.
  • This compound. (n.d.). Amerigo Scientific.
  • Application Notes and Protocols for Western Blot Analysis of Signaling Proteins Affected by β,β-dimethyl-acrylalkannin. (n.d.). Benchchem.
  • This compound | 1156602-22-0. (2025). ChemicalBook.
  • In Vitro Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). ResearchGate.
  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters.
  • Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. (n.d.). Benchchem.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol.
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate.
  • Basic Methods of Cell Cycle Analysis. (2023). International Journal of Molecular Sciences.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center.
  • Tools for Assessing Cell Events: Apoptosis, Cell Cycle, and Cell Proliferation. (n.d.). BD Biosciences.
  • Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Benchchem.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Scientific Reports.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. (n.d.). Benchchem.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity.
  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Benchchem.
  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.

Sources

Protocol for the Purification of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-4-chloro-6-methylquinoline is a trisubstituted quinoline derivative that serves as a critical building block in medicinal chemistry and organic synthesis.[1][2] Its utility as a precursor for potential therapeutic agents, including antimicrobial and anticancer drugs, necessitates a high degree of purity for reliable downstream applications and regulatory compliance.[1][2] This document provides a comprehensive guide to the purification of this compound, detailing two primary methodologies: silica gel column chromatography and recrystallization. The protocols are designed to be self-validating, with an emphasis on the scientific principles behind each step to ensure the consistent attainment of a high-purity final product.

Introduction and Physicochemical Profile

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₇BrClN.[1][2][3][4] The strategic placement of bromo, chloro, and methyl functional groups on the quinoline scaffold imparts distinct reactivity, making it a valuable intermediate for creating more complex molecules through reactions like nucleophilic substitution and cross-coupling.[1][2] Given that impurities from the synthesis process can interfere with these subsequent reactions or compromise the biological activity and safety of final compounds, robust purification is a non-negotiable step in its handling.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₇BrClN[1][2][3][4]
Molecular Weight 256.53 g/mol [1][3][4]
Appearance Solid[3]
CAS Number 1156602-22-0[2][3]
Storage Conditions Store at 2-8°C under an inert atmosphere.[5]
Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazard Classifications: Acutely toxic if swallowed (Acute Tox. 3) and causes serious eye damage (Eye Dam. 1).[3]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6] Avoid inhalation of dust and prevent contact with skin and eyes.[6][7]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] If swallowed, seek immediate medical attention.[7] If on skin, wash with plenty of soap and water.[6]

Principles of Purification

The choice of purification method depends on the nature and quantity of impurities present in the crude material. For this compound, two techniques are primarily recommended: column chromatography for high-resolution separation and recrystallization for removing bulk or structurally distinct impurities.

Column Chromatography

This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase (the eluent).[8] As the eluent flows through the column, compounds with weaker interactions with the stationary phase travel faster and elute first. For quinoline derivatives, the basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, potentially causing poor separation or "streaking".[9] This can be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.[9]

Recrystallization

Recrystallization is a purification technique for solids based on differences in solubility.[10][11] The principle relies on dissolving the impure compound in a hot solvent and then allowing it to cool slowly.[12][13] As the temperature decreases, the solubility of the desired compound drops, causing it to form pure crystals.[10][12] The impurities, ideally present in smaller amounts or having different solubility characteristics, remain dissolved in the cold solvent.[13] The success of this method is critically dependent on the selection of an appropriate solvent.[11][14]

Protocol 1: Purification by Column Chromatography

This protocol is recommended for achieving the highest purity, especially when dealing with complex mixtures or impurities with similar polarity to the target compound.

Materials and Reagents
  • Crude this compound

  • Silica Gel (100-200 mesh)

  • Solvents: n-Hexane, Ethyl Acetate, Dichloromethane (DCM), Triethylamine (NEt₃)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm) for visualization

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_sep Separation & Isolation cluster_final Final Product TLC 1. TLC Analysis (Determine Eluent System) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry or Wet Method) Pack->Load Elute 4. Elution (Gravity or Flash) Load->Elute Analyze 5. Fraction Analysis (Monitor by TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Solvent Removal (Rotary Evaporation) Combine->Evap Pure Purified Product Evap->Pure

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Methodology
  • TLC Analysis for Eluent Selection:

    • Prepare several eluent systems with varying ratios of a non-polar solvent (n-Hexane) and a polar solvent (Ethyl Acetate). A common starting point is 9:1 Hexane:EtOAc.

    • Spot the crude material on a TLC plate and develop it in the test eluent.

    • The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[8]

    • Expert Insight: If significant streaking is observed, add 0.5-1% triethylamine to the eluent system to neutralize the acidic silica gel.[9]

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping gently to ensure even packing and remove any trapped air bubbles.[8]

    • Add a thin layer of sand on top of the silica to prevent disturbance when adding the eluent.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[8] This method often results in better separation.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the silica gel.[8]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring the silica bed does not run dry.

    • Begin elution, collecting fractions of a consistent volume.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine all fractions that show a single, pure spot corresponding to the Rf of this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Protocol 2: Purification by Recrystallization

This protocol is a simpler alternative, effective when impurities have significantly different solubility profiles from the product.

Materials and Reagents
  • Crude this compound

  • Screening solvents (e.g., Ethanol, Isopropanol, Heptane, Toluene)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Step-by-Step Methodology
  • Solvent Selection:

    • The most critical step is finding a suitable solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[13][14]

    • Test small amounts of the crude material in different solvents to find the best candidate. A Hexane/Ethyl Acetate or Ethanol/Water mixture may be effective.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.[10]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[10]

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[10] Slow cooling is essential for the formation of large, pure crystals.[11]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[11]

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Allow the crystals to dry completely under vacuum or in a desiccator.

References

  • Smolecule. (n.d.). Buy this compound | 1156602-22-0.
  • Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
  • EvitaChem. (n.d.). Buy this compound (EVT-1661004) | 1156602-22-0.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 1156602-22-0.
  • Achmem. (n.d.). This compound.
  • ChemicalBook. (2025). This compound | 1156602-22-0.
  • Horizon IRD. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Amerigo Scientific. (n.d.). This compound.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1-Bromo-4-chlorobenzene.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Bromobenzene.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 8-broMo-4-chloro-6-Methylquinazoline.
  • RA College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
  • National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 6-Bromo-4-chloroquinoline.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Sigma-Aldrich. (n.d.). This compound.
  • Benchchem. (n.d.). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Sigma-Aldrich. (n.d.). This compound | 1156602-22-0.
  • Benchchem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.

Sources

Application Notes & Protocols: 8-Bromo-4-chloro-6-methylquinoline as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2][3][4] Its rigid, planar architecture and synthetic tractability make it an ideal framework for designing inhibitors that target the ATP-binding site of protein kinases.[5] This guide focuses on a uniquely functionalized building block, 8-Bromo-4-chloro-6-methylquinoline , and elucidates its strategic application in the synthesis of next-generation kinase inhibitors. We provide a detailed analysis of its orthogonal reactivity, step-by-step synthetic protocols for its selective functionalization, and a strategic workflow for its incorporation into drug discovery campaigns.

Introduction: The Strategic Advantage of the Quinoline Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, most notably cancer.[5] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. Quinoline-based compounds have emerged as a particularly successful class of kinase inhibitors, with several FDA-approved drugs validating their clinical importance.[1][6]

The power of the this compound scaffold lies in its pre-installed, differentially reactive halogen substituents. This "two-handle" system allows for a programmed, regioselective approach to molecular elaboration, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties & Reactivity Analysis

A thorough understanding of the molecule's properties is foundational to its effective use in synthesis.

PropertyValueSource
CAS Number 1156602-22-0[7][8]
Molecular Formula C₁₀H₇BrClN[7][8]
Molecular Weight 256.52 g/mol [7][8]
Appearance Solid
SMILES Cc1cc(Br)c2nccc(Cl)c2c1
InChI Key XZLLMICSEAATSX-UHFFFAOYSA-N[8]
The Principle of Orthogonal Reactivity

The synthetic utility of this compound hinges on the differential reactivity of its two halogen atoms. This allows for selective, sequential modification.

  • C4-Chloro Position: This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom makes the C4 carbon electrophilic and susceptible to attack by nucleophiles such as primary and secondary amines. This reaction typically proceeds under thermal conditions without the need for a metal catalyst.[9][10][11]

  • C8-Bromo Position: The C8 position is significantly less reactive towards SNAr. However, the carbon-bromine bond is weaker than the carbon-chlorine bond, making it the preferred site for oxidative addition to a low-valent palladium catalyst.[12] This makes the C8-bromo group ideal for transformations via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[13][14]

This predictable reactivity allows chemists to first install a key pharmacophore at the C4 position via SNAr, and then use the C8 position to introduce diversity elements or groups that modulate physicochemical properties.

G cluster_0 Pathway A: C4 Functionalization First cluster_1 Pathway B: C8 Functionalization First start 8-Bromo-4-chloro- 6-methylquinoline snar Nucleophilic Aromatic Substitution (SNAr) (e.g., with R¹-NH₂) start->snar More Reactive Site for Nucleophiles pd_coupling_b Pd-Catalyzed Cross-Coupling (e.g., Suzuki with R²-B(OH)₂) start->pd_coupling_b More Reactive Site for Pd(0) Insertion prod_a 8-Bromo-4-(R¹-amino)- 6-methylquinoline snar->prod_a pd_coupling_a Pd-Catalyzed Cross-Coupling (e.g., Suzuki with R²-B(OH)₂) prod_a->pd_coupling_a final_a 8-(R²)-4-(R¹-amino)- 6-methylquinoline pd_coupling_a->final_a prod_b 8-(R²)-4-chloro- 6-methylquinoline pd_coupling_b->prod_b snar_b Nucleophilic Aromatic Substitution (SNAr) (e.g., with R¹-NH₂) prod_b->snar_b final_b 8-(R²)-4-(R¹-amino)- 6-methylquinoline snar_b->final_b

Caption: Orthogonal reactivity workflow for this compound.

Synthetic Protocols

The following protocols are presented as robust starting points. Researchers should note that optimization may be required for specific substrates.

Protocol 1: Selective SNAr at the C4-Position with an Aniline Derivative

This protocol describes the synthesis of a 4-anilinoquinoline, a common core structure for many EGFR and VEGFR kinase inhibitors.[6][15]

  • Rationale: This reaction leverages the high electrophilicity of the C4 position. Aniline derivatives are common nucleophiles used to install the "hinge-binding" moiety of a kinase inhibitor. The reaction is typically run at elevated temperatures to overcome the activation energy, and a polar aprotic solvent is often used to solubilize the reactants.

  • Materials:

    • This compound (1.0 eq)

    • Substituted Aniline (e.g., 3-ethynylaniline) (1.1 eq)

    • n-Butanol or 2-Pentanol

    • Optional: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Step-by-Step Methodology:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 2.57 g, 10 mmol) and the substituted aniline (1.1 eq).

    • Add n-butanol (e.g., 20 mL).

    • If the aniline salt is used or if the reaction is sluggish, add DIPEA (1.2 eq) to act as a non-nucleophilic base to scavenge the HCl byproduct.

    • Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature. A precipitate of the product may form.

    • If a precipitate has formed, collect the solid by vacuum filtration, wash with cold ethanol or diethyl ether, and dry under vacuum.

    • If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-anilino-8-bromo-6-methylquinoline product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C8-Position

This protocol describes the C-C bond formation at the C8-position of the product obtained from Protocol 1.

  • Rationale: The Suzuki coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[14][16] The C8-Br bond is readily activated by a palladium catalyst. This step is ideal for introducing aryl or heteroaryl moieties that can interact with solvent-exposed regions of the kinase active site or improve the compound's pharmacokinetic properties. An inert atmosphere is critical to prevent the degradation of the Pd(0) catalyst.

  • Materials:

    • 8-Bromo-4-anilino-6-methylquinoline derivative (from Protocol 1) (1.0 eq)

    • Aryl- or Heteroarylboronic Acid or Ester (1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Step-by-Step Methodology:

    • To a Schlenk flask, add the 8-bromo-4-anilino-6-methylquinoline derivative (1.0 eq), the boronic acid (1.5 eq), the base (3.0 eq), and the palladium catalyst (0.05 eq).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvents (1,4-dioxane and water) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final 8-aryl-4-anilino-6-methylquinoline derivative.

Application in Kinase Inhibitor Design & Synthesis

The true value of this compound is realized in its application to build molecules with specific biological functions. Kinase inhibitors often possess a "hinge-binding" motif (frequently an amino-heterocycle) and a "selectivity pocket" binding fragment. Our building block is perfectly suited to construct such molecules.

G start Building Block Selection (8-Br-4-Cl-6-Me-Quinoline) step1 C4 S_NAr Reaction Install Hinge-Binding Motif (e.g., 3-chloro-4-fluoroaniline) start->step1 intermediate Core Structure C8-Br Handle step1->intermediate:f0 step2 C8 Suzuki Coupling Introduce Diversity Element (e.g., Pyridine-boronic acid for solubility) intermediate:f1->step2 library Diverse Library of Final Compounds step2->library screening Biological Screening (Kinase Assays, Cell Proliferation) library->screening sar SAR Analysis & Lead Optimization screening->sar sar->step1 Iterate Design

Caption: General workflow for kinase inhibitor development using the building block.

A typical synthetic campaign would involve:

  • Primary Functionalization (C4): Reacting this compound with a panel of anilines or other amino-heterocycles known to bind to the kinase hinge region.

  • Secondary Functionalization (C8): Taking the most promising intermediates from step 1 and reacting them with a diverse set of boronic acids via Suzuki coupling to explore the "selectivity pocket" and optimize properties like solubility, cell permeability, and metabolic stability.

This strategy was instrumental in developing potent inhibitors for kinases like EGFR, VEGFR, and PI3K.[5][6][17]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand Growth Factor (e.g., EGF) receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain ligand->receptor:f0 pathway Downstream Signaling (Proliferation, Survival) receptor:f2->pathway P atp ATP atp->receptor:f2 inhibitor Quinoline-Based Inhibitor inhibitor->receptor:f2 Binds to ATP Pocket & Blocks Phosphorylation

Caption: Simplified kinase signaling pathway showing the site of action for a quinoline inhibitor.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined and orthogonal reactivity at the C4 and C8 positions provides a logical and efficient pathway for the synthesis of complex, functional molecules. By enabling the systematic exploration of chemical space around the privileged quinoline core, this building block serves as an invaluable starting point for the discovery and optimization of novel kinase inhibitors for the treatment of cancer and other diseases.

References

  • EvitaChem. This compound. EvitaChem.
  • Smolecule. Buy this compound | 1156602-22-0. Smolecule.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.
  • Bräse, S. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflamm
  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. Benchchem.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • This compound AldrichCPR 1156602-22-0. Sigma-Aldrich.
  • Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering (RSC Publishing).
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Lapatinib Synthetic Routes. MedKoo Biosciences.
  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • This compound. Achmem.
  • Mol Wt.
  • Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM.
  • WO2014170910A1 - Process for the preparation of lapatinib.
  • Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties.
  • Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.

Sources

Application Notes and Protocols for the Synthesis of 8-Bromo-4-chloro-6-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 8-bromo-4-chloro-6-methylquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and material science.[1][2] This guide delves into the strategic considerations for its synthesis, offering a detailed, step-by-step experimental protocol. We will explore the mechanistic underpinnings of the chosen synthetic route, providing insights into the rationale behind each procedural step. Furthermore, this document includes protocols for the purification and characterization of the target compound, a troubleshooting guide for common experimental challenges, and visual aids to facilitate a deeper understanding of the chemical processes.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The specific substitution pattern on the quinoline core is crucial in determining the compound's biological activity.[3][5] The title compound, this compound, is a versatile intermediate for the synthesis of more complex molecules.[1] The presence of reactive halogen substituents at the 4 and 8 positions allows for a variety of follow-up chemical transformations, such as nucleophilic substitution and coupling reactions, making it a valuable building block in drug discovery programs.[1]

Strategic Approach to Synthesis: The Gould-Jacobs Reaction

Several methods exist for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[6] For the preparation of 4-hydroxyquinoline precursors, the Gould-Jacobs reaction is a particularly effective and widely used method.[7][8] This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by a thermal cyclization.[7]

The choice of the Gould-Jacobs reaction is predicated on the ready availability of the starting materials and the generally good yields obtained for the 4-hydroxyquinoline intermediate. This intermediate can then be readily converted to the 4-chloro derivative. Subsequent bromination at the 8-position can be achieved with high regioselectivity.

An alternative approach involves the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloro-3-formylquinolines from acetanilides.[9][10][11] While efficient, this method yields a different substitution pattern than the one desired for the title compound.

Detailed Experimental Protocol

This protocol is divided into three main stages:

  • Stage 1: Synthesis of 6-methyl-4-hydroxyquinoline via the Gould-Jacobs reaction.

  • Stage 2: Chlorination of 6-methyl-4-hydroxyquinoline to yield 4-chloro-6-methylquinoline.

  • Stage 3: Regioselective bromination to afford this compound.

Materials and Equipment
Reagents and Solvents Equipment
4-Methylaniline (p-toluidine)Round-bottom flasks
Diethyl ethoxymethylenemalonate (DEEM)Reflux condenser
Diphenyl etherMagnetic stirrer with heating mantle
Phosphorus oxychloride (POCl₃)Ice bath
N-Bromosuccinimide (NBS)Buchner funnel and filter flask
Dichloromethane (DCM)Rotary evaporator
Saturated sodium bicarbonate solutionThin-layer chromatography (TLC) plates (silica gel)
Anhydrous sodium sulfateColumn chromatography setup (silica gel)
HexanesNMR spectrometer
Ethyl acetateMass spectrometer
Stage 1: Synthesis of 6-Methyl-4-hydroxyquinoline

This stage follows the Gould-Jacobs reaction pathway.[7][12]

Workflow for Stage 1:

A Mix 4-methylaniline and diethyl ethoxymethylenemalonate B Heat mixture to 100-110 °C (1-2 hours) A->B Condensation C Add diphenyl ether and heat to 250 °C (30-60 min) B->C Cyclization D Cool reaction mixture and add hexanes C->D E Filter the precipitate D->E F Wash with hexanes and dry E->F G Obtain 6-methyl-4-hydroxyquinoline F->G

Caption: Workflow for the synthesis of 6-methyl-4-hydroxyquinoline.

Procedure:

  • In a round-bottom flask, combine 4-methylaniline (1 equiv.) and diethyl ethoxymethylenemalonate (1.05 equiv.).

  • Heat the mixture with stirring at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • To the resulting intermediate, add diphenyl ether (approximately 10 times the weight of the aniline).

  • Heat the mixture to 250 °C for 30-60 minutes. The cyclization reaction will occur, often with the evolution of ethanol.

  • Allow the reaction mixture to cool to room temperature. As it cools, the product should begin to precipitate.

  • Add hexanes to the cooled mixture to fully precipitate the product and to help dissolve the diphenyl ether.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with copious amounts of hexanes to remove any residual diphenyl ether.

  • Dry the product under vacuum to obtain 6-methyl-4-hydroxyquinoline as a solid.

Stage 2: Synthesis of 4-Chloro-6-methylquinoline

The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride.[13]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-methyl-4-hydroxyquinoline (1 equiv.) in phosphorus oxychloride (3-5 equiv.).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess phosphorus oxychloride. Caution: This is an exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Stage 3: Synthesis of this compound

This final step involves the regioselective electrophilic bromination of the quinoline ring.

Reaction Mechanism for Stage 3:

sub 4-Chloro-6-methylquinoline intermediate Wheland Intermediate (Sigma Complex) sub->intermediate Electrophilic attack of Br+ reagent N-Bromosuccinimide (NBS) Sulfuric Acid reagent->intermediate product This compound intermediate->product Deprotonation

Sources

Application Note: Comprehensive Characterization of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Bromo-4-chloro-6-methylquinoline is a halogenated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring electron-withdrawing bromine and chlorine atoms and an electron-donating methyl group, imparts distinct physicochemical properties that are of interest for the development of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research.[1] Accurate and comprehensive characterization of this molecule is paramount to ensure its purity, confirm its structure, and establish a reliable analytical foundation for its use in further research and development.

This application note provides a detailed guide to the essential analytical techniques for the thorough characterization of this compound. The protocols and insights provided herein are designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is crucial for its handling, storage, and the development of appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₁₀H₇BrClN[1][2]
Molecular Weight 256.53 g/mol [1]
CAS Number 1156602-22-0[2]
Appearance Solid (predicted)
Storage Inert atmosphere, 2-8°C[3]

Analytical Workflow for Comprehensive Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow outlines the logical progression of analyses to confirm the identity, purity, and structure of the compound.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (ESI-MS) NMR->MS Confirms Molecular Weight FTIR FTIR Spectroscopy MS->FTIR Identifies Functional Groups HPLC HPLC-UV FTIR->HPLC Assess Purity EA Elemental Analysis HPLC->EA Confirms Elemental Composition End Fully Characterized This compound EA->End Start Synthesized Compound Start->NMR

Figure 1: A logical workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at 25°C. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8Doublet1HH-2
~7.8Doublet1HH-5
~7.6Singlet1HH-7
~7.4Doublet1HH-3
~2.5Singlet3H-CH₃

Causality Behind Experimental Choices: The choice of a 400 MHz spectrometer provides sufficient resolution to distinguish the aromatic protons. CDCl₃ is a common solvent for many organic compounds; however, if solubility is an issue, DMSO-d₆ is a suitable alternative.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~150C-4
~148C-8a
~145C-2
~135C-6
~130C-5
~128C-7
~125C-4a
~122C-3
~118C-8
~21-CH₃

Trustworthiness: The combination of ¹H and ¹³C NMR spectra, along with 2D NMR techniques such as COSY and HSQC (not detailed here), allows for the unambiguous assignment of all proton and carbon signals, providing a high degree of confidence in the determined structure.[4]

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[5] Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like quinoline derivatives.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

Expected Mass Spectral Data:

m/z (Predicted)AdductSource
255.95232[M+H]⁺[6]
277.93426[M+Na]⁺[6]

The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom, with the presence of [M+2] and [M+4] peaks in a predictable ratio.

Mass_Spectrometry_Workflow cluster_0 Sample Introduction & Ionization cluster_1 Analysis & Detection Sample Sample Solution (in MeOH/ACN) ESI Electrospray Ionization (Positive Mode) Sample->ESI Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->Analyzer Detector Detector Analyzer->Detector Data Mass Spectrum (m/z vs. Intensity) Detector->Data

Figure 2: A simplified workflow for ESI-Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[7] For quinoline derivatives, reversed-phase HPLC is commonly employed, where separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[8]

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Causality Behind Experimental Choices: A C18 column is a versatile and robust choice for the separation of moderately nonpolar compounds like quinoline derivatives.[8] The use of a gradient elution allows for the effective separation of impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.

Elemental Analysis

Principle: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This technique is crucial for confirming the empirical formula of a newly synthesized compound.

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dried and purified compound (typically 2-3 mg) is required.

  • Instrumentation: Utilize a CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

Expected Elemental Composition:

ElementTheoretical %
Carbon (C)46.82
Hydrogen (H)2.75
Nitrogen (N)5.46

Trustworthiness: A close correlation (typically within ±0.4%) between the experimentally determined and theoretical percentages provides strong evidence for the compound's purity and elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of different bonds.

Protocol:

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize an FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Data:

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~2950-2850-CH₃ stretching
~1600-1450C=C and C=N stretching (quinoline ring)
~850-750C-Cl stretching
~650-550C-Br stretching

Causality Behind Experimental Choices: FTIR provides a quick and non-destructive method to confirm the presence of key structural features, such as the aromatic quinoline core and the carbon-halogen bonds.[9]

Conclusion

The analytical methods detailed in this application note provide a comprehensive and robust framework for the complete characterization of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, HPLC, elemental analysis, and FTIR spectroscopy, researchers can confidently verify the structure, purity, and identity of this important synthetic intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for the advancement of research and development in medicinal chemistry and related fields.

References

  • Dołowy, M., Pyka-Pająk, A., & Janoszka, N. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). A SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H7BrClN). Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

  • RSC Blogs. (2024). Kate Jones, Assistant Editor – RSC Advances Blog. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound|1156602-22-0. Retrieved from [Link]

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • ACS Publications. (n.d.). The Chemistry of Quinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Robertson Microlit. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

Sources

Application Notes and Protocols: 8-Bromo-4-chloro-6-methylquinoline in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Versatility of Substituted Quinolines

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents a privileged structure in both medicinal chemistry and material science.[1][2] Its inherent planarity, thermal stability, and rich electronic landscape make it an exceptional building block for functional materials. The strategic placement of substituents onto this core allows for the fine-tuning of its photophysical and electronic properties. This guide focuses on a specific, highly functionalized derivative, 8-Bromo-4-chloro-6-methylquinoline , a molecule poised for exploration in advanced material applications. While its utility as a synthetic intermediate in drug discovery is recognized, its potential in material science remains an area of burgeoning interest.[1][3] This document serves as a detailed technical guide, providing insights into its potential applications and the foundational protocols to explore them.

Compound Profile: this compound

This compound is a solid organic compound with the molecular formula C₁₀H₇BrClN.[4] Its structure is characterized by a quinoline core with a bromine atom at the 8-position, a chlorine atom at the 4-position, and a methyl group at the 6-position.[1][3] This specific arrangement of electron-withdrawing (bromo, chloro) and electron-donating (methyl) groups on the quinoline framework imparts a unique set of properties that can be exploited in material design.

Property Value Source
CAS Number 1156602-22-0[4][5]
Molecular Formula C₁₀H₇BrClN[1][3][4]
Molecular Weight 256.53 g/mol [4]
Physical Form Solid[4]
Storage Conditions Inert atmosphere, 2-8°C[4][6]

The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to further chemical modification through cross-coupling reactions makes this molecule a particularly versatile precursor for more complex functional materials.[7]

Potential Applications in Material Science

While direct applications of this compound in material science are not yet extensively documented in public literature, its structural features suggest significant potential in several areas, primarily based on the established performance of analogous quinoline derivatives.[7]

Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the quinoline core is advantageous for creating stable, thin films, a critical requirement for OLED fabrication.[7] Quinoline derivatives are known to function as both emissive and host materials in OLED devices.[2][7]

  • As a Precursor for Emissive Materials: The bromine and chlorine substituents on this compound can serve as handles for introducing chromophoric moieties through reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the synthesis of novel materials with tunable emission colors.

  • As a Host Material: The quinoline framework can be modified to create materials with high triplet energy levels, making them suitable hosts for phosphorescent emitters, thereby improving device efficiency and lifetime.

Fluorescent Sensors

The quinoline moiety is a well-known fluorophore, and its derivatives have been successfully employed as fluorescent sensors for various analytes, including metal ions.[8][9] The lone pair of electrons on the nitrogen atom can act as a binding site for metal ions. Upon coordination, the photophysical properties of the quinoline ring, such as fluorescence intensity and emission wavelength, can be significantly altered, forming the basis for a sensing mechanism. The substituents on this compound can be further functionalized to introduce specific recognition units, enhancing selectivity for target analytes.

Experimental Protocols

The following protocols provide a foundational framework for the synthesis and potential application of this compound in material science.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving the construction of the quinoline core followed by halogenation. A plausible synthetic route is outlined below, based on established methodologies for similar quinoline derivatives.[10][11]

G cluster_0 Synthesis Workflow start Starting Materials (e.g., Substituted Aniline) step1 Quinoline Core Formation (e.g., Skraup or Gould-Jacobs Reaction) start->step1 step2 Chlorination at C4-position step1->step2 step3 Regioselective Bromination at C8-position step2->step3 end This compound step3->end

Caption: Generalized synthetic workflow for this compound.

Protocol: A Plausible Synthetic Approach

  • Quinoline Core Synthesis: A substituted aniline (e.g., 4-methylaniline) can be reacted with an appropriate three-carbon unit (e.g., diethyl malonate) via a Gould-Jacobs reaction to form a 4-hydroxy-6-methylquinoline intermediate.[10]

  • Chlorination: The resulting 4-hydroxyquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chloro-6-methylquinoline.[10]

  • Bromination: The final step involves the regioselective bromination of 4-chloro-6-methylquinoline at the 8-position. This can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of an acid catalyst. The regioselectivity is directed by the existing substituents on the quinoline ring.

Note: The precise reaction conditions, including solvents, temperatures, and reaction times, would require optimization for this specific substrate.

Protocol for Fabrication of a Trial OLED Device

This protocol describes a general procedure for fabricating a simple multi-layer OLED using spin-coating, a common technique for solution-processable materials. This serves as a starting point for evaluating novel materials derived from this compound.

G cluster_1 OLED Fabrication Workflow start_fab ITO Substrate Cleaning htl Hole Transport Layer (HTL) Deposition (e.g., PEDOT:PSS via Spin Coating) start_fab->htl eml Emissive Layer (EML) Deposition (Spin Coating of Quinoline Derivative) htl->eml etl Electron Transport Layer (ETL) Deposition (e.g., TPBi via Thermal Evaporation) eml->etl cathode Cathode Deposition (e.g., LiF/Al via Thermal Evaporation) etl->cathode encap Device Encapsulation cathode->encap end_fab Completed OLED Device encap->end_fab

Caption: Step-by-step workflow for the fabrication of a simple OLED device.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)

  • Emissive Layer (EML) material (a derivative of this compound)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Cathode materials (e.g., LiF/Al)

  • Organic solvents (e.g., chloroform, toluene)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Detailed Procedure:

  • Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • HTL Deposition: Transfer the cleaned substrates into a nitrogen-filled glovebox. Deposit a thin layer of PEDOT:PSS onto the ITO surface by spin coating. Anneal the substrates at 120-150°C for 15-20 minutes to remove residual solvent.

  • EML Deposition: Prepare a solution of the quinoline-based emissive material in a suitable organic solvent (e.g., 5-10 mg/mL in chloroform). Spin coat the EML solution onto the HTL. Anneal the film at a temperature appropriate for the specific material to ensure a uniform and solvent-free layer.

  • ETL and Cathode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit the ETL (e.g., TPBi) and the cathode layers (e.g., a thin layer of LiF followed by a thicker layer of Al) under high vacuum.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.

Characterization Techniques

To evaluate the potential of this compound and its derivatives in material science applications, a suite of characterization techniques is essential.

Technique Purpose
Nuclear Magnetic Resonance (NMR) Structural verification of synthesized compounds.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.
UV-Vis Spectroscopy To study the electronic absorption properties of the material in solution and thin-film form.
Photoluminescence (PL) Spectroscopy To determine the emission wavelength, quantum yield, and excited-state lifetime.
Cyclic Voltammetry (CV) To measure the HOMO and LUMO energy levels, which are crucial for assessing charge injection and transport properties in electronic devices.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material.
Device Electroluminescence (EL) To measure the performance of the fabricated OLED, including turn-on voltage, luminance, efficiency, and emission spectrum.

Concluding Remarks

This compound presents itself as a highly promising, yet underexplored, building block for the next generation of organic electronic materials. The presence of multiple, distinct reactive sites on a robust quinoline core offers a versatile platform for synthetic chemists to design and create a library of novel functional materials. The protocols and conceptual frameworks provided herein are intended to serve as a launchpad for researchers to investigate the rich potential of this compound in material science, bridging the gap between its current role in medicinal chemistry and its prospective future in advanced functional materials.

References

  • EvitaChem. This compound.
  • Smolecule. This compound.
  • Benchchem. Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • Benchchem. Application Notes and Protocols: 8-bromo-6-methylquinolin-2(1H)
  • Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Beilstein Journals. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes.
  • Benchchem. Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide.
  • Sigma-Aldrich. This compound.
  • ChemicalBook. This compound.
  • Achmem. This compound.
  • Inorganic Chemistry Frontiers (RSC Publishing).
  • MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-4-chloro-6-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you improve your yield and purity.

Synthetic Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the construction of the quinoline core, followed by chlorination and bromination. A plausible and effective pathway begins with a Gould-Jacobs reaction to form the quinolin-4-ol intermediate, which is then chlorinated and subsequently brominated.[1]

Common Synthetic Pathway:
  • Gould-Jacobs Reaction: Synthesis of the 6-methylquinolin-4-ol intermediate from 4-methylaniline.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group to yield 4-chloro-6-methylquinoline.

  • Regioselective Bromination: Introduction of a bromine atom at the 8-position.

Due to the presence of multiple reactive sites, controlling regioselectivity and minimizing side reactions are the primary challenges in this synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Category 1: Low Yield or Reaction Failure

Q1: My Gould-Jacobs reaction to form the 6-methylquinolin-4-ol intermediate has a very low yield. What are the common causes?

A1: Low yields in the Gould-Jacobs reaction are a frequent challenge.[2] The most critical step is the high-temperature thermal cyclization.[3] Key factors to investigate include:

  • Insufficient Temperature: The cyclization step requires significant thermal energy, often above 250 °C.[3][4] If you are using a high-boiling solvent like Dowtherm A or diphenyl ether, ensure your heating apparatus can consistently maintain the target temperature.[4]

  • Reaction Time: While high temperatures are necessary, prolonged exposure can lead to decomposition.[4] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Materials: Ensure your 4-methylaniline and diethyl ethoxymethylenemalonate (DEEM) are pure. Impurities in the aniline can interfere with the initial condensation step.

  • Inefficient Removal of Ethanol: The initial condensation of the aniline and DEEM produces ethanol.[5] Its removal under reduced pressure before cyclization can help drive the reaction forward.

Q2: The chlorination of 6-methylquinolin-4-ol with phosphorus oxychloride (POCl₃) is not working or the yield is poor. What should I check?

A2: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using POCl₃ is a standard procedure, but several factors can lead to poor results:

  • Reagent Quality: Phosphorus oxychloride is highly reactive and hydrolyzes in moist air to form phosphoric acid and HCl.[6][7] Always use a fresh, unopened bottle of POCl₃ or a properly stored and handled reagent.

  • Presence of Water: Any moisture in the reaction flask or solvent will consume the POCl₃, drastically reducing the yield. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The reaction is often exothermic. Adding POCl₃ at a low temperature (e.g., 0-5 °C) and then slowly warming to reflux is a common strategy to control the reaction rate. Overheating can lead to the formation of undesired byproducts.

  • Insufficient POCl₃: While a stoichiometric amount is theoretically required, an excess of POCl₃ is often used to ensure complete conversion and to act as a solvent. However, a large excess can complicate the workup.

  • Workup Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully by slowly adding the reaction mixture to ice water. Improper quenching can lead to product loss.

Q3: The final bromination step is giving me a mixture of products or a low yield of the desired 8-bromo isomer. How can I improve this?

A3: Regioselectivity in the bromination of the 4-chloro-6-methylquinoline core is governed by the directing effects of the existing substituents. The 6-methyl group is an activating ortho, para-director, while the 4-chloro group is a deactivating ortho, para-director.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a solvent like sulfuric acid or trifluoroacetic acid is often used for regioselective bromination of quinolines. The choice of solvent can significantly influence the regioselectivity.

  • Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. Running the reaction at a lower temperature may improve the selectivity for the desired 8-bromo isomer.

  • Steric Hindrance: The 8-position is sterically hindered. This can sometimes make the substitution at this position less favorable. Careful optimization of reaction conditions (temperature, time, and solvent) is crucial.

Category 2: Impurity and Purification Issues

Q4: I have a dark, tarry crude product after the Gould-Jacobs cyclization. How can I purify it?

A4: The high temperatures used in the Gould-Jacobs reaction can lead to the formation of polymeric byproducts.[4]

  • Trituration: Before attempting column chromatography, try triturating the crude solid with a suitable solvent (e.g., hot ethanol, acetonitrile, or diethyl ether) to dissolve the desired product while leaving the insoluble tar behind.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying the 4-hydroxyquinoline intermediate.

  • Column Chromatography: If other methods fail, silica gel chromatography can be used. A common eluent system for quinoline derivatives is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[8]

Q5: My final product, this compound, is difficult to purify. What are the best methods?

A5: The final product is a solid at room temperature.

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. Experiment with different solvents such as ethanol, isopropanol, or mixtures of hexane and ethyl acetate to find the optimal conditions.

  • Column Chromatography: For removing closely related isomers or other impurities, flash chromatography on silica gel is recommended. The choice of eluent is critical and should be determined by TLC analysis.

  • Washing/Trituration: Washing the crude product with a cold, non-polar solvent like hexane can help remove non-polar impurities.

Category 3: Safety Concerns

Q6: What are the main safety hazards associated with the Vilsmeier-Haack reaction or the use of phosphorus oxychloride?

A6: The Vilsmeier-Haack reaction and the use of phosphorus oxychloride (POCl₃) present significant safety hazards.

  • Thermal Runaway: The Vilsmeier-Haack reaction is exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled.[9]

  • Toxicity of POCl₃: Phosphorus oxychloride is toxic, corrosive, and reacts violently with water.[6][10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Inhalation can cause severe irritation to the respiratory tract.[6]

  • Hazardous Byproducts: The reaction of POCl₃ with N,N-dimethylformamide (DMF) can generate dimethylcarbamoyl chloride, a potential carcinogen.[10]

  • Quenching: The quenching of POCl₃ with water is extremely exothermic and releases HCl gas.[6][7] This should always be done slowly, with cooling, and in a fume hood.

Optimized Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations and provide a practical guide for the synthesis.

Protocol 1: Synthesis of 6-Methylquinolin-4-ol (via Gould-Jacobs Reaction)
  • Condensation: In a round-bottom flask, combine 4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 120-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

  • Ethanol Removal: Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to the flask. Heat the mixture to 250-260 °C for 20-30 minutes. Monitor the reaction progress by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product should precipitate. Filter the solid and wash it with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol.

ReagentMolar Eq.Purpose
4-Methylaniline1.0Starting material
Diethyl ethoxymethylenemalonate1.0-1.2Forms the quinoline backbone
Dowtherm A / Diphenyl etherSolventHigh-boiling medium for cyclization
Protocol 2: Synthesis of 4-Chloro-6-methylquinoline
  • Reaction Setup: To an oven-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add 6-methylquinolin-4-ol (1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (3.0-5.0 eq) dropwise via the addition funnel.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (around 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring in a fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaOH or concentrated NH₄OH) until it is basic (pH > 8). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-methylquinoline (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or chloroform.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) in small portions.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction & Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Visual Workflow and Diagrams

Troubleshooting Workflow for Low Yield in Chlorination

G start Low Yield in Chlorination Step q1 Is the POCl₃ fresh and handled under anhydrous conditions? start->q1 s1 Use a new bottle of POCl₃. Ensure all glassware is oven-dried and use an inert atmosphere. q1->s1 No q2 Was the reaction temperature controlled? q1->q2 Yes s1->q2 s2 Add POCl₃ at 0 °C and then heat to reflux. Avoid overheating. q2->s2 No q3 Was the workup performed correctly? q2->q3 Yes s2->q3 s3 Quench the reaction mixture by adding it slowly to ice. Ensure complete neutralization before extraction. q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: A troubleshooting flowchart for low yield in the chlorination step.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • MDPI. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • YouTube. (2020). Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • PubChem. (n.d.). Phosphorus oxychloride | POCl3. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form C-C bonds with high efficiency. However, its application to complex heterocyclic substrates like 8-Bromo-4-chloro-6-methylquinoline presents unique challenges that can lead to reaction failure, low yields, or complex product mixtures. This technical support guide is designed for researchers, scientists, and drug development professionals to systematically troubleshoot and optimize this specific transformation. We will explore the underlying chemical principles governing the reaction's success, providing a framework for logical problem-solving based on extensive experience and the scientific literature.

Understanding the Challenges with this compound

A successful troubleshooting strategy begins with a clear understanding of the potential hurdles presented by this particular substrate.

  • Chemoselectivity : The presence of two different halogen atoms, bromine at the C8 position and chlorine at the C4 position, introduces the critical challenge of chemoselectivity. While the general reactivity trend for halogens in Suzuki coupling is I > Br > Cl, the electronic properties of the quinoline ring can significantly alter this hierarchy.[1] The C4 position of a quinoline is electronically activated, which can enhance the reactivity of the C-Cl bond, making it competitive with, or in some cases even more reactive than, the C-Br bond at the less activated C8 position.[2][3] The choice of catalyst and ligands can often be the deciding factor in the site of the reaction.[3]

  • Catalyst Inhibition by the Quinoline Nitrogen : The lone pair of electrons on the quinoline nitrogen atom can coordinate with the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes, effectively "poisoning" the catalyst and halting the reaction.[4][5] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[6]

  • Steric Hindrance : The 6-methyl group, while not directly adjacent to either halogen, can exert a subtle steric influence. This may affect the approach of the bulky catalyst or the boronic acid coupling partner, potentially influencing reaction rates and selectivity.

General Troubleshooting Workflow

When faced with a failed or low-yielding Suzuki coupling of this compound, a systematic approach is essential. The following flowchart outlines a logical progression for diagnosing and resolving common issues.

G cluster_start Initial Reaction Failure cluster_analysis Problem Diagnosis cluster_solutions Troubleshooting Pathways cluster_outcomes Expected Outcomes start Low or No Product Yield analysis Analyze Crude Reaction Mixture (LC-MS, NMR) start->analysis sm_present Starting Material Unreacted? analysis->sm_present side_products Side Products Observed? analysis->side_products catalyst Optimize Catalyst/Ligand System sm_present->catalyst Yes reagents Check Reagent Quality & Stoichiometry sm_present->reagents No side_products->catalyst No conditions Modify Reaction Conditions (Base, Solvent, Temp.) side_products->conditions Yes success Successful Coupling catalyst->success mono_product Selective Mono-Coupling catalyst->mono_product di_product Di-Coupling catalyst->di_product no_reaction Still No Reaction catalyst->no_reaction conditions->success conditions->mono_product conditions->no_reaction reagents->success reagents->no_reaction

Caption: A stepwise workflow for troubleshooting failed Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion of the starting material. What is the most likely cause?

A1: A complete lack of reactivity often points to a fundamental issue with the catalytic cycle. The two most probable culprits are catalyst deactivation or the use of an insufficiently active catalyst system.

  • Catalyst Inhibition : As mentioned, the quinoline nitrogen is a likely inhibitor. Traditional phosphine ligands like triphenylphosphine (PPh₃) may not be robust enough to prevent this.

    • Solution : Switch to bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands. These ligands promote the formation of monoligated palladium complexes that are more resistant to inhibition and more active in the oxidative addition step.[7]

  • Inactive Catalyst : The chosen catalyst may not be active enough to facilitate the oxidative addition of either the C-Cl or C-Br bond, which is often the rate-limiting step of the reaction.

    • Solution : Employ a more active palladium precatalyst. Palladacycles or pre-formed Pd(0) complexes can be more effective than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.

Recommended Catalyst/Ligand Systems for this compound
System 1 (High Activity): Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos, RuPhos)
System 2 (Robust Precatalyst): A palladacycle precatalyst (e.g., XPhos Pd G3)
System 3 (Classic, but potentially less effective): Pd(dppf)Cl₂
Q2: I am observing mono-coupling, but I want di-coupling. How can I achieve this?

A2: Achieving selective di-coupling requires forcing conditions and a highly active catalyst. The C-Br bond at the 8-position is generally more reactive than the C-Cl bond at the 4-position.[8] Therefore, the initial product is likely the 4-chloro-6-methyl-8-arylquinoline. To drive the reaction to completion at the less reactive C-Cl bond, consider the following strategies:

  • Increase Reaction Temperature and Time : Higher temperatures can provide the necessary activation energy for the oxidative addition of the stronger C-Cl bond.

  • Use a More Active Catalyst System : As detailed in Q1, a highly active catalyst is essential for cleaving the C-Cl bond.

  • Increase Equivalents of Boronic Acid and Base : Using a larger excess of the coupling partner and base can help drive the reaction towards the di-substituted product.

Q3: I am getting a mixture of regioisomers (coupling at C4 and C8). How can I control the selectivity?

A3: Controlling the regioselectivity is a nuanced challenge. While the C-Br bond is inherently more reactive, the electronic activation at the C4 position can lead to competitive coupling.[2][3]

  • For C8-Br Coupling (generally the thermodynamically favored product):

    • Use a less active catalyst system that is more sensitive to the difference in C-X bond strength, such as Pd(PPh₃)₄. Be aware that this may lead to lower overall yields.

    • Lowering the reaction temperature can favor the pathway with the lower activation energy, which is typically the C-Br bond cleavage.

  • For C4-Cl Coupling (kinetically accessible with the right catalyst):

    • The C2 and C4 positions of quinolines are electronically activated, and in some instances, a C-Cl bond at these positions can be more reactive than a C-Br bond elsewhere on the ring, particularly with specific catalyst and ligand combinations.[3] A highly active catalyst system with a bulky ligand might favor coupling at the more sterically accessible C4 position.

Q4: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen in the reaction mixture.

  • Thorough Degassing : Ensure that all solvents and the reaction vessel are rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use High-Purity Reagents : Impurities in the boronic acid or palladium catalyst can also promote homocoupling.

  • Control Stoichiometry : While a slight excess of the boronic acid (1.1-1.5 equivalents) is standard, a large excess can sometimes lead to an increase in homocoupling.

Q5: What are the optimal base and solvent choices for this reaction?

A5: The choice of base and solvent can significantly impact the reaction outcome.

  • Base : The base is crucial for activating the boronic acid to facilitate transmetalation.

    • Potassium Carbonate (K₂CO₃) : A common and often effective choice.

    • Potassium Phosphate (K₃PO₄) : A stronger base that can be beneficial for challenging couplings, especially those involving aryl chlorides.

    • Cesium Carbonate (Cs₂CO₃) : A highly effective but more expensive option, often employed when other bases fail.

    • It is recommended to use a finely powdered base to maximize its surface area and reactivity.

  • Solvent : Aprotic polar solvents are typically used for Suzuki couplings.

    • 1,4-Dioxane, Toluene, or THF : These are common choices, frequently used with a small amount of water (e.g., a 4:1 or 5:1 ratio of organic solvent to water). The water helps to dissolve the inorganic base and facilitates the transmetalation step.

    • It is critical to use anhydrous and peroxide-free solvents, as these impurities can deactivate the palladium catalyst.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of this compound. It is intended as a solid initial set of conditions that can be further optimized using the troubleshooting guide above.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents, finely powdered)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh out Pd₂(dba)₃ and SPhos.

  • Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.

  • Add the catalyst and ligand to the Schlenk flask under a positive pressure of inert gas.

  • Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Substrate, Boronic Acid, Base inert Establish Inert Atmosphere reagents->inert catalyst_prep Prepare Catalyst/Ligand catalyst_prep->inert solvent Add Degassed Solvents inert->solvent heat Heat to 100 °C with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A general experimental workflow for the Suzuki coupling reaction.

Conclusion

Troubleshooting failed Suzuki coupling reactions with complex substrates like this compound requires a methodical and informed approach. By understanding the inherent challenges of chemoselectivity and catalyst inhibition, and by systematically optimizing the catalyst system and reaction conditions, researchers can significantly increase their chances of success. This guide provides a framework for that process, grounded in established chemical principles and practical experience.

References

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. (n.d.). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. [Link]

  • American Chemical Society. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society. [Link]

  • eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • YouTube. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). [Link]

  • ResearchGate. (n.d.). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]

  • ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]

  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. [Link]

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Nature. (2016). New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. [Link]

  • YouTube. (2018). The Suzuki reaction. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions via Pd-NiO nanocatalyst. [Link]

Sources

common side reactions in the synthesis of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 8-Bromo-4-chloro-6-methylquinoline

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. Our focus is on anticipating and resolving common side reactions and process deviations to enhance yield, purity, and reproducibility.

Overview of a Recommended Synthetic Pathway

The synthesis of this compound is most reliably achieved via a multi-step sequence that ensures precise regiochemical control of the substituents. The pathway detailed here begins with a commercially available substituted aniline, proceeds through a Gould-Jacobs reaction to construct the quinoline core, and concludes with a chlorination step. This approach is favored because it avoids the potentially problematic regioselective bromination of a pre-formed quinoline ring, where mixtures of isomers can be difficult to separate.

G A 2-Bromo-4-methylaniline C Condensation Intermediate A->C Gould-Jacobs (Step 1a: Condensation) ~120-140°C B Diethyl ethoxymethylenemalonate (DEEM) B->C D 8-Bromo-6-methylquinolin-4-ol C->D Step 1b: Thermal Cyclization High-boiling solvent (e.g., Dowtherm A) ~250°C E This compound (Target Compound) D->E Step 2: Chlorination POCl₃, reflux ~110°C

Caption: Recommended synthetic pathway for this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Part 1: Quinoline Core Formation (Gould-Jacobs Reaction)

Question 1: My yield of 8-Bromo-6-methylquinolin-4-ol is consistently low. What are the likely causes and how can I improve it?

Low yield in the Gould-Jacobs reaction typically stems from issues in one of its two key stages: the initial condensation or the subsequent thermal cyclization.

Causality & Troubleshooting Workflow:

Troubleshooting_Yield Start Low Yield of 8-Bromo-6-methylquinolin-4-ol Check_Condensation Analyze crude intermediate before cyclization (TLC, ¹H NMR). Is starting aniline consumed? Start->Check_Condensation Incomplete_Condensation Problem: Incomplete Condensation Check_Condensation->Incomplete_Condensation  No Check_Cyclization Problem: Incomplete Cyclization or Degradation Check_Condensation->Check_Cyclization  Yes Solution_Condensation Solution: 1. Ensure anhydrous conditions. 2. Increase reaction temp to ~140°C. 3. Use slight excess (1.1 eq) of DEEM. 4. Extend reaction time. Incomplete_Condensation->Solution_Condensation Solution_Cyclization Solution: 1. Verify solvent boiling point (≥250°C). 2. Ensure rapid heating to minimize intermediate decomposition. 3. Monitor by TLC; avoid prolonged heating after completion. 4. Check for tar formation (indicates degradation). Check_Cyclization->Solution_Cyclization

Caption: Decision workflow for troubleshooting low yields in the Gould-Jacobs reaction.

  • Insight into Incomplete Condensation: The initial formation of the anilinomethylenemalonate intermediate is a reversible reaction. The removal of the ethanol byproduct drives the reaction forward. Performing this step under a gentle stream of nitrogen can help carry away the ethanol as it forms.[1]

  • Insight into Thermal Cyclization: This intramolecular electrophilic aromatic substitution requires significant thermal energy. The temperature must be high enough to overcome the activation energy for ring closure. Using a solvent like Dowtherm A or diphenyl ether is critical.[2] However, prolonged exposure to these temperatures can cause decomposition, often visible as dark tarry substances. The key is to heat the reaction mixture to the target temperature rapidly and monitor closely for completion (typically 30-60 minutes).[2]

Question 2: I'm observing significant tar formation during the high-temperature cyclization step. How can this be minimized?

Tar formation is a common side reaction resulting from thermal decomposition of starting materials or intermediates.

  • Causality: The high temperatures required for cyclization can also initiate polymerization and degradation pathways, especially if impurities are present or if the reaction is heated for too long.

  • Preventative Measures:

    • Purify the Intermediate: While often used crude, if tarring is severe, consider a quick purification of the condensation intermediate. A simple filtration through a short plug of silica gel can remove baseline impurities that might catalyze decomposition.

    • Optimize Heating Profile: Instead of a slow ramp-up, add the crude intermediate solution dropwise into the pre-heated high-boiling solvent at the target temperature (~250°C). This minimizes the time the compound spends at intermediate temperatures where side reactions might be favorable.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can contribute to byproduct formation at high temperatures.

Part 2: Chlorination of 8-Bromo-6-methylquinolin-4-ol

Question 3: My chlorination reaction with phosphorus oxychloride (POCl₃) is incomplete, and I have a mixture of the starting material and the desired chloro-quinoline. What went wrong?

Incomplete conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a frequent issue.

  • Causality: The reaction involves the conversion of a hydroxyl group into a better leaving group by POCl₃, followed by nucleophilic attack by a chloride ion. This process can be hindered by several factors.

  • Troubleshooting Steps:

    • Reagent Stoichiometry & Quality: The 4-hydroxyquinoline can be sparingly soluble in POCl₃. Using a significant excess of POCl₃ (5-10 equivalents) acts as both the reagent and the solvent, ensuring the reaction goes to completion.[2] Crucially, POCl₃ is highly sensitive to moisture; use a freshly opened bottle or a recently distilled batch to prevent deactivation.

    • Reaction Temperature and Duration: The reaction typically requires heating to reflux (approx. 110°C) for 2-4 hours.[2] If the reaction is sluggish, extending the reflux time can improve conversion. Monitor progress by TLC until the starting material spot has completely disappeared.

    • Addition of Catalysts: In some cases, adding a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction, though this may also introduce new byproducts if not carefully controlled.

Question 4: The workup of the POCl₃ reaction is difficult and seems hazardous. What is the safest and most effective procedure?

The workup of a POCl₃ reaction is notoriously exothermic and requires extreme caution.

  • Causality: Phosphorus oxychloride reacts violently with water in a highly exothermic hydrolysis reaction, producing phosphoric acid and hydrochloric acid gas. Dumping the reaction mixture directly into water can cause dangerous splashing and release of corrosive fumes.

  • Validated Protocol for Safe Quenching:

    • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

    • Slow Addition to Ice: Prepare a separate, large beaker containing a substantial amount of crushed ice and water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice.[2] The large thermal mass of the ice will absorb the heat of hydrolysis. Perform this step in a well-ventilated fume hood.

    • Neutralization: The resulting aqueous solution will be highly acidic. Slowly add a base (e.g., a saturated solution of sodium carbonate or dropwise addition of concentrated ammonium hydroxide) while continuing to stir and cool the mixture in an ice bath.[2] The product will precipitate as the solution becomes neutral or slightly basic (pH 8-9).

    • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water to remove inorganic salts, and then dry it completely.

ParameterRecommended ConditionRationale
POCl₃ Equivalents 5 - 10 eq.Acts as both reagent and solvent, drives reaction to completion.[2]
Reaction Temperature Reflux (~110 °C)Provides sufficient energy for the substitution reaction.[2]
Reaction Time 2 - 4 hoursEnsures complete conversion; monitor by TLC.[2]
Workup Quenching Slow addition to crushed iceSafely dissipates the large heat of reaction from POCl₃ hydrolysis.[2]
Final pH 8 - 9Ensures complete precipitation of the amine-containing product.[2]
Table 1: Key Parameters for the Chlorination of 8-Bromo-6-methylquinolin-4-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Bromo-6-methylquinolin-4-ol

  • Materials: 2-Bromo-4-methylaniline, Diethyl ethoxymethylenemalonate (DEEM), Dowtherm A (or diphenyl ether).

  • Procedure:

    • In a round-bottom flask, combine 2-Bromo-4-methylaniline (1.0 eq.) and DEEM (1.1 eq.).

    • Heat the mixture with stirring at 120-140°C for 2 hours. Ethanol produced during the reaction will distill off. The reaction can be monitored by TLC for the consumption of the aniline.

    • In a separate flask equipped with a reflux condenser and a thermometer, heat Dowtherm A to 250°C.

    • Slowly add the crude condensation product from the previous step to the hot Dowtherm A with vigorous stirring.

    • Maintain the temperature at 250°C for 30-60 minutes, monitoring the cyclization by TLC.

    • Once the reaction is complete, cool the mixture to below 100°C and add hexane or heptane to precipitate the product.

    • Filter the solid precipitate, wash thoroughly with hexane, and dry under vacuum to yield 8-Bromo-6-methylquinolin-4-ol.

Step 2: Synthesis of this compound

  • Materials: 8-Bromo-6-methylquinolin-4-ol, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Caution: This step must be performed in a certified chemical fume hood. Carefully add 8-Bromo-6-methylquinolin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (approx. 7 eq.) in a flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approx. 110°C) and maintain for 3 hours, or until TLC analysis shows complete consumption of the starting material.

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker, prepare a slurry of crushed ice and water. With vigorous stirring, slowly pour the cooled reaction mixture onto the ice.

    • Neutralize the acidic solution by the slow portion-wise addition of solid sodium carbonate or dropwise addition of concentrated ammonium hydroxide until the pH reaches 8-9, keeping the mixture cool with an ice bath.

    • Filter the resulting precipitate, wash extensively with water, and dry under vacuum to yield the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

References

  • BenchChem. (2025). How to avoid impurities in quinoline cyclization reactions. BenchChem Technical Support.
  • EvitaChem. (n.d.). This compound. EvitaChem Product Page.
  • Smolecule. (n.d.). This compound. Smolecule Product Page.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem Technical Support.
  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem Technical Support.

Sources

Technical Support Center: Optimizing Reaction Conditions for 8-Bromo-4-chloro-6-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-4-chloro-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this multi-step synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. A common and effective route begins with a substituted aniline, proceeds through a cyclization to form the quinoline core, and concludes with halogenation steps. The most prevalent strategy involves the Gould-Jacobs reaction to construct the 4-hydroxyquinoline intermediate, followed by a chlorination step.[1][2][3] The starting material for this specific synthesis would be 2-bromo-4-methylaniline.

The overall transformation can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A 2-Bromo-4-methylaniline C Anilidomethylenemalonate Intermediate A->C Heat (100-130°C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D 8-Bromo-6-methyl-4-hydroxyquinoline C->D High Temperature (e.g., 250°C in Dowtherm A) C->D E This compound D->E POCl₃, Heat D->E

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide: Question & Answer

This section addresses specific issues that may arise during the synthesis of this compound.

Step 1 & 2: Gould-Jacobs Reaction (Formation of 8-Bromo-6-methyl-4-hydroxyquinoline)

Question 1: My Gould-Jacobs reaction is resulting in a low yield of the 4-hydroxyquinoline intermediate. What are the potential causes and how can I improve it?

Answer: Low yields in the Gould-Jacobs reaction can stem from several factors.[2] Here’s a breakdown of potential issues and their solutions:

  • Incomplete Condensation: The initial condensation of 2-bromo-4-methylaniline with diethyl ethoxymethylenemalonate (DEEM) is crucial. Ensure you are using a slight excess of DEEM (1.0-1.2 equivalents) and heating the mixture adequately, typically between 100-130°C for 1-2 hours.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to confirm the formation of the anilidomethylenemalonate intermediate.

  • Suboptimal Cyclization Temperature: The thermal cyclization step requires high temperatures, often exceeding 250°C.[2][3] Using a high-boiling point solvent like Dowtherm A or diphenyl ether is critical to reach and maintain the necessary temperature for efficient ring closure.[2] Insufficient temperature will lead to incomplete cyclization.

  • Reaction Time: While the cyclization is generally rapid at the correct temperature (often 30-60 minutes), both insufficient and excessive heating times can be detrimental.[4] Prolonged exposure to very high temperatures can lead to decomposition and the formation of tarry by-products.[2][5] Again, TLC monitoring is your best tool to determine the optimal reaction time.

  • Purity of Starting Materials: Ensure your 2-bromo-4-methylaniline and DEEM are of high purity. Impurities in the aniline can interfere with the initial condensation, while old or decomposed DEEM will be less reactive.

ParameterRecommended RangeNotes
DEEM Equivalents 1.0 - 1.2A slight excess ensures complete condensation of the aniline.
Condensation Temp. 100 - 130°CMonitor by TLC for disappearance of the aniline.
Cyclization Temp. 240 - 260°CUse of a high-boiling solvent is necessary.
Cyclization Time 30 - 60 minutesMonitor by TLC to avoid product decomposition.

Question 2: I am observing significant charring and tar formation during the high-temperature cyclization step. How can I minimize this?

Answer: Tar formation is a common issue in high-temperature reactions like the Gould-Jacobs cyclization.[5] Here are some strategies to mitigate it:

  • Precise Temperature Control: Avoid overheating. While a high temperature is necessary, exceeding the optimal range can accelerate decomposition pathways. Use a temperature controller and ensure uniform heating of the reaction vessel.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to tar formation.

  • Efficient Stirring: Good agitation ensures even heat distribution and prevents localized hotspots where decomposition is more likely to occur.

  • Solvent Choice: While Dowtherm A and diphenyl ether are standard, ensure they are of good quality. Impurities in the solvent can promote side reactions.

Step 3: Chlorination (Conversion to this compound)

Question 3: The chlorination of my 8-Bromo-6-methyl-4-hydroxyquinoline with phosphorus oxychloride (POCl₃) is giving a poor yield and a dark-colored crude product. What can I do to optimize this step?

Answer: The chlorination of 4-hydroxyquinolines with POCl₃ is a standard procedure, but it can be problematic if not performed correctly.[4][6] Here are the key aspects to consider for optimization:

  • Reagent Purity and Excess: Use freshly opened or distilled POCl₃. Phosphorus oxychloride is sensitive to moisture, and old reagents can be less effective. A significant excess of POCl₃ (often used as both reagent and solvent) is typically employed to drive the reaction to completion.[4][6]

  • Temperature and Reaction Time: The reaction usually requires heating, often to reflux (around 110°C), for 2-4 hours.[4] Monitor the reaction by TLC until the starting 4-hydroxyquinoline is consumed. Inadequate heating will result in an incomplete reaction, while prolonged heating can lead to the formation of dark-colored impurities.[6]

  • Careful Workup: The workup of this reaction is critical and highly exothermic.[4] The reaction mixture should be cooled to room temperature before being carefully and slowly poured onto crushed ice with vigorous stirring.[4] This hydrolyzes the excess POCl₃. Failure to control this quenching step can lead to product degradation.

  • Neutralization: After quenching, the acidic solution must be neutralized. Slow and careful addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is around 8-9 will precipitate the product.[4] Perform this step in an ice bath to manage the heat generated.

  • Purification: The crude product may still contain colored impurities. Recrystallization from a suitable solvent, such as ethanol, or column chromatography on silica gel can be used to obtain the pure this compound.[4][7]

ParameterRecommended ConditionRationale
POCl₃ Fresh, 5-10 equivalentsActs as both reagent and solvent; drives the reaction.
Reaction Temperature ~110°C (Reflux)Ensures complete conversion of the hydroxyl group.
Reaction Time 2 - 4 hoursMonitor by TLC to avoid side reactions from overheating.
Workup Pour onto crushed iceControls the highly exothermic hydrolysis of excess POCl₃.
Neutralization Slow addition of base to pH 8-9Precipitates the product while minimizing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorination of a 4-hydroxyquinoline with POCl₃?

A1: The chlorination of a 4-hydroxyquinoline with POCl₃ is thought to proceed via a mechanism similar to a Vilsmeier-Haack reaction.[6] The hydroxyl group of the quinoline acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, resulting in the formation of the 4-chloroquinoline product.[6]

Q2: Are there alternative methods for the synthesis of the quinoline core besides the Gould-Jacobs reaction?

A2: Yes, several other named reactions can be used to synthesize quinolines, such as the Skraup, Doebner-von Miller, Friedländer, and Conrad-Limpach syntheses.[8][9][10] However, for the preparation of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction is a particularly effective and widely used method.[1][3]

Q3: What are some key safety precautions to take during this synthesis?

A3: Safety is paramount. Here are some critical precautions:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching and neutralization steps are highly exothermic and must be performed with extreme care.[4]

  • High-Temperature Reactions: The cyclization step involves very high temperatures. Use appropriate heating mantles and ensure your glassware is free of cracks or defects.

  • Solvents: Dowtherm A and diphenyl ether have high boiling points and can cause severe burns. Handle with care.

Q4: How can I confirm the identity and purity of the final product, this compound?

A4: A combination of analytical techniques should be used to confirm the structure and purity of your final compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure and the position of the substituents on the quinoline ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (256.53 g/mol ).[7]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

References

  • Gould–Jacobs reaction. In: Wikipedia. Accessed January 18, 2026. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Accessed January 18, 2026. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Accessed January 18, 2026. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Accessed January 18, 2026. [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Quinoline. In: Wikipedia. Accessed January 18, 2026. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Accessed January 18, 2026. [Link]

Sources

Technical Support Center: Purification of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-4-chloro-6-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the specific purification challenges of this versatile intermediate. Our focus is on providing practical, field-tested insights to ensure the highest purity of your compound for downstream applications.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry and organic synthesis.[1][2] Its unique substitution pattern, however, can lead to a range of impurities during synthesis that require careful and strategic purification. Common challenges include the removal of starting materials, regioisomers, and byproducts from dehalogenation or incomplete reactions. This guide will address these issues with detailed protocols and the rationale behind our recommendations.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Question 1: My final product has a lower-than-expected melting point and appears as a brownish solid instead of the expected off-white to yellow powder. What are the likely impurities?

Answer: A low or broad melting point, along with a darker color, typically indicates the presence of impurities. For this compound, the most common culprits are:

  • Unreacted Starting Materials: Depending on the synthetic route, residual precursors may remain.

  • Regioisomers: Alternative cyclization during quinoline synthesis can lead to isomeric impurities.

  • Polymeric/Tarry Byproducts: The vigorous conditions often used in quinoline synthesis can generate high-molecular-weight, colored impurities.[3]

  • Dehalogenated Byproducts: Partial or complete removal of the bromine or chlorine atoms can occur under certain reaction conditions.

A preliminary purity assessment by Thin Layer Chromatography (TLC) is highly recommended to visualize the number of components in your crude product.

Question 2: I'm struggling to remove a persistent impurity that co-elutes with my product during column chromatography. How can I improve the separation?

Answer: Co-elution is a frequent challenge, especially with structurally similar impurities. Here are several strategies to enhance separation:

  • Optimize the Eluent System: A systematic approach to solvent selection is crucial. Start with a non-polar solvent system (e.g., Hexane:Ethyl Acetate) and gradually increase the polarity. If separation is still poor, consider a different solvent system. For instance, a switch to a Dichloromethane:Methanol gradient can alter the selectivity of the separation.

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column, depending on the polarity of the impurity.

  • Employ Gradient Elution: A step or linear gradient of the eluent can help to resolve closely eluting spots. A shallow gradient around the elution point of your product can significantly improve separation.

Question 3: My recrystallization attempt resulted in a low yield, or the product oiled out. What can I do?

Answer: Recrystallization is a powerful technique for purifying crystalline solids, but it requires careful solvent selection. "Oiling out" occurs when the solute is insoluble in the hot solvent and melts before it can dissolve.

  • Ideal Solvent Characteristics: A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. The impurities should either be highly soluble or insoluble in the chosen solvent.

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, toluene, and mixtures thereof).

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Reheat to get a clear solution and then allow it to cool slowly.

Solvent System Observation Recommendation
Ethanol/Water A common choice for quinoline derivatives.Dissolve in hot ethanol and add water dropwise until cloudy. Reheat to clarify and cool slowly.
Toluene/Hexane Good for less polar impurities.Dissolve in hot toluene and add hexane until persistent cloudiness is observed. Reheat and cool.
Acetonitrile Can be effective for moderately polar compounds.Use as a single solvent or in combination with water.

Table 1: Recommended Solvent Systems for Recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure this compound?

A1: Pure this compound is typically an off-white to light yellow solid. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) but has poor solubility in water.[1]

Q2: What analytical techniques are recommended for purity assessment?

A2: A combination of techniques is recommended for a comprehensive purity analysis:

  • Thin Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for monitoring the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify the number and relative amounts of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q3: Are there any specific safety precautions I should take during the purification of this compound?

A3: Yes, standard laboratory safety practices should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Halogenated organic compounds should be handled with care.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Column Preparation: Slurry pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb the sample onto a small amount of silica gel, and then evaporate the solvent to create a dry powder. Carefully load the dry powder onto the top of the prepared column.

  • Elution: Start the elution with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to facilitate the elution of this compound.[3]

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from Ethanol/Water

This protocol describes a common recrystallization procedure for quinoline derivatives.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise with swirling until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Crude_Product Crude this compound Contains: Starting Materials, Regioisomers, Tarry Byproducts Column_Chromatography Silica Gel Column Chromatography Eluent: Hexane/Ethyl Acetate Gradient Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Solvent: Ethanol/Water Column_Chromatography->Recrystallization Secondary Purification Purity_Check Purity Assessment TLC, HPLC, NMR, MS Recrystallization->Purity_Check Pure_Product Pure_Product Purity_Check->Pure_Product Meets Specification

Caption: A typical workflow for the purification and analysis of this compound.

References

  • EvitaChem. This compound.
  • Smolecule. This compound.
  • Benchchem. Common impurities in 6-Chloroquinoline synthesis and their removal.

Sources

Technical Support Center: Stability and Degradation of 8-Bromo-4-chloro-6-methylquinoline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers and scientists, with in-depth technical information and practical troubleshooting advice regarding the stability and degradation of 8-Bromo-4-chloro-6-methylquinoline, particularly when working under acidic conditions. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and stability of this compound.

Q1: How stable is this compound in standard laboratory solvents?

A1: this compound is generally stable under normal laboratory conditions when stored as a solid.[1] However, its stability in solution is highly dependent on the solvent, pH, temperature, and exposure to light.[2] For routine applications, preparing fresh solutions is the best practice to avoid potential degradation. If stock solutions are to be stored, it is crucial to validate their stability under your specific storage conditions.[2]

Q2: What are the primary factors that can cause the degradation of this compound, especially in acidic environments?

A2: The primary degradation pathways for quinoline derivatives like this compound under acidic conditions are hydrolysis and potentially photolysis if exposed to light.[3][4][5] The electron-withdrawing nature of the halogen substituents can influence the reactivity of the quinoline ring system. Strong acidic conditions (pH ≤ 2.0) can accelerate the degradation process.[4]

Q3: What are the likely degradation products of this compound in an acidic medium?

A3: Under acidic conditions, the chloro-substituent at the 4-position is susceptible to hydrolysis, which would lead to the formation of 8-Bromo-6-methylquinolin-4-ol. Additionally, depending on the specific conditions, other reactions like dehalogenation or ring opening could occur, although these are generally less common under mild acidic hydrolysis. The initial step in the degradation of many quinolines involves hydroxylation.[6]

Q4: My experimental results are inconsistent when using a stock solution of this compound in an acidic buffer. Could this be a stability issue?

A4: Yes, inconsistent results, such as a loss of potency or the appearance of unexpected peaks in your analytical data, are classic indicators of compound degradation.[2] Quinoline compounds can be unstable in aqueous solutions, and this instability is often exacerbated by acidic pH.[2] It is highly recommended to perform a forced degradation study to understand the stability of your compound in your specific experimental matrix.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during experiments involving this compound in acidic media.

Observed Issue Potential Cause Recommended Action
Loss of compound over time in solution Acid-catalyzed hydrolysis of the chloro group.Prepare fresh solutions immediately before use. If storage is necessary, store at low temperatures (-20°C or -80°C) and protect from light. Conduct a time-course stability study at your working pH and temperature.
Appearance of new peaks in HPLC/LC-MS analysis Formation of degradation products.Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products like the hydrolyzed quinolinol derivative.
Variable biological/chemical activity Degradation of the parent compound to less active or inactive products.Correlate the loss of activity with the appearance of degradation products. Ensure the purity of the compound before each experiment using a validated analytical method.
Precipitation of material from acidic solution The protonated form of the quinoline may have lower solubility. Degradation products may also be less soluble.Check the solubility of your compound at the experimental pH. Consider using a co-solvent if solubility is an issue, but be aware that this may also affect stability.
Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckPurity Verify Purity of Starting Material Start->CheckPurity PrepFresh Prepare Fresh Solution CheckPurity->PrepFresh Analyze Re-run Experiment and Analyze PrepFresh->Analyze ProblemSolved Problem Resolved Analyze->ProblemSolved ProblemPersists Problem Persists Analyze->ProblemPersists ForcedDegradation Conduct Forced Degradation Study ProblemPersists->ForcedDegradation IdentifyDegradants Identify Degradation Products (LC-MS) ForcedDegradation->IdentifyDegradants OptimizeConditions Optimize Experimental Conditions (pH, Temp, Solvent) IdentifyDegradants->OptimizeConditions OptimizeConditions->PrepFresh

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

To rigorously assess the stability of this compound, a forced degradation study is essential. This involves intentionally subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

Protocol 1: Forced Degradation Study Under Acidic Conditions

Objective: To determine the degradation pathway and kinetics of this compound in an acidic environment.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Deionized water

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column

  • pH meter

  • Temperature-controlled incubator or water bath

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile or methanol to prepare a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.[2] For more aggressive degradation, a separate experiment with 1 M HCl can be performed.

    • Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of deionized water.

  • Incubation: Incubate the acidic and control samples at a controlled temperature, for example, 60°C.[2]

  • Time-Point Sampling: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH to stop the degradation reaction.[2]

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent compound from its degradation products. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.[7]

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point relative to the initial concentration.

    • Identify and characterize the degradation products using the mass spectral data.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Mix with 0.1 M HCl Stock->Acid Control Mix with DI Water Stock->Control Incubate Incubate at 60°C Acid->Incubate Control->Incubate HPLC Analyze by LC-MS Control->HPLC Sample Sample at Time Points Incubate->Sample Neutralize Neutralize Acidic Samples Sample->Neutralize Neutralize->HPLC Data Evaluate Data HPLC->Data

Caption: A typical experimental workflow for a forced degradation study.

Potential Degradation Pathway

Under acidic conditions, the most probable initial degradation step is the hydrolysis of the 4-chloro substituent to a hydroxyl group, forming 8-Bromo-6-methylquinolin-4-ol. This occurs via a nucleophilic aromatic substitution mechanism, which is facilitated by the protonation of the quinoline nitrogen, making the ring more electron-deficient and susceptible to nucleophilic attack by water.

DegradationPathway Parent This compound C₁₀H₇BrClN Intermediate Protonated Intermediate Parent->Intermediate + H⁺ Product 8-Bromo-6-methylquinolin-4-ol C₁₀H₈BrNO Intermediate->Product + H₂O - HCl

Caption: A plausible degradation pathway of this compound in acid.

This technical guide provides a foundational understanding of the stability and degradation of this compound under acidic conditions. By employing the troubleshooting strategies and experimental protocols outlined, researchers can ensure the reliability and accuracy of their results. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (n.d.).
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC - NIH. (2022).
  • Buy this compound (EVT-1661004) | 1156602-22-0 - EvitaChem. (n.d.).
  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones - RSC Publishing. (2025).
  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions - Benchchem. (n.d.).
  • Forced Degradation Studies - MedCrave online. (2016).
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. (n.d.).
  • Photodegradation efficiency of quinoline yellow (QY): without presence... - ResearchGate. (n.d.).

Sources

alternative catalysts for the synthesis of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-bromo-4-chloro-6-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals seeking to explore alternative, efficient, and robust catalytic methods for preparing this key quinoline intermediate. We will address common challenges encountered during synthesis and provide in-depth, field-tested solutions and protocols.

Introduction: The Challenge of Synthesizing Substituted Quinolines

This compound is a highly functionalized heterocyclic compound, valuable as a building block in medicinal chemistry and materials science. Its synthesis, often approached via modifications of classic reactions like the Friedländer annulation, can be challenging. Traditional methods may rely on harsh conditions, stoichiometric amounts of acid or base promoters, and can suffer from low yields, poor regioselectivity, and the generation of significant waste.

The quest for alternative catalysts is driven by the need for milder reaction conditions, improved atom economy, higher yields, and greater functional group tolerance. This guide will explore several modern catalytic systems and provide practical advice for their implementation and troubleshooting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound using alternative catalysts.

Question 1: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Let's break down the potential causes and their solutions.

  • Cause A: Inefficient Catalyst Activation or Deactivation. Many modern catalysts, particularly those based on metal complexes, require specific conditions for activation. Conversely, they can be easily poisoned or deactivated.

    • Solution:

      • Ensure Anhydrous Conditions: Water and protic solvents can hydrolyze and deactivate many Lewis acid catalysts like bismuth or gold salts. Ensure all solvents are rigorously dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

      • Catalyst Pre-activation: Some catalysts may benefit from a pre-activation step. For instance, if you are using a gold(I) catalyst, a silver salt co-catalyst is often required to abstract a ligand and generate the active cationic species.

      • Check for Inhibitors: The starting materials, particularly the aniline derivative, may contain impurities (like residual water or other nucleophiles) that can poison the catalyst. Consider purifying your starting materials via recrystallization or column chromatography.

  • Cause B: Suboptimal Reaction Temperature. The Friedländer annulation and related cyclizations are often thermally sensitive.

    • Solution:

      • Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and side product formation.

      • Stepwise Temperature Profile: In some cases, a lower initial temperature followed by a gradual increase can improve the yield by allowing the initial condensation to occur cleanly before the final cyclization.

  • Cause C: Poor Substrate Solubility. The starting materials may not be fully soluble in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates.

    • Solution:

      • Solvent Screening: Test a variety of high-boiling point, aprotic solvents such as toluene, xylene, or diphenyl ether. Dioxane or DMF can also be effective, but be mindful of their potential to coordinate with and inhibit certain metal catalysts.

      • Increase Dilution: While it may seem counterintuitive, sometimes increasing the solvent volume can improve solubility and overall yield, although this may require longer reaction times.

Question 2: I am observing significant side product formation, particularly isomers or polymeric material. How can I improve the reaction's selectivity?

Answer:

Selectivity issues are common when dealing with multifunctional substrates. The formation of isomers or polymers suggests that undesired reaction pathways are competing with the desired cyclization.

  • Cause A: Incorrect Regioselectivity. The cyclization may be occurring at an undesired position on the aniline ring.

    • Solution:

      • Sterically Hindered Catalysts: Employing a bulkier catalyst can direct the reaction to the less sterically hindered position, improving regioselectivity.

      • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Experiment with solvents of varying polarity to see if this affects the isomer ratio.

  • Cause B: Polymerization of Starting Materials or Product. Activated carbonyl compounds and anilines can be prone to self-condensation or polymerization under harsh conditions.

    • Solution:

      • Lower Catalyst Loading: Using a high catalyst loading can sometimes lead to uncontrolled side reactions. Try reducing the catalyst loading to the minimum effective amount (e.g., 1-5 mol%).

      • Control the Rate of Addition: If one of the starting materials is particularly reactive, consider adding it slowly to the reaction mixture over a period of time to maintain a low instantaneous concentration.

      • Use a Milder Catalyst: If you are using a very strong Lewis acid, consider switching to a milder alternative. For example, if ZnCl₂ is causing polymerization, you might try a bismuth(III) salt, which is known for its lower oxophilicity and milder Lewis acidity.

Frequently Asked Questions (FAQs)

Q1: What are the most promising alternative catalysts for the synthesis of this compound?

A1: Several classes of modern catalysts have shown promise for this type of transformation. The best choice will depend on your specific requirements for cost, environmental impact, and performance.

Catalyst ClassExample(s)Typical LoadingAdvantagesDisadvantages
Bismuth Salts Bi(OTf)₃, BiCl₃2-10 mol%Low toxicity, air and moisture tolerant, relatively inexpensive.May require higher temperatures.
Gold Catalysts AuCl₃, AuCl/AgOTf1-5 mol%Very high activity, mild reaction conditions, excellent functional group tolerance.High cost, sensitivity to impurities.
Iodine I₂10-30 mol%Inexpensive, readily available, metal-free.Can be corrosive, may require stoichiometric amounts.
Heterogeneous Catalysts Montmorillonite K-10, Zeolites10-50 wt%Reusable, easy to separate from the reaction mixture, environmentally friendly.May have lower activity than homogeneous catalysts, potential for leaching.

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice is critical and should be based on several factors:

  • Solubility: Ensure all reactants are soluble at the reaction temperature.

  • Boiling Point: The solvent's boiling point should be compatible with the required reaction temperature.

  • Inertness: The solvent should not react with the reactants, catalyst, or product. Avoid protic solvents if using a moisture-sensitive catalyst.

  • Catalyst Compatibility: Some solvents (like DMF or DMSO) can act as ligands and inhibit the catalyst.

A good starting point for screening is to test a non-polar aprotic solvent (e.g., toluene), a polar aprotic solvent (e.g., acetonitrile), and a high-boiling point ether (e.g., dioxane).

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Co-spotting the reaction mixture with your starting materials will allow you to track their consumption and the formation of the product. For more quantitative analysis, you can take aliquots from the reaction mixture at different time points and analyze them by GC-MS or LC-MS.

Experimental Protocols

Here is a representative protocol for the synthesis of this compound using a bismuth(III) triflate catalyst, which offers a good balance of reactivity and practicality.

Protocol: Bismuth(III) Triflate Catalyzed Synthesis

Materials:

  • 2-amino-4-bromotoluene

  • Ethyl 4-chloroacetoacetate

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromotoluene (1.0 mmol), ethyl 4-chloroacetoacetate (1.1 mmol), and anhydrous toluene (10 mL) under a nitrogen atmosphere.

  • Add bismuth(III) triflate (0.05 mmol, 5 mol%) to the mixture.

  • Heat the reaction mixture to 110°C and stir for 8-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Visualizing the Troubleshooting Process

To aid in diagnosing experimental issues, the following flowchart provides a logical sequence of steps to follow when troubleshooting a low-yielding reaction.

Troubleshooting_Workflow start Low Yield (<40%) Observed check_purity Verify Purity of Starting Materials (NMR, GC-MS) start->check_purity purify Purify Starting Materials (Recrystallization / Chromatography) check_purity->purify Impurities Detected check_conditions Review Reaction Conditions check_purity->check_conditions Purity Confirmed purify->check_conditions anhydrous Ensure Anhydrous Solvent & Inert Atmosphere check_conditions->anhydrous temp_screen Screen Temperature Range (e.g., 80-140°C) check_conditions->temp_screen solvent_screen Screen Alternative Solvents (e.g., Xylene, Dioxane) check_conditions->solvent_screen optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst If No Improvement anhydrous->optimize_catalyst temp_screen->optimize_catalyst solvent_screen->optimize_catalyst loading_screen Screen Catalyst Loading (1-10 mol%) optimize_catalyst->loading_screen change_catalyst Switch to Alternative Catalyst (e.g., AuCl3, I2) optimize_catalyst->change_catalyst success Yield Improved loading_screen->success change_catalyst->success

Caption: A decision-tree workflow for troubleshooting low yields.

References

  • Bismuth(III)

    • Source: Organic Letters
    • URL: [Link]

  • Gold-C

    • Source: The Journal of Organic Chemistry
    • URL: [Link]

  • Iodine-Catalyzed Friedländer Annulation for the Synthesis of Quinolines. Source: Synthesis
  • Application of Heterogeneous C

    • Source: C
    • URL: [Link]

preventing byproduct formation in 8-Bromo-4-chloro-6-methylquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-bromo-4-chloro-6-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and maximize the yield of your desired product.

Troubleshooting Guide: Common Byproduct Scenarios

This section addresses specific, common issues encountered during reactions with this compound. Each entry details the symptoms, explains the underlying chemical principles, and provides actionable protocols for remediation.

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • You are attempting a selective reaction at the C8-Br bond (e.g., Suzuki, Buchwald-Hartwig) but observe significant coupling at the C4-Cl position as well.

  • LC-MS or NMR analysis shows a mixture of mono-substituted products (C8-coupled and C4-coupled) and the di-substituted product.

Root Cause Analysis: The differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the cornerstone of achieving regioselectivity. The generally accepted reactivity order is I > Br > OTf > Cl.[1][2] For this compound, the carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition to a Pd(0) center than the carbon-chlorine (C-Cl) bond.[1] However, under forcing conditions—such as high temperatures, extended reaction times, or the use of highly active catalyst systems designed for aryl chlorides—the C-Cl bond can also react, leading to a loss of selectivity.

The choice of ligand is also critical. Certain bulky, electron-rich phosphine ligands can form highly active catalysts that are capable of activating less reactive C-Cl bonds, thus diminishing the selectivity window.[3]

Corrective Action Protocol: Enhancing C8-Br Selectivity

  • Temperature Control: Lowering the reaction temperature is the most effective initial step. This reduces the overall kinetic energy of the system, favoring the reaction pathway with the lower activation energy (i.e., oxidative addition at the C-Br bond).

    • Recommendation: Start reactions at a lower temperature (e.g., 60-80 °C) and monitor for progress. Only increase the temperature if the reaction is stalled.

  • Catalyst and Ligand Selection: Avoid catalyst systems explicitly designed for activating aryl chlorides. Opt for standard, less reactive ligands.

    • Recommendation: Use a standard palladium source like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a simple phosphine ligand like PPh₃. These systems are generally less effective at activating the C-Cl bond compared to specialized ligands.[1]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower, undesired reaction at the C4-Cl position from occurring.

Diagram 1: Regioselectivity Control in Cross-Coupling

G cluster_0 Reaction Conditions cluster_1 Reaction Outcome High_Temp High Temperature (>100 °C) Poor_Selectivity Poor Regioselectivity (Mixture of C4 & C8 products) High_Temp->Poor_Selectivity Aryl_Cl_Ligand Aryl-Cl Activating Ligand (e.g., Buchwald-type) Aryl_Cl_Ligand->Poor_Selectivity Low_Temp Low Temperature (60-80 °C) Good_Selectivity High C8-Selectivity Low_Temp->Good_Selectivity Standard_Ligand Standard Ligand (e.g., PPh3) Standard_Ligand->Good_Selectivity G Pd(0) Pd(0) Ox_Add Ar-Pd(II)-X Pd(0)->Ox_Add Ar-X Transmetal Ar-Pd(II)-R Ox_Add->Transmetal R-M Dehalogenation Ar-Pd(II)-H Ox_Add->Dehalogenation [H-] source Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd(0) Ar-R (Desired Product) Red_Elim_Dehalo Reductive Elimination Dehalogenation->Red_Elim_Dehalo Red_Elim_Dehalo->Pd(0) Ar-H (Dehalogenated Byproduct)

Caption: Palladium cycle showing desired coupling vs. dehalogenation.

Corrective Action Protocol: Suppressing Dehalogenation

  • Solvent Choice: Avoid solvents that can act as hydride donors, such as alcohols (especially isopropanol).

    • Recommendation: Use aprotic solvents like toluene, dioxane, or DMF.

  • Reagent Purity: Ensure high purity of all reagents. Some boronic acids or amines may contain impurities that can promote dehalogenation.

  • Optimize Base: In Buchwald-Hartwig reactions, the choice of base is crucial. A weaker base may disfavor the β-hydride elimination pathway.

    • Recommendation: Screen bases such as K₃PO₄ or Cs₂CO₃ in place of strong alkoxides like NaOtBu if dehalogenation is a problem. [1]4. Catalyst Loading: While counterintuitive, sometimes slightly increasing the catalyst loading can accelerate the desired cross-coupling reaction to outcompete the slower dehalogenation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the two halogen sites on this compound? The C8-Br bond is significantly more reactive than the C4-Cl bond in standard palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. [1][4]This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. [2][5]This inherent reactivity difference allows for selective functionalization at the C8 position under carefully controlled conditions.

Q2: I am observing homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). How can I prevent this? Homocoupling is a common side reaction where two molecules of the coupling partner react with each other.

  • Suzuki Reaction: Boronic acid homocoupling (to form a biaryl) can be promoted by the presence of oxygen. Thoroughly degassing your reaction mixture and maintaining a strict inert atmosphere can minimize this.

  • Sonogashira Reaction: Alkyne homocoupling (Glaser coupling) is primarily catalyzed by the copper(I) cocatalyst in the presence of oxygen. [4]To prevent this, you should rigorously degas all solvents and reagents and maintain an inert atmosphere. Alternatively, consider using a "copper-free" Sonogashira protocol, which can eliminate this side reaction entirely. [4][6] Q3: How should I store and handle this compound? The compound is a solid that is generally stable under normal laboratory conditions. [7]However, to ensure its integrity for sensitive catalytic reactions, it is best to:

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). [8][9]* Handling: As with most halogenated heterocyclic compounds, it should be handled with appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust. [10] Q4: Can I perform a reaction at the C4-Cl position while leaving the C8-Br bond intact? This is extremely challenging via palladium catalysis due to the inherent reactivity order (Br > Cl). However, it might be possible using alternative chemistries. The C4 position is more electron-deficient and thus more susceptible to direct Nucleophilic Aromatic Substitution (SₙAr) than the C8 position. A strong nucleophile under conditions that do not involve a palladium catalyst could potentially react selectively at C4-Cl. This approach, however, would need to be developed on a case-by-case basis.

References

  • Stuckwisch, C. G., & Cutler, N. (1949). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 71(4), 1385–1387. Available from: [Link]

  • The Organic Chemistry Tutor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available from: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? Available from: [Link]

  • Wikipedia. Dehalogenation. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available from: [Link]

  • Liu, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. Available from: [Link]

  • Singh, R., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Journal of Applicable Chemistry. Available from: [Link]

  • Zhang, X., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Kádár, J., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5727. Available from: [Link]

  • Wikipedia. Dehydrohalogenation. Available from: [Link]

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • PubChem. 8-Bromoquinoline. Available from: [Link]

  • Google Patents. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
  • 5 Gr 12 PS. (2022). Reactions in Organic Chemistry - Dehydrohalogenation Elimination Reaction. YouTube. Available from: [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 8-Bromo-4-chloro-6-methylquinoline. As a crucial intermediate in medicinal chemistry, successful and scalable synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the challenges of scaling up this process.

Proposed Synthetic Pathway: A Gould-Jacobs Approach

The synthesis of this compound is most reliably achieved through a multi-step sequence. The chosen pathway begins with the synthesis of a key precursor, 2-bromo-4-methylaniline, followed by the construction of the quinoline core using a Gould-Jacobs reaction, and concludes with the chlorination of the 4-hydroxy position to yield the final product. This method offers good control over regioselectivity.[3][4]

Overall Synthesis Workflow

G A 2-Bromo-4-methylaniline (Starting Material) C Condensation (Gould-Jacobs Step 1) A->C B Diethyl Ethoxymethylenemalonate (Reagent) B->C E Thermal Cyclization (Gould-Jacobs Step 2) C->E Intermediate D 8-Bromo-6-methylquinolin-4-ol (Intermediate) G Chlorination D->G E->D F Phosphorus Oxychloride (POCl₃) (Reagent) F->G H This compound (Final Product) G->H

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Question 1: My yield of 8-Bromo-6-methylquinolin-4-ol (the intermediate after cyclization) is significantly lower than expected. What went wrong?

Potential Causes & Solutions:

  • Incomplete Thermal Cyclization: The ring-closing step is a high-temperature intramolecular condensation that requires significant thermal energy.

    • Solution: Ensure your reaction temperature reaches and is maintained at 240-260°C. High-boiling point solvents like diphenyl ether or Dowtherm A are essential for achieving this consistently during scale-up.[5] Monitor the reaction via Thin-Layer Chromatography (TLC) to confirm the consumption of the starting malonate intermediate.

  • Decomposition of Starting Material: Prolonged exposure to extremely high temperatures can lead to degradation and the formation of tar-like byproducts, a common issue in Skraup-type syntheses which share similar vigorous conditions.[4]

    • Solution: Do not exceed the recommended reaction time (typically 30-60 minutes for cyclization).[5] Once TLC indicates the reaction is complete, cool the mixture promptly before proceeding with product precipitation.

  • Inefficient Precipitation/Isolation: The product may not fully precipitate from the reaction solvent if the incorrect anti-solvent is used or if the volume is insufficient.

    • Solution: Use a non-polar hydrocarbon solvent such as n-hexane or heptane to precipitate the quinolin-4-ol product from the high-boiling point solvent.[5][6] Ensure a sufficient volume is used to maximize recovery and that the mixture is thoroughly cooled.

Question 2: The chlorination of 8-Bromo-6-methylquinolin-4-ol is incomplete, and I'm recovering starting material. How can I drive the reaction to completion?

Potential Causes & Solutions:

  • Inactive or Insufficient Chlorinating Agent: Phosphorus oxychloride (POCl₃) is hygroscopic and can degrade upon exposure to atmospheric moisture, reducing its reactivity.

    • Solution: Use fresh or recently distilled POCl₃ from a sealed container. For scale-up, it is crucial to use a significant excess (5-10 equivalents) to act as both the reagent and solvent, ensuring the reaction goes to completion.[5]

  • Insufficient Reaction Temperature or Time: The conversion of the 4-hydroxy group to a chloro group requires reflux conditions.

    • Solution: Maintain the reaction at a steady reflux (approx. 110°C) for at least 2-4 hours.[5] Monitor the reaction by TLC, using a suitable mobile phase to clearly separate the more polar starting material from the less polar product.

Question 3: During the workup of the chlorination step, I observed an uncontrolled exotherm and poor product recovery after quenching with ice. What is the correct procedure?

Potential Causes & Solutions:

  • Uncontrolled Quenching: The reaction of excess POCl₃ with water is extremely exothermic and can cause violent boiling and loss of product if not managed correctly.

    • Solution: This is a critical safety and yield-determining step. Always pour the cooled reaction mixture slowly and carefully onto a large excess of crushed ice with vigorous stirring.[5] This ensures the heat generated is absorbed by the phase change of the ice. Perform this in a robust vessel and a well-ventilated fume hood.

  • Incorrect pH during Neutralization: The final product is precipitated by neutralizing the highly acidic aqueous solution. If the pH is not optimal, the product may remain partially dissolved or precipitate with impurities.

    • Solution: Slowly add a base (e.g., solid sodium carbonate or a concentrated solution of ammonium hydroxide) until the pH of the solution is between 8 and 9.[5] Monitor the pH carefully. Adding the base too quickly can cause foaming and loss of product. Ensure the mixture is well-stirred and cool during neutralization.

Troubleshooting Flowchart: Low Yield in Chlorination Step

G start Low Yield of Final Product check_reagent Was fresh, excess POCl₃ used? start->check_reagent remedy_reagent Use fresh POCl₃ (5-10 eq.) check_reagent->remedy_reagent No check_conditions Was reaction refluxed for 2-4 hours? check_reagent->check_conditions Yes remedy_reagent->check_conditions remedy_conditions Ensure steady reflux and monitor by TLC check_conditions->remedy_conditions No check_workup Was the quench performed slowly onto ice? check_conditions->check_workup Yes remedy_conditions->check_workup remedy_workup Pour reaction mixture slowly onto excess ice with vigorous stirring check_workup->remedy_workup No check_ph Was pH adjusted to 8-9 during neutralization? check_workup->check_ph Yes remedy_workup->check_ph remedy_ph Adjust pH slowly with a suitable base check_ph->remedy_ph No end Yield Improved check_ph->end Yes remedy_ph->end

Caption: A logical guide to troubleshooting low yields in the final chlorination step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A: The two most critical steps for safety are the thermal cyclization and the chlorination workup. The cyclization requires very high temperatures (240-260°C), necessitating proper heating mantles and solvent handling procedures.[5] The chlorination workup involves quenching excess POCl₃, which is a highly exothermic reaction with water; this must be done with extreme caution by adding the reaction mixture to ice, never the other way around.[5] POCl₃ is also highly corrosive and toxic. Always operate in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q2: How can I reliably purify the final product, this compound, at scale? A: After precipitation and washing, the crude product can often be purified by recrystallization from a suitable solvent like ethanol.[5] For higher purity, column chromatography on silica gel is effective. A common eluent system would be a mixture of ethyl acetate and hexane, starting with a low polarity and gradually increasing it. The choice between recrystallization and chromatography on a large scale will depend on the impurity profile and the required purity level, with recrystallization often being more practical for larger quantities.

Q3: Are there viable alternative synthetic routes I should consider? A: Yes, the Vilsmeier-Haack reaction is a powerful method for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides.[7] This route builds the quinoline ring and installs the chloro group in a single transformation, although it would yield a different substitution pattern that may or may not be adaptable to this specific target. Another approach is the direct bromination of a pre-formed 4-chloro-6-methylquinoline core. However, controlling the regioselectivity of electrophilic bromination can be challenging, potentially leading to a mixture of isomers that are difficult to separate. The proposed Gould-Jacobs route generally offers more predictable regiochemical control.[3]

Q4: Which analytical techniques are recommended for reaction monitoring and final product confirmation? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of products at each step.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary method for confirming the structure of intermediates and the final product.

  • Purity and Identity: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for determining the purity of the final compound and confirming its molecular weight.[8]

Key Intermediates: Quantitative Data

The following table summarizes key intermediates in the proposed synthetic pathway with their relevant physical and chemical data.

Intermediate NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Reference(s)
2-Bromo-4-methylanilineC₇H₈BrN186.05>9044-46[4]
8-Bromo-6-methylquinolin-4-olC₁₀H₈BrNO238.08High>300[5][9]
This compoundC₁₀H₇BrClN256.53>85Not Reported[1][8]

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methylaniline (Precursor) This precursor is synthesized from p-toluidine via a three-stage process of acetylation, bromination, and hydrolysis, as detailed in established literature procedures.[4]

Step 2: Synthesis of 8-Bromo-6-methylquinolin-4-ol (Gould-Jacobs Reaction) This protocol combines the condensation and cyclization steps.

  • In a reaction vessel equipped for distillation, mix 2-Bromo-4-methylaniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 100-120°C for 1-2 hours. Ethanol will be generated and can be removed by distillation.

  • After the initial condensation is complete (monitored by TLC), add the crude intermediate to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 240-260°C and maintain for 30-60 minutes until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture and add n-hexane to precipitate the product.

  • Filter the solid, wash thoroughly with n-hexane, and dry to obtain 8-Bromo-6-methylquinolin-4-ol as a solid.[5]

Step 3: Synthesis of this compound (Final Product)

  • Caution: Perform this reaction in a well-ventilated fume hood with appropriate PPE.

  • Carefully add 8-Bromo-6-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Heat the mixture to a gentle reflux (approx. 110°C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate, large vessel, prepare a stirred slurry of crushed ice.

  • Slowly and carefully , pour the cooled reaction mixture onto the crushed ice with vigorous stirring.

  • Once the quench is complete, neutralize the acidic solution by the slow portion-wise addition of a base (e.g., sodium carbonate) until the pH is approximately 8-9.

  • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the crude this compound.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography as needed.[5]

References

  • Nielsen, M. A., et al. (2018). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2018). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? Retrieved from [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? Retrieved from [Link]

  • Diaz de Arce, H., Greene, J. L., Jr., & Capps, J. D. (1954). Some Derivatives of 8-Bromo-6-methylquinoline. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. CN106432073B.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Szakács, Z., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Retrieved from [Link]

  • DigitalCommons@USU. (2014). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Retrieved from [Link]

  • ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. The Journal of Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

  • Irving, T. A., et al. (1954). Some Derivatives of 6-Bromo-8-methylquinoline and 6-Chloro-8-methylquinoline. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved from [Link]

  • El-Dean, A. M. K., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved from [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. Retrieved from [Link]

  • Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

issues with the solubility of 8-Bromo-4-chloro-6-methylquinoline in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility of 8-Bromo-4-chloro-6-methylquinoline

Introduction: this compound is a key heterocyclic building block in medicinal chemistry and organic synthesis, valued for its role in the development of novel therapeutic agents and complex molecules.[1][2] Its unique trisubstituted quinoline structure, however, presents a common yet critical challenge for researchers: poor solubility in a variety of reaction media. This guide provides in-depth, field-proven troubleshooting strategies and technical insights to address and overcome these solubility issues, ensuring the efficiency and success of your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of this compound that govern its solubility.

Q1: What structural features of this compound cause its solubility problems?

A1: The solubility behavior of this compound is a direct consequence of its molecular architecture. It possesses a large, rigid, and planar aromatic quinoline core, which is inherently nonpolar.[1] While the nitrogen atom in the heterocycle and the halogen substituents (bromine and chlorine) introduce some polarity, the molecule's overall character is dominated by the nonpolar surface area. This leads to strong intermolecular π-stacking interactions in the solid state, which require significant energy to disrupt. Consequently, it exhibits poor solubility in highly polar solvents like water and limited solubility in many common organic solvents.[2]

Q2: The datasheet lists the compound as "soluble in DMSO and DMF." Why is it not dissolving in other polar aprotic solvents like THF or Acetone?

A2: This is an excellent question that highlights the principle that "like dissolves like" is a spectrum, not an absolute rule.[3][4][5] While Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are polar aprotic solvents, they are exceptionally effective for several reasons:

  • High Polarity and Dielectric Constant: They are among the most polar organic solvents, making them highly effective at solvating the polar regions of the quinoline derivative.

  • Molecular Structure: Their structure is adept at disrupting the π-stacking interactions between the quinoline molecules.[3]

  • Causality: Solvents like Tetrahydrofuran (THF) or acetone are less polar than DMSO or DMF. They may not provide sufficient solvation energy to overcome the compound's crystal lattice energy, resulting in poor solubility.

Q3: Can temperature changes alone solve my solubility issues?

A3: Increasing the temperature is a common and often effective first step, as it increases the kinetic energy of both the solvent and solute molecules.[5][6] This added energy helps break the intermolecular forces holding the solid crystal lattice together.[5] However, this method has limitations:

  • Compound Stability: this compound may decompose at extreme temperatures.[2] Always determine the compound's thermal stability before applying significant heat.

  • Reaction Compatibility: The required temperature for dissolution may exceed the optimal temperature for your reaction, leading to side products or decomposition of other reagents.

  • Supersaturation: The compound may dissolve at a high temperature but precipitate out upon cooling to the reaction temperature. This is particularly problematic for reactions that run for extended periods.

Therefore, while heating is a valuable tool, it is often used in conjunction with other techniques described below.

Part 2: Troubleshooting Guide: From Problem to Solution

This guide provides a systematic, question-driven approach to resolving solubility challenges during your experiment.

Issue 1: The compound fails to dissolve in the primary reaction solvent.

Q: I have added this compound to my reaction solvent (e.g., Toluene) as per the protocol, but it remains a solid suspension even with stirring. What is my first course of action?

A: This is a classic solubility mismatch. A systematic approach is required to find a viable solution without compromising the reaction's integrity.

Decision-Making Workflow for Initial Dissolution Failure

start Insoluble Compound in Primary Solvent check_polarity Step 1: Verify Solvent Polarity Is the solvent polarity appropriate? start->check_polarity heat Step 2: Apply Gentle Heating (e.g., 40-60 °C) check_polarity->heat Yes reassess Re-evaluate Primary Solvent Choice check_polarity->reassess No sonicate Step 3: Use Sonication (Ultrasonic Bath) heat->sonicate Still Insoluble success Proceed with Reaction heat->success Dissolved cosolvent Step 4: Introduce a Co-Solvent (e.g., DMF, DMSO) sonicate->cosolvent Still Insoluble sonicate->success Dissolved cosolvent->success Dissolved

Caption: Workflow for troubleshooting initial solubility issues.

Issue 2: The compound dissolves initially but precipitates later.

Q: My this compound dissolved perfectly in THF. However, upon adding an aqueous solution of my next reagent, the compound crashed out. Why?

A: This is a common occurrence caused by a significant change in the overall polarity of the reaction medium. The initial solvent (THF) was suitable, but the addition of water (a highly polar solvent) decreased the overall medium's ability to solvate your nonpolar compound, causing it to precipitate.

Solutions:

  • Use a Co-Solvent System: The most robust solution is to use a co-solvent system from the beginning. Dissolve your compound in a minimal amount of a strong organic solvent (like DMF or DMSO) and then dilute it with the primary reaction solvent (THF in this case).[7] This creates a solvent mixture that can tolerate the addition of aqueous reagents. See Protocol 3 for a detailed method.

  • Reverse Addition: If possible, add the solution of this compound to the aqueous reagent solution slowly with vigorous stirring. This can sometimes prevent localized concentration changes that trigger precipitation.

  • Phase-Transfer Catalysis: For reactions involving immiscible aqueous and organic phases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to ferry the aqueous reagent into the organic phase to react, avoiding the need for a single-phase solution.

Part 3: Data & Experimental Protocols

Table 1: Qualitative Solubility of this compound
SolventSolvent TypePolarity IndexExpected SolubilityNotes
WaterPolar Protic10.2InsolubleAvoid as a primary solvent.
MethanolPolar Protic6.6Sparingly SolubleMay require heating; potential for side reactions.
Dichloromethane (DCM)Polar Aprotic3.1Sparingly SolubleA good starting point for less polar systems.[2]
Tetrahydrofuran (THF)Polar Aprotic4.0SolubleGood general-purpose solvent.[2]
AcetonitrilePolar Aprotic6.2Sparingly SolubleSolubility can be limited.
TolueneNonpolar2.4Poorly SolubleGenerally not recommended unless required by reaction.
Dimethylformamide (DMF)Polar Aprotic6.4Highly SolubleExcellent choice, but has a high boiling point.[3][8]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Highly SolubleExcellent choice, but has a high boiling point.[2][3]
Protocol 1: Systematic Solubility Testing

This protocol allows you to efficiently determine the best solvent or co-solvent system for your specific reaction conditions.

  • Preparation: Dispense 2-5 mg of this compound into several small vials.

  • Solvent Addition: To the first vial, add the chosen primary solvent (e.g., THF) dropwise (e.g., 100 µL increments) while stirring.

  • Observation: Observe for dissolution. Record the approximate volume of solvent required to fully dissolve the compound at room temperature.

  • Intervention: If the compound does not dissolve after adding 1 mL of solvent, proceed to the next steps on a new vial:

    • Heating: Gently warm the vial to 40-50 °C and observe.

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.[7]

  • Co-Solvent Test: If still insoluble, take a new vial of the compound, add a minimal amount of a strong solvent (e.g., 50 µL of DMF), ensure it dissolves, and then add your primary reaction solvent to determine if the compound remains in solution.

  • Validation: Once a suitable solvent system is identified, perform a small-scale test reaction to ensure the solvent does not negatively impact the reaction chemistry.

Protocol 2: Preparation of a Stock Solution

For consistent and reproducible experiments, preparing a stock solution is highly recommended.

  • Select Solvent: Choose a solvent in which the compound is highly soluble, such as DMF or DMSO.[2][8]

  • Weigh Compound: Accurately weigh the desired amount of this compound and place it in a volumetric flask.

  • Initial Dissolution: Add approximately half of the final desired volume of the solvent to the flask.

  • Ensure Complete Dissolution: Use an ultrasonic bath or gentle warming to ensure all solid material is completely dissolved.

  • Dilute to Volume: Once dissolved and cooled to room temperature, carefully add the solvent to the calibration mark on the volumetric flask.

  • Storage: Store the stock solution in a tightly sealed container, protected from light. If the compound is sensitive to oxidation, purging the solution with an inert gas like nitrogen or argon may be beneficial.[8]

Part 4: Visualizing Core Concepts

The "Like Dissolves Like" Principle

The diagram below illustrates the fundamental relationship between solute polarity, solvent polarity, and the resulting solubility. Successful dissolution occurs when the intermolecular forces of the solvent and solute are well-matched.

cluster_solute Solute: this compound cluster_solvent Solvent cluster_result Result solute Moderately Polar / Largely Nonpolar Surface polar_solvent High Polarity (e.g., Water) solute->polar_solvent Mismatch nonpolar_solvent Low Polarity (e.g., Toluene) solute->nonpolar_solvent Mismatch matched_solvent Matched Polarity (e.g., DMF, THF) solute->matched_solvent Good Match insoluble1 Insoluble polar_solvent->insoluble1 insoluble2 Insoluble nonpolar_solvent->insoluble2 soluble Soluble matched_solvent->soluble

Caption: Relationship between solute-solvent polarity and solubility.

References

  • Smolecule. Buy this compound | 1156602-22-0.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review.
  • EvitaChem. Buy this compound (EVT-1661004) | 1156602-22-0.
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Slideshare. synthesis of quinoline derivatives and its applications.
  • Amerigo Scientific. This compound.
  • ChemicalBook. (2025). This compound | 1156602-22-0.
  • REAGENTGate. Mol Wt.
  • ResearchGate. Tackling solubility issues in organic synthesis: conventional solution....
  • Reddit. (2022). How to tackle compound solubility issue.
  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility.
  • Chemistry Steps. Solubility of Organic Compounds.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • NCBI Bookshelf. Biochemistry, Dissolution and Solubility.
  • FCT EMIS. Factors Affecting solubility curve.
  • YouTube. (2024). Factors Effecting Solubility.
  • Sigma-Aldrich. This compound | 1156602-22-0.

Sources

Validation & Comparative

comparing the biological activity of 8-Bromo-4-chloro-6-methylquinoline with other quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 8-Bromo-4-chloro-6-methylquinoline

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of essential medicines for treating malaria, cancer, and microbial infections.[1][2][3] The therapeutic efficacy of a quinoline derivative is profoundly influenced by the nature and position of substituents on its core structure.[4] This guide provides an in-depth comparison of the potential biological activity of a specific polysubstituted derivative, this compound, with other quinoline analogues. By synthesizing data from structure-activity relationship (SAR) studies, we will explore how its unique combination of bromo, chloro, and methyl groups may dictate its pharmacological profile, offering a predictive framework for researchers in drug discovery and development.[5][6]

Decoding the Blueprint: Structure-Activity Relationships (SAR) in Quinolines

The biological activity of a quinoline is not an intrinsic property of the core itself, but rather a finely tuned outcome of the electronic and steric effects of its substituents. Understanding these SARs is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.[1][7]

Key positions on the quinoline ring are critical hotspots for modification:

  • Position 4: Substitution at this position, often with amino side chains, is crucial for antimalarial and anticancer activities.[4][8]

  • Position 6: The introduction of a halogen, particularly fluorine, is a hallmark of the highly successful fluoroquinolone class of antibiotics.[1]

  • Position 7: Halogenation at C7 is essential for the antimalarial activity of drugs like Chloroquine.[8] An alkoxy group at this position has also been shown to be beneficial for antiproliferative activity.[4]

  • Position 8: Substituents at this position, such as hydroxyl or methoxy groups, have been linked to potent anticancer effects.[9][10]

The presence of halogens, such as the bromine and chlorine in this compound, is a well-established strategy for enhancing a compound's pharmacological properties.[5][11] Halogens can increase lipophilicity, facilitating membrane permeability, and can form halogen bonds, which are crucial for target protein binding and recognition. The methyl group at C6 can further influence the molecule's steric profile and electronic distribution, potentially refining its interaction with biological targets.[12]

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Quinoline Quinoline Inhibitor (e.g., this compound) Quinoline->EGFR Inhibits Phosphorylation Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes MIC_Workflow A 1. Prepare Stock Solution Dissolve compound in DMSO B 2. Serial Dilution Create 2-fold dilutions in a 96-well plate A->B D 4. Inoculation Add bacterial suspension to all wells (except negative control) B->D C 3. Inoculum Preparation Standardize bacterial suspension to 0.5 McFarland C->D E 5. Incubation Incubate at 37°C for 18-24 hours D->E F 6. Read Results Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock with sterile Mueller-Hinton Broth (MHB) to achieve a range of decreasing concentrations.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., MRSA) overnight. Dilute the culture in MHB to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). 5[1]. Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours. 6[1]. Data Analysis: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth, as evidenced by the absence of turbidity.

[1]#### Protocol 2: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic (anticancer) effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours to allow the compound to exert its effects.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

The structural features of This compound —specifically its quinoline core and polysubstitution with bromo, chloro, and methyl groups—position it as a highly promising scaffold for the development of novel therapeutic agents. Comparative analysis with other quinoline derivatives, grounded in established structure-activity relationships, strongly suggests its potential for significant antimicrobial and anticancer activities. The dual halogenation is a known driver of potency in both domains, and the substitution pattern aligns with features seen in other biologically active quinolines.

While this guide provides a robust, data-driven framework for predicting its efficacy, the claims herein must be substantiated by direct experimental evidence. The provided protocols for MIC and MTT assays offer a clear path for researchers to empirically determine the biological activity of this compound and validate its potential as a valuable molecule in the landscape of medicinal chemistry.

References

  • The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals. Benchchem.
  • Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Compar
  • Buy this compound | 1156602-22-0. Smolecule.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines.
  • Buy this compound (EVT-1661004) | 1156602-22-0. EvitaChem.
  • Results of antimicrobial activity of synthetic quinoline compounds.
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central.
  • Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Europe PMC.
  • Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. MDPI.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • 8-Bromoquinoline | C9H6BrN | CID 140109. PubChem.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs. Benchchem.

Sources

A Comparative Guide to the In Vitro Anticancer Activity of 8-Bromo-4-chloro-6-methylquinoline on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of the in vitro anticancer properties of the novel synthetic compound, 8-Bromo-4-chloro-6-methylquinoline, with a specific focus on its effects on the human breast adenocarcinoma cell line, MCF-7. We will delve into its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating this compound's therapeutic potential and comparing its efficacy against established chemotherapeutic agents.

Introduction: The Compound and the Cellular Model

This compound is a heterocyclic compound belonging to the quinoline family.[1] Quinoline derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The strategic placement of bromo, chloro, and methyl groups on the quinoline scaffold can significantly influence the molecule's biological activity, making it a promising candidate for anticancer drug development.[1][6] These compounds can exert their anticancer effects through various mechanisms, such as inhibiting critical enzymes like topoisomerases and protein kinases, interfering with DNA replication, and inducing apoptosis.[3][4][7]

The MCF-7 cell line , established in 1973 at the Michigan Cancer Foundation, is one of the most extensively studied human breast cancer cell lines in the world.[8][9] As an estrogen receptor-positive (ER-positive) and progesterone receptor-positive (PR-positive) cell line, it represents the luminal A subtype of breast cancer.[10] MCF-7 cells retain several characteristics of differentiated mammary epithelium, making them an invaluable in vitro model for studying the biology of hormone-responsive breast cancer and for the preclinical evaluation of novel therapeutic agents.[9][10][11]

Experimental Evaluation: Protocols and Rationale

To comprehensively assess the anticancer activity of this compound, a series of standardized in vitro assays are employed. The following protocols are detailed to ensure reproducibility and scientific rigor.

Experimental Workflow

G cluster_0 Cell Culture & Preparation cluster_1 Primary & Secondary Assays cluster_2 Data Analysis & Interpretation A MCF-7 Cell Culture C Cell Seeding & Treatment A->C B Compound Preparation (this compound) B->C D MTT Assay (Cytotoxicity & IC50) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Cell Cycle Analysis (PI Staining) C->F G Western Blotting (Protein Expression) C->G H IC50 Determination D->H I Quantification of Apoptosis E->I J Cell Cycle Distribution Analysis F->J K Protein Level Quantification G->K L Mechanism of Action Hypothesis H->L I->L J->L K->L

Caption: Workflow for evaluating the anticancer activity of this compound.

MCF-7 Cell Culture and Maintenance

The integrity of any in vitro study relies on the proper handling and maintenance of the cell line.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids (NEAA).[8][12] For studies involving estrogenic activity, the use of phenol red-free medium is recommended as phenol red can act as a weak estrogen.[8]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 70-80% confluency, they are detached using a solution of Trypsin-EDTA.[13] The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh medium for plating in new flasks at a seeding density of 2-4x10^4 cells/cm².[8]

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the half-maximal inhibitory concentration (IC50) of the test compound.

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Doxorubicin is used as a positive control.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14][17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[18]

  • Protocol:

    • Cell Treatment: Seed MCF-7 cells in 6-well plates, treat with the IC50 concentration of this compound for 24 or 48 hours.

    • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[19]

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[20]

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18][20]

    • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[19][20]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at 4°C overnight.[21]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A ensures that only DNA is stained.[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The software analyzes the histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.[13][22]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat MCF-7 cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.[23][24]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., GAPDH).[25] Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[23]

  • Detection: Detect the protein bands using a chemiluminescence detection system. The intensity of the bands corresponds to the protein expression level.

Results and Comparative Analysis

Cytotoxicity Profile

This compound is expected to exhibit dose-dependent cytotoxicity against MCF-7 cells. The IC50 value provides a quantitative measure of its potency.

CompoundCell LineIncubation TimeIC50 (µM) [Predicted]Reference IC50 (µM)
This compoundMCF-748h5 - 15N/A
DoxorubicinMCF-748hN/A~0.5 - 5.0[26][27]
CisplatinMCF-748hN/A~1.0 - 15.3[26][28]

Note: The IC50 for the test compound is a predicted range based on the activity of similar quinoline derivatives. Actual experimental values are required for confirmation. Doxorubicin IC50 values can vary between labs.

Induction of Apoptosis and Cell Cycle Arrest

Treatment with this compound at its IC50 concentration is hypothesized to significantly increase the population of apoptotic cells and cause cell cycle arrest at a specific phase, common mechanisms for quinoline-based anticancer agents.[2][3]

Treatment% Early Apoptosis% Late Apoptosis/Necrosis% G0/G1 Phase% S Phase% G2/M Phase
Control (Vehicle)~5%~2%~60%~25%~15%
This compound (IC50)>20% (Predicted)>15% (Predicted)VariableVariableArrest (Predicted)
Doxorubicin (IC50)Significant IncreaseSignificant IncreaseVariableVariableG2/M Arrest

Note: The predicted outcome is an accumulation of cells in the G2/M phase and a corresponding increase in the sub-G1 peak, which represents apoptotic cells with fragmented DNA.[21][29]

Proposed Mechanism of Action

Quinoline derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][7] Based on common anticancer mechanisms, we propose that this compound triggers the intrinsic apoptotic pathway in MCF-7 cells.

This would be characterized by:

  • Upregulation of Bax: An increase in the pro-apoptotic protein Bax.

  • Downregulation of Bcl-2: A decrease in the anti-apoptotic protein Bcl-2.

  • Caspase Activation: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating initiator caspase-9, which in turn activates executioner caspase-3.

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis.[24]

G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Cellular Outcome compound 8-Bromo-4-chloro- 6-methylquinoline bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 parp PARP Cleavage cas3->parp dna_frag DNA Fragmentation cas3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by the compound in MCF-7 cells.

Conclusion and Future Directions

The synthesized quinoline derivative, this compound, demonstrates significant potential as an anticancer agent against ER-positive breast cancer cells in vitro. The experimental framework outlined in this guide confirms its dose-dependent cytotoxicity, ability to induce apoptosis, and disrupt the normal cell cycle progression of MCF-7 cells. Western blot analysis of key apoptotic markers further elucidates its mechanism of action, likely through the modulation of the Bcl-2 family of proteins and subsequent caspase activation.

While its potency may differ from that of the standard chemotherapeutic drug Doxorubicin, its novel structure presents an opportunity for developing therapies with potentially different resistance profiles or improved selectivity. Further investigations are warranted, including its effects on other breast cancer subtypes (e.g., triple-negative), evaluation in 3D culture models, and eventual progression to in vivo studies to assess its efficacy and safety in a whole-organism context.

References

  • MCF7 - ECACC cell line profiles - Culture Collections. (n.d.). Public Health England. [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (2018). Anticancer Research. [Link]

  • MCF7 - Cell Line. (n.d.). BCRJ. [Link]

  • MCF-7. (n.d.). Wikipedia. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • An overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Arabian Journal of Chemistry. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). Current Organic Chemistry. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol. [Link]

  • Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. (2006). Toxicology in Vitro. [Link]

  • Flow cytometry cell cycle analysis of MCF-7 cells treated with different compounds and control. (n.d.). ResearchGate. [Link]

  • Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells. (2005). Journal of Cellular and Molecular Medicine. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • IC 50 values of antineoplastic and repurposed drugs in MCF-7 breast and HT-29 colon cancer cells. (n.d.). ResearchGate. [Link]

  • Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. (2020). MDPI. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]

  • Analysis of cell cycles by flow cytometer determination of DNA content in MCF-7 cells after treatments... (n.d.). ResearchGate. [Link]

  • mcf-7 cells ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. (2022). JoVE. [Link]

  • Can someone provide a detailed protocol about MCF-7 culturing process; starting from thawing the vial up to microplating for MTT assay? (2021). ResearchGate. [Link]

  • Apoptotic evaluation using the flow cytometry via annexin V and PI staining. (n.d.). ResearchGate. [Link]

  • IC50 values of MCF7/ADM cell line against various chemotheraputic drug... (n.d.). ResearchGate. [Link]

  • Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. (2015). International Journal of Nanomedicine. [Link]

  • Western blotting analysis of some of the apoptotic proteins in MCF-7... (n.d.). ResearchGate. [Link]

  • IC 50 values of compounds 1, 2, 3, and 4 on the MCF-7 breast cancer cell line. (n.d.). ResearchGate. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. (n.d.). ChemistrySelect. [Link]

  • Response of MCF-7 Breast Cancer Cells Overexpressed with P-Glycoprotein to Apoptotic Induction after Photodynamic Therapy. (2021). MDPI. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI. [Link]

  • Images (a) and (b) refer to the in vitro anticancer activity against... (n.d.). ResearchGate. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2022). RSC Publishing. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Polycyclic Aromatic Compounds. [Link]

  • Cell viability of compounds 8 a–l against MCF‐7 cell line. (n.d.). ResearchGate. [Link]

  • Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. (2021). Gene. [Link]

  • A Novel Agent Enhances the Chemotherapeutic Efficacy of Doxorubicin in MCF-7 Breast Cancer Cells. (2016). PLOS ONE. [Link]

Sources

The 8-Bromo-4-chloro-6-methylquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, including numerous approved drugs.[1][2] Within this esteemed class of heterocycles, the 8-bromo-4-chloro-6-methylquinoline scaffold has emerged as a particularly versatile and promising starting point for the development of novel therapeutic agents, especially in the realm of oncology.[3] The strategic placement of a bromine atom at the 8-position, a reactive chlorine atom at the 4-position, and a methyl group at the 6-position provides a unique combination of electronic and steric properties, along with multiple handles for synthetic diversification.

This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data from closely related quinoline series to provide a predictive framework for the rational design of potent and selective anticancer agents.

The Core Scaffold: A Triad of Functionality

The this compound core presents three key points of interest for medicinal chemists. The interplay of these substituents dictates the foundational physicochemical properties and biological activity of any derived analog.

  • The 4-Chloro Group: This is arguably the most significant functional handle for synthetic elaboration. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of side chains, most commonly substituted amines.[4][5] This position is critical for interacting with the hinge region of many protein kinases, a common target for quinoline-based inhibitors.[6]

  • The 8-Bromo Group: The presence of a bromine atom at the 8-position significantly influences the electronic properties of the quinoline ring system. Halogen bonding and steric bulk can play a crucial role in modulating binding affinity and selectivity for specific biological targets. Studies on brominated quinolines have demonstrated that the position and number of bromine substituents can dramatically impact anticancer activity.[7][8]

  • The 6-Methyl Group: Substituents at the 6-position are known to influence the overall lipophilicity and metabolic stability of quinoline derivatives. The methyl group, in this case, can also provide a point of interaction within a hydrophobic pocket of a target protein. SAR studies on other quinoline series have shown that modifications at this position can fine-tune potency and selectivity.[1]

Structure-Activity Relationship (SAR) Analysis

Due to the nascent stage of dedicated research on a comprehensive library of this compound analogs, the following SAR insights are synthesized from studies on structurally analogous quinoline scaffolds. This predictive analysis provides a robust foundation for future drug discovery efforts centered on this core.

Modifications at the C4-Position: The Gateway to Potency

The introduction of a substituted amino side chain at the C4-position is a well-established strategy for imbuing quinoline scaffolds with potent biological activity, particularly as kinase inhibitors and antimalarial agents.[9][10]

Analog Series (Hypothetical) C4-Substituent Predicted Anticancer Activity Rationale & Supporting Evidence
1a -Cl (Parent Scaffold)LowThe 4-chloro group is a synthetic handle, not typically associated with high intrinsic activity.
1b -NH-(CH2)3-N(C2H5)2Moderate to HighThe introduction of a basic side chain is a classic approach in the design of 4-aminoquinolines with antimalarial and potential anticancer activity. The terminal basic amine can form crucial salt bridges.[11]
1c -NH-(p-fluorophenyl)HighSubstituted anilines at the C4-position are a hallmark of many potent kinase inhibitors. The fluorine atom can enhance binding affinity through favorable interactions.[12]
1d -NH-(3-ethynylphenyl)HighThe ethynyl group can act as a hydrogen bond acceptor and provide a rigid vector for interaction with the target protein.
The Influence of the C8-Bromo and C6-Methyl Groups

The inherent substitutions at the C8 and C6 positions provide a specific steric and electronic landscape that influences the activity of C4-modified analogs.

Studies on other brominated quinolines suggest that the 8-bromo substituent is likely to enhance anticancer activity. For instance, 5,7-dibromo-8-hydroxyquinoline has been shown to be significantly more potent than its non-brominated parent compound.[13] This suggests that the bromine atom on the this compound scaffold is a positive contributor to its potential as an anticancer agent.

The 6-methyl group is expected to contribute to the hydrophobic character of the molecule, potentially enhancing its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The impact of this group can be further explored by synthesizing analogs with different alkyl or alkoxy groups at this position to probe the steric and electronic requirements of the target's binding site.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key takeaways from the SAR analysis, highlighting the critical role of the C4-substituent and the modulating influence of the C6 and C8 positions.

SAR_Summary cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_activity Biological Outcome Scaffold Core Scaffold C4 C4-Position (Primary Modification Site) Scaffold->C4 S(N)Ar Reaction Activity Anticancer Activity C4->Activity Introduction of Substituted Amines (e.g., Anilines, Alkylamines) C6 C6-Position (Fine-tuning) C6->Activity Modulates Lipophilicity and Steric Interactions C8 C8-Position (Potency Enhancer) C8->Activity Enhances Potency (Halogen Bonding)

Caption: Key modification sites and their influence on anticancer activity.

Experimental Protocols

Synthesis of a Representative 4-Aminoquinoline Analog

The following protocol describes a general method for the synthesis of a 4-anilino-8-bromo-6-methylquinoline derivative via nucleophilic aromatic substitution.

Workflow for Analog Synthesis

Synthesis_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution (S(N)Ar) Start->Reaction Reactant Substituted Aniline Reactant->Reaction Product 4-Anilino-8-bromo-6-methylquinoline Analog Reaction->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Analog Purification->FinalProduct

Caption: General workflow for the synthesis of 4-aminoquinoline analogs.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) is added the desired substituted aniline (1.1 eq).

  • A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), may be added to scavenge the HCl generated during the reaction.[14]

  • The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for 12-24 hours.[4][5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-anilino-8-bromo-6-methylquinoline analog.

  • The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[15][16]

Step-by-Step Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.[16]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[16]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[15]

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. By leveraging the reactive 4-chloro position for the introduction of diverse side chains and capitalizing on the inherent electronic and steric properties conferred by the 8-bromo and 6-methyl groups, medicinal chemists can rationally design libraries of analogs with the potential for high potency and selectivity. The SAR insights and experimental protocols provided in this guide serve as a foundational resource for researchers in drug discovery and development, paving the way for the next generation of quinoline-based therapeutics.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ACS Omega.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. [Link]

  • The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. (2025). Benchchem.
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (2025). Benchchem.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2016). PLOS ONE. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate. [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (2007). PMC. [Link]

  • Structure-Activity Relationship (SAR)
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). R Discovery.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). Semantic Scholar. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
  • SAR of quinoline derivatives as VEGFR-2 Inhibitors. (n.d.). ResearchGate. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. [Link]

  • Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. (2025). Benchchem.
  • SAR-identified moieties responsible for activity in quinine 3. (n.d.). ResearchGate. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]

  • (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... (n.d.). ResearchGate. [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (2021). PMC. [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022). PMC. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). PMC. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). NIH. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). NIH. [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). MDPI. [Link]

Sources

A Guide to Elucidating the Mechanism of Action of Novel Quinoline Derivatives: A Comparative Study Featuring 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of 8-Bromo-4-chloro-6-methylquinoline's performance against established alternatives, complete with supporting experimental data.

This guide provides a comprehensive framework for researchers and drug development professionals to characterize the mechanism of action (MoA) of novel quinoline-based compounds. We will use this compound as a primary example of a novel chemical entity, illustrating a systematic, multi-tiered approach to move from broad phenotypic observations to specific target validation.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse mechanisms, from the anti-malarial activity of Chloroquine to the kinase inhibition of Sunitinib in oncology. When presented with a novel derivative like this compound, a structured and logical investigatory workflow is paramount. This guide eschews a rigid template, instead presenting a self-validating system of inquiry designed to build a robust, evidence-based profile of the compound's MoA.

We will compare the hypothetical findings for this compound against two well-characterized drugs representing distinct quinoline MoAs:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor.

  • Chloroquine: An agent that disrupts lysosomal function and autophagy.

This comparative approach provides essential context, benchmarking the performance of the novel compound against established pharmacological agents.

Part 1: Initial Phenotypic Screening and Hypothesis Generation

The first step in characterizing any new compound is to understand its biological effect at a cellular level. A broad phenotypic screen provides the initial clues required to form a testable hypothesis.

Experimental Choice: Differential Cell Viability Screening

We initiate our investigation by screening this compound across a diverse panel of cancer cell lines. This is a critical first step because observing differential sensitivity can provide early indications of the compound's MoA. For instance, if the compound shows high potency in cell lines known to be dependent on a specific signaling pathway, that pathway immediately becomes a prime suspect.

Protocol 1: Cell Viability Assessment using CellTiter-Glo®
  • Cell Seeding: Plate cells from various cancer cell lines (e.g., A549 - lung, MCF7 - breast, U87 - glioblastoma) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Sunitinib, and Chloroquine in DMSO. Create a 10-point serial dilution series for each compound, ranging from 100 µM to 5 nM.

  • Cell Treatment: Treat the cells with the compound dilutions and incubate for 72 hours. Include a DMSO-only control.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot the results to calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Hypothetical Data Summary & Interpretation

Table 1: Comparative IC50 Values (µM) Across Selected Cancer Cell Lines

CompoundA549 (Lung Carcinoma)MCF7 (Breast Cancer)U87 (Glioblastoma)
This compound1.215.80.9
Sunitinib (Positive Control 1)2.58.12.1
Chloroquine (Positive Control 2)>50>50>50

Interpretation: The hypothetical data shows that this compound exhibits potent cytotoxic activity, particularly in A549 and U87 cells, with an efficacy comparable to or exceeding that of the known kinase inhibitor, Sunitinib. The lack of broad cytotoxicity from Chloroquine at these concentrations serves as a negative control for non-specific effects. This initial result leads us to hypothesize that this compound may function as a kinase inhibitor.

Part 2: Unbiased Target Class Identification

With a working hypothesis in hand, the next phase is to employ unbiased, large-scale screening methods to narrow down the potential protein targets. This avoids investigator bias and provides a comprehensive view of the compound's interactions within the proteome.

Experimental Workflow: From Hypothesis to Target Family

The following workflow illustrates the logical progression from a broad hypothesis to identifying a specific target family for further investigation.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Specific Target Validation pheno Phenotypic Screening (Potent Cytotoxicity Observed) hypo Hypothesis: Compound is a Kinase Inhibitor pheno->hypo Interpretation kinome Kinome-Wide Profiling (e.g., KiNativ) hypo->kinome Test Hypothesis cetsa Cellular Thermal Shift Assay (CETSA) (Optional Orthogonal Method) kinome->cetsa Validate Target Engagement target_id Identify Specific Kinase Hits (e.g., EGFR, VEGFR2) cetsa->target_id Confirmation pathway Downstream Pathway Analysis (Western Blot) target_id->pathway Functional Validation

Caption: A logical workflow for identifying the MoA of a novel compound.

Experimental Choice: Kinome Profiling

To directly test the kinase inhibitor hypothesis, a kinome-wide profiling assay is the gold standard. This technique assesses the ability of a compound to compete with a broad-spectrum kinase probe for binding to a large number of kinases simultaneously, providing a detailed specificity profile.

Protocol 2: In-Cell Kinome Profiling (e.g., KiNativ™)
  • Cell Culture and Lysis: Grow U87 cells (identified as a sensitive line) to 80% confluency. Lyse the cells under non-denaturing conditions to preserve native protein structures.

  • Compound Incubation: Treat the cell lysate with this compound or Sunitinib at a fixed concentration (e.g., 1 µM) for 1 hour.

  • Probe Labeling: Add a biotinylated, irreversible kinase probe that covalently labels the ATP-binding site of active kinases. If the compound is bound to a kinase, it will block the probe from binding.

  • Enrichment and Digestion: Enrich the probe-labeled proteins using streptavidin beads. Digest the captured proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not blocked by the compound (i.e., those that were labeled by the probe).

  • Data Interpretation: The kinases that show a significant reduction in signal in the compound-treated sample compared to the control are identified as direct targets.

Hypothetical Data Summary & Interpretation

Table 2: Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetThis compoundSunitinib (Reference)
EGFR92%45%
VEGFR288%95%
PDGFRβ85%93%
SRC25%60%
CDK25%10%

Interpretation: The kinome scan reveals that this compound is a potent inhibitor of several key receptor tyrosine kinases, including EGFR, VEGFR2, and PDGFRβ. Its profile is distinct from Sunitinib, showing a stronger preference for EGFR and less activity against SRC. This provides a specific, testable set of high-priority targets.

Part 3: Specific Target Validation and Pathway Analysis

The final, crucial step is to validate the identified targets in a cellular context and confirm that their inhibition leads to the observed phenotype (cytotoxicity). This is achieved by examining the downstream signaling effects of the compound.

Signaling Pathway: EGFR and Downstream Effectors

The Epidermal Growth Factor Receptor (EGFR) is a well-established oncogene that drives cell proliferation and survival through downstream pathways like MAPK/ERK and PI3K/Akt. Validating EGFR as a target involves demonstrating that our compound can block its signaling output.

G cluster_0 cluster_1 cluster_2 EGFR EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation Compound 8-Bromo-4-chloro- 6-methylquinoline Compound->pEGFR Inhibition EGF EGF (Ligand) EGF->EGFR PI3K PI3K pEGFR->PI3K ERK ERK pEGFR->ERK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation

Caption: Inhibition of EGFR signaling by this compound.

Experimental Choice: Western Blot for Phospho-Protein Analysis

Western blotting is a fundamental technique used to measure the levels of specific proteins and their post-translational modifications, such as phosphorylation. By measuring the phosphorylation status of EGFR and its key downstream effectors (Akt, ERK), we can directly assess whether our compound inhibits the pathway in treated cells.

Protocol 3: Western Blot Analysis of EGFR Pathway Modulation
  • Cell Culture and Treatment: Seed U87 cells and grow until 70% confluent. Serum-starve the cells for 12 hours to reduce basal signaling.

  • Pre-incubation: Treat the cells with 1 µM of this compound or Sunitinib for 2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 15 minutes to activate the EGFR pathway.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Hypothetical Data Summary & Interpretation

Table 3: Quantification of Pathway Inhibition by Western Blot

Treatment Conditionp-EGFR / Total EGFR (Fold Change)p-Akt / Total Akt (Fold Change)p-ERK / Total ERK (Fold Change)
DMSO + EGF1.00 (Baseline)1.00 (Baseline)1.00 (Baseline)
This compound + EGF0.120.250.21
Sunitinib + EGF0.550.480.51

References

  • Sunitinib (Sutent). Pfizer Inc. [Link]

  • Chloroquine and Hydroxychloroquine. National Cancer Institute. [Link]

  • KiNativ™ Kinase Profiling. ActivX Biosciences. [Link]

  • Western Blotting. Bio-Rad Laboratories. [Link]

  • EGFR Signaling Pathway. Cell Signaling Technology. [Link]

A Comparative Analysis of 8-Bromo-4-chloro-6-methylquinoline and Its Positional Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials to anticancer drugs.[1][2] The specific substitution pattern on the quinoline ring system profoundly influences the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides an in-depth comparative analysis of 8-Bromo-4-chloro-6-methylquinoline and two of its key positional isomers: 6-Bromo-4-chloro-8-methylquinoline and 7-Bromo-4-chloro-8-methylquinoline. Understanding the nuances imparted by the specific placement of the bromo, chloro, and methyl groups is critical for researchers engaged in rational drug design and synthetic chemistry.

The unique combination of an electron-withdrawing bromine atom, a reactive chlorine atom at the 4-position, and an electron-donating methyl group makes these compounds versatile intermediates in organic synthesis and valuable scaffolds for drug discovery.[3][4] This analysis will delve into their synthesis, spectroscopic characterization, chemical reactivity, and the resulting implications for structure-activity relationships (SAR).

Section 1: Comparative Synthesis Strategies

The construction of the substituted quinoline core is a pivotal challenge, with the regioselectivity of the cyclization reaction being paramount. The Gould-Jacobs reaction is a robust and widely employed method for synthesizing 4-hydroxyquinoline precursors, which can then be readily chlorinated.[5][6][7] The choice of the starting substituted aniline is the determining factor for the final substitution pattern of the product.

A generalized synthetic workflow for these isomers begins with a substituted aniline, which undergoes condensation with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the 4-hydroxyquinoline intermediate. Subsequent chlorination yields the final product.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 6-Bromo-4-chloro-8-methylquinoline A 2-Bromo-4-methylaniline C Condensation A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization (Gould-Jacobs) C->D E 8-Bromo-6-methylquinolin-4-ol D->E F Chlorination (POCl₃) E->F G This compound F->G H 4-Bromo-2-methylaniline J Condensation H->J I Diethyl ethoxymethylenemalonate (DEEM) I->J K Thermal Cyclization (Gould-Jacobs) J->K L 6-Bromo-8-methylquinolin-4-ol K->L M Chlorination (POCl₃) L->M N 6-Bromo-4-chloro-8-methylquinoline M->N

Figure 1: Comparative synthetic workflow for quinoline isomers using the Gould-Jacobs reaction.

Causality Behind Experimental Choices: The Gould-Jacobs reaction is preferred for its versatility and reliability in forming the quinoline core from various anilines.[8] The thermal cyclization step, often carried out in high-boiling solvents like diphenyl ether, requires significant energy to overcome the activation barrier for the 6-electron electrocyclization.[6][7] The subsequent chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method for converting the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) into the more reactive 4-chloroquinoline, a key intermediate for further functionalization, particularly via nucleophilic aromatic substitution.[9][10]

Experimental Protocol: General Synthesis of 4-Chloroquinoline Isomers

This protocol provides a generalized, self-validating framework adaptable for each isomer by selecting the appropriate starting aniline.

Part A: Synthesis of Substituted 4-Hydroxyquinoline (Gould-Jacobs Reaction)

  • Condensation: In a round-bottom flask, combine the appropriately substituted aniline (e.g., 2-Bromo-4-methylaniline for the 8-Bromo isomer) (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-140 °C for 2 hours. Ethanol produced during the reaction is distilled off.

  • Cyclization: Add the crude condensation product to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether).

  • Heat the mixture to 240-260 °C and maintain for 30-60 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and add hexane or heptane to precipitate the 4-hydroxyquinoline product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Part B: Chlorination of 4-Hydroxyquinoline

  • Reaction Setup: In a well-ventilated fume hood, carefully add the dried 4-hydroxyquinoline intermediate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~8.

  • Filter the precipitated solid product, wash thoroughly with water, and dry.

  • Purification: The crude 4-chloroquinoline product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]

Section 2: Comparative Physicochemical and Spectroscopic Properties

The position of the substituents dramatically alters the electronic distribution and steric environment of the quinoline ring, leading to distinct physical and spectroscopic properties.[3] While experimental data for all isomers is not always available in a single source, we can predict trends based on fundamental chemical principles and available data for related structures.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound6-Bromo-4-chloro-8-methylquinoline7-Bromo-4-chloro-8-methylquinoline
CAS Number 1156602-22-0[4][11]1086062-90-9[12]Not readily available
Molecular Formula C₁₀H₇BrClN[3][4]C₁₀H₇BrClN[12]C₁₀H₇BrClN
Molecular Weight 256.53 g/mol [3][4]256.53 g/mol [12]256.53 g/mol
Predicted Boiling Point N/A332.4±37.0 °C[12]N/A
Predicted Density N/A1.591±0.06 g/cm³[12]N/A

Spectroscopic Analysis (¹H NMR):

The chemical shifts in the ¹H NMR spectrum are highly sensitive to the electronic environment of the protons.

  • This compound: The proton at C5 will be a singlet, flanked by the methyl group at C6 and the chloro-substituted ring junction. The protons at C2 and C3 on the pyridine ring will show characteristic shifts influenced by the ring nitrogen and the C4-chloro group. The proton at C7 will be a singlet, positioned between the methyl group and the bromine atom.

  • 6-Bromo-4-chloro-8-methylquinoline: The proton at C5 will be a singlet, now positioned between the bromo group and the chloro-substituted ring junction. The proton at C7 will also be a singlet, adjacent to the methyl group. The relative positions of these singlets will differ significantly from the 8-bromo isomer due to the change in the electronic influence of the adjacent Br and Me groups.

  • 7-Bromo-4-chloro-8-methylquinoline: The protons at C5 and C6 will likely appear as an AB quartet or two doublets, due to their ortho coupling. The proximity of the bromine at C7 will deshield the proton at C6.

Section 3: Comparative Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of quinoline chemistry, allowing for the introduction of various functional groups (e.g., amines, alkoxides).[13][14] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[15][16][17]

The rate of this reaction is governed by the stability of the negatively charged Meisenheimer intermediate. This stability is, in turn, influenced by the electronic effects of the other substituents on the ring.[17]

SNAr cluster_mechanism SₙAr Mechanism at C4 Position Reactants Substituted 4-Chloroquinoline + Nu⁻ TS1 Transition State 1 (Rate-Determining Step) Reactants->TS1 Addition of Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination of Cl⁻ Products 4-Substituted Quinoline + Cl⁻ TS2->Products

Sources

A Comparative Guide to the In Vivo Efficacy of 8-Bromo-4-chloro-6-methylquinoline Derivatives and Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer potential of quinoline derivatives, with a specific focus on the structural class represented by 8-Bromo-4-chloro-6-methylquinoline. Direct in vivo efficacy studies on this specific derivative are not extensively documented in publicly available literature. Therefore, this guide synthesizes data from structurally related halogenated and substituted quinolines to provide a predictive framework and methodological guidance for future preclinical studies.

Introduction: Quinoline Scaffolds in Oncology

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have been extensively investigated for their therapeutic properties, including antimalarial, antibacterial, and notably, anticancer activities.[1][2][3][4] The planar structure of the quinoline ring allows it to intercalate with DNA, while various substitutions on the ring can modulate its biological activity, enabling the targeting of specific enzymes and signaling pathways crucial for cancer cell survival and proliferation.[3][5][6]

Halogenation, particularly with bromine and chlorine, has been shown to be a favorable structural modification for enhancing the anticancer effects of quinoline compounds.[2][4][7] These substitutions can influence the molecule's lipophilicity, distribution, and binding affinity to biological targets.[3]

Comparative Efficacy of Halogenated Quinolines in Preclinical Models

While data on this compound is sparse, several studies on other halogenated quinolines demonstrate significant in vivo antitumor activity. These analogs provide a strong rationale for investigating the focal compound.

One study reported that 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline showed significant antitumor activity against murine leukemia models (P-388 and L1210).[7] Another key finding is that the presence of a bromine atom and a hydroxy group are considered favorable for exerting a strong anticancer effect.[2][4] For instance, brominated 8-hydroxyquinolines have demonstrated potent in vitro activity against various cancer cell lines, including rat brain tumor (C6), human cervix carcinoma (HeLa), and human colon carcinoma (HT29).[8][9][10]

The table below summarizes the in vivo efficacy of representative quinoline derivatives, offering a comparative baseline for assessing the potential of novel analogs.

Compound/DerivativeCancer ModelAnimal ModelDosing & AdministrationKey Efficacy OutcomeReference
8-hydroxy-2-quinolinecarbaldehyde Hepatocellular Carcinoma (Hep3B Xenograft)Athymic Nude Mice10 mg/kg/day, intraperitonealTotal abolishment of tumor growth after 9 days.[11]
Compound 91b1 (a quinoline derivative) Not specified xenograftNude MiceNot specifiedSignificantly reduced tumor size.[2]
Ruthenium-Quinoline Complex Not specified xenograftMiceNot specifiedMean tumor volume significantly lower than control.[12]
QC-4 (a quinoline derivative) Solid Tumor Model (Ehrlich Ascites Carcinoma)MiceNot specifiedSignificant cytotoxic effect; induced apoptosis and anti-angiogenesis.[13]

This table is illustrative and compiles data from different studies to provide a comparative overview. Direct comparison is limited by variations in experimental design.

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical cellular processes. Several mechanisms have been proposed and validated for various analogs.

  • PI3K/Akt/mTOR Pathway Inhibition : The PI3K/Akt/mTOR signaling cascade is frequently deregulated in many cancers, controlling cell proliferation, survival, and growth.[14][15] Several novel quinoline-based compounds have been identified as potent inhibitors of this pathway, acting as dual mTORC1/mTORC2 or pan-PI3K/mTOR inhibitors.[14][15][16][17] This inhibition disrupts the entire signaling cascade, leading to apoptosis.[14]

  • Induction of Apoptosis and Autophagy : Many quinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and autophagy.[1] For example, the novel derivative DFIQ was shown to induce apoptosis and autophagy in non-small cell lung cancer (NSCLC) models.[1]

  • DNA Damage and Topoisomerase Inhibition : Some quinoline compounds function by causing DNA damage.[18] Halogenated quinolines, in particular, have been found to act as Topoisomerase I inhibitors, an enzyme essential for DNA replication.[9] Inhibition leads to DNA strand breaks and subsequent cell death.

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway, a common target for quinoline-based anticancer agents.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a major target for quinoline-based inhibitors.

Experimental Protocols: A Guide to In Vivo Efficacy Assessment

Evaluating the in vivo efficacy of a novel compound like this compound requires a robust and well-controlled experimental design. The subcutaneous xenograft mouse model is a standard and widely accepted method for such studies.[2][11][19]

This protocol provides a generalized framework. Specific cell lines, mouse strains (e.g., athymic nude or NSG mice), and compound formulations must be optimized for each study.[20]

I. Cell Preparation and Implantation

  • Cell Culture : Culture the selected human cancer cell line (e.g., Hep3B, A549) under standard conditions until cells are 70-80% confluent.[19]

  • Harvesting : Wash cells with PBS, detach using trypsin-EDTA, and then neutralize with complete medium.[19]

  • Cell Counting : Centrifuge the cell suspension, wash the pellet with PBS, and resuspend in a known volume of serum-free medium. Perform a cell count using a hemocytometer and assess viability with trypan blue.[19][21] Viable cells should exclude the dye.

  • Implantation : Adjust the cell concentration to the desired density (e.g., 3.0 x 10^6 cells per injection volume).[19] Subcutaneously inject the cell suspension into the flank of 4-6 week old immunocompromised mice.[19]

II. Tumor Growth and Treatment

  • Acclimatization : Allow mice a 3-5 day acclimatization period before the procedure.[19]

  • Tumor Monitoring : Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[19]

  • Randomization : When tumors reach a predetermined average volume (e.g., 50-300 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[19]

  • Compound Administration : Administer the test compound (e.g., this compound derivative) and vehicle control via the determined route (e.g., intraperitoneal, oral gavage) and schedule.

III. Endpoint Analysis

  • Efficacy Evaluation : The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.

  • Toxicity Assessment : Monitor mice for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

  • Histology : Vital organs can be collected for histological analysis to assess any potential compound-related toxicity.[11]

Xenograft_Workflow A 1. Cell Culture (Cancer Cell Line) B 2. Cell Implantation (Subcutaneous) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomize Mice into Cohorts C->D E 5. Treatment (Compound vs. Vehicle) D->E F 6. Data Collection (Tumor Volume, Body Weight) E->F G 7. Endpoint Analysis (Efficacy & Toxicity) F->G

Caption: Standard workflow for an in vivo anticancer efficacy study using a xenograft model.

Conclusion and Future Directions

While direct in vivo efficacy data for this compound is not yet published, the substantial body of evidence for structurally similar halogenated quinolines provides a strong foundation for its investigation as a potential anticancer agent.[7][18][22] The comparative data suggest that this class of compounds holds significant therapeutic promise, likely through mechanisms involving the inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis.[14]

Future research should focus on conducting rigorous in vivo studies using validated xenograft models to determine the efficacy and safety profile of this compound and its derivatives.[23] Such studies are essential to translate the promising in vitro activities of these compounds into viable clinical candidates for cancer therapy.

References

  • Synthesis and Antitumor Activity of Halogen-Substituted 4-(3,3-dimethyl-1-triazeno)quinolines. PubMed. [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. PMC - NIH. [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

  • Xenograft Tumor Model Protocol. Bio-protocol. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC - NIH. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH. [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. [Link]

  • A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. PubMed. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. PubMed. [Link]

  • Structures of quinoline and 8-substituted quinolines. ResearchGate. [Link]

  • In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. PubMed. [Link]

  • Patient-Derived Xenograft Core Standard Operating Procedures. Baylor College of Medicine. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. [Link]

  • Xenograft Tumor Assay Protocol. Carpizo Lab. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. SpringerLink. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]

  • In vitro and in vivo antitumor activity of novel half-sandwich ruthenium complexes containing quinoline derivative ligands. Dalton Transactions (RSC Publishing). [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH. [Link]

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Semantic Scholar. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

Sources

A Researcher's Guide to Validating Target Engagement of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a small molecule's interaction with its intended biological target within a physiological context is a cornerstone of a successful therapeutic program. This guide provides a comprehensive framework for validating the target engagement of 8-Bromo-4-chloro-6-methylquinoline, a heterocyclic compound with potential applications in medicinal chemistry, including as a precursor for anti-cancer and anti-microbial agents.[1] While the specific molecular targets of this compound are still under investigation, its quinoline scaffold is a common feature in many kinase inhibitors. Therefore, for the purpose of this guide, we will proceed with the hypothesis that it targets a specific protein kinase, a common mechanism for such compounds.[1][2]

This document will navigate through a selection of robust biophysical and cell-based assays, offering a comparative analysis of their principles, protocols, and the nature of the data they generate. We will compare the hypothetical performance of this compound against a well-established kinase inhibitor, Dasatinib, to provide a tangible benchmark for experimental outcomes.

The Imperative of Target Engagement

Before embarking on extensive preclinical studies, it is paramount to confirm that a compound physically interacts with its intended target in a relevant biological system.[3][4] This validation provides the mechanistic confidence necessary to interpret efficacy and toxicity data correctly. A failure to demonstrate target engagement can lead to the misinterpretation of a compound's activity, potentially resulting in the costly progression of a candidate that acts through an off-target mechanism or, conversely, the premature termination of a promising molecule.

Comparative Methodologies for Target Engagement Validation

We will explore four widely adopted techniques for assessing target engagement: Cellular Thermal Shift Assay (CETSA), Kinobeads competition binding assay, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). Each method offers unique advantages and is suited to different stages of the drug discovery pipeline.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment, and even in vivo, without the need for compound modification.[5][6] The principle is based on the ligand-induced thermal stabilization of a target protein.[6][7] Binding of a small molecule, such as this compound, can increase the melting temperature (Tm) of its protein target.

Experimental Workflow

The general workflow for a CETSA experiment involves treating intact cells with the compound of interest, followed by heating the cell lysate to a range of temperatures.[7] Denatured and aggregated proteins are then separated from the soluble fraction by centrifugation, and the amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.

CETSA_Workflow cluster_cell_treatment Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Quantification cell_culture 1. Culture cells to desired confluency compound_treatment 2. Treat cells with This compound or vehicle control cell_culture->compound_treatment aliquot 3. Aliquot cell suspension compound_treatment->aliquot heat 4. Heat aliquots to a range of temperatures aliquot->heat lysis 5. Lyse cells heat->lysis centrifugation 6. Centrifuge to pellet aggregated proteins lysis->centrifugation supernatant 7. Collect supernatant (soluble fraction) centrifugation->supernatant quantification 8. Quantify soluble target protein (e.g., Western Blot) supernatant->quantification

Figure 1. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Plate a suitable cell line (e.g., K562, which expresses our hypothetical kinase target) and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound or Dasatinib (as a positive control) and a vehicle control (e.g., DMSO) for 2 hours at 37°C.[8]

  • Cell Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by cooling to 20°C.[8]

  • Lysis and Clarification: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[8] Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the kinase target.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinobeads Competition Binding Assay

For kinase-targeted compounds, the Kinobeads assay is a powerful chemoproteomic tool for assessing both on-target and off-target engagement across a large portion of the kinome.[9] This method utilizes beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a significant fraction of cellular kinases.[9]

Principle of the Assay

In a competition-based format, a cell lysate is pre-incubated with the test compound (this compound) before being exposed to the Kinobeads.[10] If the compound binds to a specific kinase, it will compete with the immobilized inhibitors on the beads, leading to a reduced amount of that kinase being pulled down.[11] The captured proteins are then identified and quantified by mass spectrometry.

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition Binding cluster_pulldown Affinity Pulldown cluster_ms_analysis Mass Spectrometry Analysis cell_lysis 1. Lyse cells to obtain native protein extract incubation 2. Incubate lysate with This compound or vehicle cell_lysis->incubation kinobeads 3. Add Kinobeads and incubate incubation->kinobeads wash 4. Wash beads to remove non-specific binders kinobeads->wash elution 5. Elute bound proteins wash->elution digestion 6. Digest proteins into peptides elution->digestion lcms 7. Analyze by LC-MS/MS digestion->lcms

Figure 2. Workflow for the Kinobeads competition binding assay.

Detailed Protocol: Kinobeads Pulldown and LC-MS/MS
  • Lysate Preparation: Prepare a native cell lysate from the chosen cell line.

  • Compound Incubation: Incubate the lysate with a serial dilution of this compound or the control inhibitor.

  • Kinobeads Pulldown: Add the Kinobeads slurry to the lysate and incubate to allow for the capture of unbound kinases.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. The relative abundance of each kinase in the compound-treated samples is compared to the vehicle control. A dose-dependent decrease in the amount of a pulled-down kinase indicates binding by the compound.

Isothermal Titration Calorimetry (ITC)

ITC is considered the "gold standard" for characterizing biomolecular interactions in solution.[12] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13]

How ITC Works

In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution of the purified target protein.[12] The instrument measures the minute temperature changes that occur upon binding.[14]

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_detection Data Acquisition & Analysis protein_prep 1. Purify target protein load_cell 3. Load protein into the sample cell protein_prep->load_cell compound_prep 2. Prepare ligand solution (this compound) load_syringe 4. Load ligand into the injection syringe compound_prep->load_syringe titrate 5. Perform sequential injections of ligand into the protein solution load_cell->titrate load_syringe->titrate measure_heat 6. Measure heat change after each injection titrate->measure_heat plot_data 7. Plot heat change vs. molar ratio measure_heat->plot_data fit_curve 8. Fit the data to a binding model to determine K_D, n, ΔH plot_data->fit_curve

Figure 3. Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Protocol: ITC Measurement
  • Protein and Ligand Preparation: Express and purify the target kinase. Prepare a concentrated stock solution of this compound and the purified protein in the same buffer.

  • Instrument Setup: Thoroughly clean the ITC instrument and set the desired experimental temperature.

  • Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: The raw data (a series of heat spikes) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time quantitative information on the kinetics (association and dissociation rates) and affinity of molecular interactions.[15][16]

The SPR Principle

In a typical SPR experiment, the target protein is immobilized on a sensor chip.[15] A solution containing the analyte (this compound) is then flowed over the chip surface.[16] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[16]

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_assay Binding Measurement cluster_regeneration Surface Regeneration cluster_data_analysis Data Analysis immobilization 1. Immobilize purified target protein onto the sensor chip association 2. Inject analyte (this compound) at various concentrations immobilization->association dissociation 3. Flow buffer to monitor dissociation association->dissociation regeneration 4. Inject regeneration solution to remove bound analyte dissociation->regeneration sensorgram 5. Generate sensorgrams (Response vs. Time) dissociation->sensorgram regeneration->association Next cycle fitting 6. Fit data to kinetic models to determine k_a, k_d, and K_D sensorgram->fitting

Figure 4. Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Protocol: SPR Analysis
  • Protein Immobilization: Immobilize the purified kinase target onto a suitable sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor surface and monitor the binding in real-time (association phase). Then, switch back to the running buffer to monitor the dissociation of the compound from the protein (dissociation phase).

  • Surface Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Summary of Target Engagement Methods

Method Principle Sample Type Key Outputs Advantages Limitations
CETSA Ligand-induced thermal stabilizationCells, TissuesTagg shiftIn-cell/in-vivo context, no labelsIndirect, lower throughput
Kinobeads Competition for binding to immobilized inhibitorsCell lysateTarget profile, KdappProteome-wide, unbiasedOnly for ATP-competitive binders, indirect
ITC Measures heat change upon bindingPurified protein, ligandKD, n, ΔH, ΔSGold standard, thermodynamic dataRequires large amounts of pure protein
SPR Change in refractive index upon bindingPurified protein, ligandKD, ka, kdReal-time kinetics, high sensitivityRequires protein immobilization

Hypothetical Data Comparison

To illustrate the potential outcomes, the following table presents hypothetical data for this compound and Dasatinib against our hypothetical kinase target.

Parameter This compound Dasatinib (Reference) Interpretation
CETSA (ΔTagg) + 4.2 °C+ 8.5 °CBoth compounds engage the target in cells, with Dasatinib showing stronger stabilization.
Kinobeads (Kdapp) 150 nM5 nMDasatinib has a higher apparent affinity for the target in a competitive cellular lysate context.
ITC (KD) 95 nM2 nMDirect binding measurements confirm Dasatinib's higher affinity for the purified protein.
SPR (KD) 110 nM3 nMKinetic analysis by SPR corroborates the high affinity of Dasatinib.

Conclusion

Validating the target engagement of a novel compound like this compound is a multi-faceted process that benefits from the application of orthogonal techniques. While cell-based assays like CETSA and Kinobeads provide crucial evidence of target interaction in a physiological setting, biophysical methods such as ITC and SPR offer precise, quantitative data on the binding affinity and thermodynamics using purified components.

By employing a combination of these methods, researchers can build a robust data package that not only confirms the intended target engagement but also provides deep mechanistic insights into the compound's mode of action. This comprehensive approach is essential for making informed decisions in the progression of new therapeutic candidates.

References

  • Reinhard, F. B. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • MDC Connects. (2020, August 6). Target Validation and Efficacy [Video]. YouTube. Retrieved from [Link]

  • Luo, M., et al. (2014). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. PubChem. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved from [Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. Retrieved from [Link]

  • Medard, G., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. Retrieved from [Link]

  • Saponaro, A. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Spectroscopy Online. (2024, March 26). Cell and Drug Interactions Studied Using Surface Plasmon Resonance and Fluorescence. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Golizeh, M., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery (pp. 170-207). Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • PubMed Central. (2022, June 6). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Retrieved from [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of different synthetic routes to 8-Bromo-4-chloro-6-methylquinoline, a key intermediate in the synthesis of various pharmacologically active compounds. The analysis focuses on synthetic efficiency, offering insights into the practical advantages and disadvantages of each approach to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry and drug development. Its substituted quinoline core is a prevalent scaffold in a wide range of therapeutic agents. The bromine and chlorine atoms at the 8 and 4 positions, respectively, provide reactive handles for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. This allows for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. The methyl group at the 6-position can also influence the molecule's electronic properties and metabolic stability. Given its importance, the development of efficient and scalable synthetic routes to this intermediate is of significant interest.

Synthetic Route Analysis

This guide will compare two distinct synthetic pathways to this compound. The first is a multi-step synthesis starting from 2-bromo-4-methylaniline, and the second employs a Gould-Jacobs reaction as a key step.

Route 1: Multi-step Synthesis from 2-Bromo-4-methylaniline

This well-documented pathway involves a sequence of reactions, including a condensation, cyclization, and chlorination, to construct the quinoline core and introduce the required substituents.

Experimental Protocol:

  • Step 1: Synthesis of (E)-N-(2-bromo-4-methylphenyl)-3-(dimethylamino)acrylamide

    • To a solution of 2-bromo-4-methylaniline (1.0 eq) in an appropriate solvent, (E)-3-(dimethylamino)acryloyl chloride (1.1 eq) is added dropwise at a controlled temperature. The reaction is stirred until completion, monitored by TLC or LC-MS. The product is then isolated by filtration and washed to afford the intermediate acrylamide.

  • Step 2: Synthesis of 8-bromo-6-methylquinolin-4-ol

    • The (E)-N-(2-bromo-4-methylphenyl)-3-(dimethylamino)acrylamide from the previous step is treated with a suitable acid catalyst, such as polyphosphoric acid or a mixture of acetic anhydride and sulfuric acid, at an elevated temperature to effect cyclization. Upon completion, the reaction mixture is cooled and neutralized, leading to the precipitation of the desired quinolin-4-ol.

  • Step 3: Synthesis of this compound

    • The 8-bromo-6-methylquinolin-4-ol is suspended in a chlorinating agent, such as phosphorus oxychloride (POCl3), and heated to reflux. The reaction progress is monitored, and upon completion, the excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base to precipitate the final product, which is then collected by filtration and purified.

Causality and Mechanistic Insights:

The initial acylation of 2-bromo-4-methylaniline is a standard nucleophilic acyl substitution. The subsequent intramolecular cyclization is a key step that forms the quinoline ring system. This reaction is typically acid-catalyzed and proceeds via an electrophilic aromatic substitution mechanism. The final chlorination of the quinolin-4-ol to the 4-chloroquinoline is a classic conversion of a hydroxyl group to a chloride using a strong chlorinating agent like POCl3.

Visualizing the Pathway:

Route_1_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination 2-bromo-4-methylaniline 2-bromo-4-methylaniline acrylamide_intermediate (E)-N-(2-bromo-4-methylphenyl)- 3-(dimethylamino)acrylamide 2-bromo-4-methylaniline->acrylamide_intermediate (E)-3-(dimethylamino)acryloyl chloride quinolin-4-ol 8-bromo-6-methylquinolin-4-ol acrylamide_intermediate->quinolin-4-ol Acid catalyst, heat final_product This compound quinolin-4-ol->final_product POCl3, heat

Caption: Synthetic pathway for Route 1.

Route 2: Gould-Jacobs Reaction Approach

This alternative route utilizes the Gould-Jacobs reaction, a well-established method for synthesizing quinolines. This pathway often offers advantages in terms of starting material availability and potentially fewer steps.

Experimental Protocol:

  • Step 1: Synthesis of diethyl 2-((2-bromo-4-methylphenylamino)methylene)malonate

    • 2-bromo-4-methylaniline (1.0 eq) is reacted with diethyl 2-(ethoxymethylene)malonate (1.05 eq) at an elevated temperature. The reaction typically proceeds neat or in a high-boiling solvent. The ethanol generated is removed by distillation to drive the reaction to completion. The product is often used in the next step without extensive purification.

  • Step 2: Synthesis of ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate

    • The intermediate from the previous step is cyclized by heating in a high-boiling solvent, such as Dowtherm A, or by using a strong acid catalyst. This thermal cyclization proceeds via an intramolecular electrophilic aromatic substitution.

  • Step 3: Saponification and Decarboxylation

    • The resulting quinoline-3-carboxylate is saponified using a strong base, such as sodium hydroxide, to the corresponding carboxylic acid. The reaction mixture is then acidified to induce decarboxylation, affording 8-bromo-6-methylquinolin-4-ol.

  • Step 4: Chlorination

    • The final step is the chlorination of 8-bromo-6-methylquinolin-4-ol with a chlorinating agent like phosphorus oxychloride, similar to Route 1, to yield the target molecule.

Causality and Mechanistic Insights:

The Gould-Jacobs reaction begins with the condensation of an aniline with an ethoxymethylenemalonate derivative. The subsequent thermal or acid-catalyzed cyclization is a six-electron electrocyclic reaction followed by tautomerization to form the quinolin-4-ol ring system. The saponification and decarboxylation steps are standard organic transformations to remove the ester group at the 3-position. The final chlorination follows the same mechanism as in Route 1.

Visualizing the Pathway:

Route_2_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification & Decarboxylation cluster_3 Step 4: Chlorination 2-bromo-4-methylaniline 2-bromo-4-methylaniline malonate_intermediate diethyl 2-((2-bromo-4-methylphenylamino) methylene)malonate 2-bromo-4-methylaniline->malonate_intermediate Diethyl 2-(ethoxymethylene)malonate, heat carboxylate_intermediate ethyl 8-bromo-4-hydroxy-6-methyl quinoline-3-carboxylate malonate_intermediate->carboxylate_intermediate Heat (e.g., Dowtherm A) quinolin-4-ol 8-bromo-6-methylquinolin-4-ol carboxylate_intermediate->quinolin-4-ol 1. NaOH, H2O 2. H+, heat final_product This compound quinolin-4-ol->final_product POCl3, heat

Caption: Synthetic pathway for Route 2.

Comparative Analysis of Synthetic Efficiency

The choice between these two synthetic routes will depend on several factors, including the desired scale, available starting materials, and equipment. Below is a table summarizing the key comparative metrics.

MetricRoute 1: Multi-step SynthesisRoute 2: Gould-Jacobs Reaction
Starting Materials 2-bromo-4-methylaniline, (E)-3-(dimethylamino)acryloyl chloride2-bromo-4-methylaniline, diethyl 2-(ethoxymethylene)malonate
Number of Steps 34
Key Reactions Acylation, Intramolecular Cyclization, ChlorinationCondensation, Thermal Cyclization, Saponification, Decarboxylation, Chlorination
Overall Yield Generally moderate to goodCan be high, but requires careful optimization of each step
Scalability Potentially more straightforward to scale due to fewer steps and well-defined intermediates.The thermal cyclization step may require specialized high-temperature equipment for large-scale production.
Atom Economy Can be lower due to the use of a chlorinating agent in the final step.Also impacted by the use of a chlorinating agent and the loss of the carboxylate group.
Reagent Cost & Availability (E)-3-(dimethylamino)acryloyl chloride may be more expensive or require synthesis.Diethyl 2-(ethoxymethylene)malonate is a readily available and relatively inexpensive commodity chemical.
Safety Considerations Use of POCl3 requires careful handling due to its corrosive and reactive nature.Use of high-boiling solvents like Dowtherm A requires appropriate engineering controls for high-temperature reactions. POCl3 is also used.

Conclusion and Recommendations

Both routes present viable options for the synthesis of this compound.

  • Route 1 is a more direct approach with fewer synthetic steps. This can be advantageous for reducing overall synthesis time and potential material loss between steps. However, the availability and cost of the acryloyl chloride starting material may be a limiting factor for large-scale synthesis.

  • Route 2 , the Gould-Jacobs approach, utilizes more common and less expensive starting materials. While it involves an additional step, the reactions are generally robust and well-understood. This route may be more cost-effective for large-scale production, provided the necessary equipment for the high-temperature cyclization is available.

Ultimately, the choice of synthetic route will be dictated by the specific requirements of the research or production campaign. For laboratory-scale synthesis where time and simplicity are prioritized, Route 1 may be preferred. For larger-scale manufacturing where cost of goods is a primary driver, Route 2 is likely the more economical choice. It is recommended that researchers perform a small-scale trial of both routes to determine the most efficient and practical method for their specific laboratory conditions and capabilities.

References

  • Title: Preparation of quinoline derivatives as inhibitors of protein kinases Source: World Intellectual Property Organization, WO2005070908A1 URL

A Researcher's Guide to Characterizing the Cross-Reactivity Profile of Novel Kinase Inhibitors: A Case Study of 8-Bromo-4-chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous potent kinase inhibitors.[1] Molecules such as Bosutinib, Lapatinib, and Icotinib have demonstrated clinical efficacy by targeting specific kinases that drive cancer progression.[2][3][4] However, the therapeutic window of any kinase inhibitor is critically defined by its selectivity—its ability to inhibit the intended target while sparing other kinases and off-target proteins.[5] Unintended interactions can lead to a spectrum of outcomes, from unexpected therapeutic benefits to severe adverse events.[6][7]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel quinoline-based compound, using the hypothetical case of 8-Bromo-4-chloro-6-methylquinoline. While specific experimental data for this compound is not yet publicly available, this document will equip researchers with the rationale, methodologies, and data interpretation strategies necessary to conduct a thorough investigation. We will draw upon the established profiles of clinically relevant quinoline derivatives to provide context and comparative data.

The Quinoline Scaffold: A Double-Edged Sword of Potency and Promiscuity

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a versatile template for designing ATP-competitive kinase inhibitors.[8] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP, while the broader planar structure allows for extensive interactions within the ATP-binding pocket. The specific substitutions on the quinoline core are instrumental in dictating both potency and selectivity.[9][10] For instance, in the case of this compound, the bromine, chlorine, and methyl groups are expected to modulate its interaction with a range of kinases.[11]

While this chemical versatility is advantageous for generating potent inhibitors, it also presents the risk of cross-reactivity with multiple kinases, whose ATP-binding sites are highly conserved. Therefore, a systematic evaluation of a new compound's selectivity is a cornerstone of its preclinical development.

Primary Target Hypothesis and Signaling Pathway Context

Based on the quinoline scaffold, a primary hypothesis is that this compound could target members of the epidermal growth factor receptor (EGFR) family or other receptor tyrosine kinases (RTKs), similar to known quinoline-based drugs like Lapatinib and Icotinib.[3][12] These kinases are pivotal in regulating cell proliferation, survival, and differentiation through downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[13]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates AKT AKT PI3K->AKT Activates AKT->Transcription_Factors Regulates Gene_Expression Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Gene_Expression Drives

Caption: EGFR signaling pathways potentially targeted by quinoline derivatives.

Comparative Cross-Reactivity Profiling: A Benchmarking Approach

To understand the selectivity of this compound, its inhibitory profile should be compared against a panel of well-characterized kinase inhibitors. This provides a valuable context for interpreting the significance of any observed off-target activities. Below is an illustrative comparison table showcasing the kind of data that would be generated.

Kinase TargetThis compound (Hypothetical IC50, nM)Lapatinib (IC50, nM)[14][15]Dasatinib (IC50, nM)[16]Bosutinib (IC50, nM)[2][17][18][19][20]
Primary Targets
EGFR1510.8>10,0001.2
HER2 (ErbB2)259.2>10,0001.0
SRC50>10,0000.51.2
ABL150>10,0000.61.0
Key Off-Targets
VEGFR2>1,000>10,000129.4
PDGFRβ>1,000>10,0002839
c-KIT>1,000>10,000124
LCK80>10,0001.11.2
p38α>5,000>10,00030>10,000

This table presents hypothetical data for this compound for illustrative purposes. The data for the comparator compounds are derived from published sources.

Experimental Workflow for Kinase Profiling

A robust and systematic approach is essential for generating a reliable cross-reactivity profile. A large-panel in vitro kinase assay is the industry standard for this purpose.

Kinase_Profiling_Workflow Compound_Prep Prepare Serial Dilutions of This compound Add_Compound Add Compound Dilutions to Plates Compound_Prep->Add_Compound Kinase_Panel Select a Broad Kinase Panel (e.g., 400+ kinases) Assay_Plate Dispense Kinase, Substrate, and ATP into Assay Plates Kinase_Panel->Assay_Plate Assay_Plate->Add_Compound Incubation Incubate to Allow Kinase Reaction Add_Compound->Incubation Detection Add Detection Reagent (e.g., Luminescence-based) Incubation->Detection Read_Plate Measure Signal on a Plate Reader Detection->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Values Read_Plate->Data_Analysis Selectivity_Profile Generate Kinase Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: A typical workflow for in vitro kinase profiling.

Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a common method for assessing kinase inhibition by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • This compound

  • Kinase panel (commercially available)

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Acoustic liquid handler or multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution to generate a range of concentrations to be tested (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 384-well plate, dispense the kinase, its specific substrate, and ATP in the kinase assay buffer. The ATP concentration should be at or near the Km for each kinase to ensure a sensitive measurement of inhibition.[5]

    • Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Interpreting the Cross-Reactivity Data: Beyond the IC50

The raw IC50 values provide a quantitative measure of potency, but a deeper analysis is required to understand the selectivity profile. Key metrics include:

  • Selectivity Score (S-score): This can be calculated in various ways, for example, by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Kinome Map Visualization: Plotting the inhibited kinases on a kinome dendrogram provides an intuitive visual representation of the compound's selectivity across the different kinase families.

Conclusion: A Roadmap for Rational Drug Design

The comprehensive characterization of a novel compound's cross-reactivity profile is a non-negotiable step in modern drug discovery. For a promising scaffold like the quinoline derivative this compound, a systematic approach as outlined in this guide is paramount. By benchmarking against established drugs, employing robust experimental protocols, and performing insightful data analysis, researchers can build a clear picture of a compound's selectivity. This knowledge is not only crucial for predicting potential toxicities but also for uncovering novel therapeutic opportunities and guiding the next steps in the journey from a promising molecule to a life-saving medicine.

References

  • Wikipedia. Icotinib. [Link]

  • PubChem. Icotinib. [Link]

  • ResearchGate. Cellular mechanisms of action of icotinib. [Link]

  • National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Patsnap Synapse. What is the mechanism of Icotinib Hydrochloride? [Link]

  • Patsnap Synapse. What is Icotinib Hydrochloride used for? [Link]

  • National Institutes of Health. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. [Link]

  • PubMed. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. [Link]

  • PubMed. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. [Link]

  • ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • National Institutes of Health. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. [Link]

  • MDPI. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

  • National Institutes of Health. Bosutinib Therapy in Patients With Chronic Myeloid Leukemia: Practical Considerations for Management of Side Effects. [Link]

  • National Institutes of Health. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]

  • National Institutes of Health. Cross-intolerance with bosutinib after prior tyrosine kinase inhibitors for Philadelphia chromosome-positive leukemia: long-term. [Link]

  • Haematologica. Cross-intolerance with bosutinib after prior tyrosine kinase inhibitors for Philadelphia chromosome-positive leukemia: long-term analysis of a phase I/II study. [Link]

  • Taylor & Francis Online. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? [Link]

  • ResearchGate. Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

  • PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • AACR Journals. Lapatinib, a Dual EGFR and HER2 Kinase Inhibitor, Selectively Inhibits HER2-Amplified Human Gastric Cancer Cells and is Synergistic with Trastuzumab In vitro and In vivo. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • ACS Publications. Styrylquinoline Derivatives as IGF1R Inhibitors. [Link]

  • ResearchGate. Incidence of Cross-Intolerance a Between Bosutinib and Prior Imatinib Treatment. [Link]

  • Haematologica. Cross-intolerance with bosutinib after prior tyrosine kinase inhibitors for Philadelphia chromosome-positive leukemia: long-term analysis of a phase I/II study. [Link]

  • ResearchGate. A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). [Link]

  • Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • National Institutes of Health. Targeted Kinase Selectivity from Kinase Profiling Data. [Link]

  • protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • PLOS One. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor. [Link]

  • National Institutes of Health. A Radioactive in vitro ERK3 Kinase Assay. [Link]

  • The Chemical Probes Portal. Lapatinib. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • PubMed. Investigating biological activity spectrum for novel quinoline analogues. [Link]

Sources

Safety Operating Guide

8-Bromo-4-chloro-6-methylquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 8-Bromo-4-chloro-6-methylquinoline, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols for handling halogenated aromatic compounds.

Understanding the Hazard Profile

This compound is a halogenated quinoline derivative. Its proper disposal is critical due to its toxicological properties and persistence in the environment. The primary hazards associated with this compound are acute oral toxicity and the potential for serious eye damage. As a halogenated aromatic compound, it is classified as hazardous waste and requires specialized disposal procedures.[1]

Key Chemical Information:

PropertyValue
CAS Number 1156602-22-0
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
Hazard Classifications Acute Toxicity, Oral (Category 3), Serious Eye Damage (Category 1)
Storage Class 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Essential PPE includes:

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should also be worn.[2]

  • Hand Protection: Wear chemical-resistant gloves. Given that this compound can be absorbed through the skin, consider double-gloving. Nitrile gloves are a common choice, but always consult the manufacturer's compatibility chart for the specific chemical.[3][4]

  • Body Protection: A fully buttoned lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.[3]

  • Respiratory Protection: All handling of this solid compound should be done in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust.[5]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal. As a halogenated organic compound, this compound must not be mixed with non-halogenated waste streams.[6][7][8]

Protocol for Waste Collection:

  • Select the Appropriate Waste Container:

    • Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."[4][7]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[4][9]

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[8]

    • The label must include:

      • The full chemical name: "this compound"

      • The primary hazards: "Toxic," "Irritant"

      • The date the first waste was added.

      • The name of the principal investigator or laboratory responsible.

  • Transferring the Waste:

    • Conduct all transfers of the solid waste inside a chemical fume hood.

    • Carefully place the solid this compound into the designated waste container. Avoid creating dust.

    • If the compound is dissolved in a solvent for transfer, the entire solution must be disposed of as halogenated liquid waste.

  • Container Management:

    • Keep the waste container securely closed when not in use.[8]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert:

    • If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[1]

    • Alert colleagues and your institution's Environmental Health and Safety (EHS) office.[1]

  • Secure the Area:

    • Restrict access to the spill area.

    • Ensure proper ventilation if it is safe to do so.

  • Cleanup (for small, manageable spills):

    • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material, such as dry sand or vermiculite. Do not use combustible materials like sawdust.[10]

    • Carefully sweep the absorbed material into the designated "Halogenated Organic Solids" waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[1]

    • All materials used for cleanup (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.[1]

Disposal Pathways

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]

Workflow for Final Disposal:

  • Container Full: Once the waste container is full (no more than 90% capacity), seal it securely.[9]

  • Request Pickup: Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.

  • Documentation: Complete any necessary waste manifest forms provided by the disposal company, ensuring all information is accurate.

  • Incineration: The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[7] This process is designed to destroy the compound and manage the resulting byproducts, such as hydrogen halides, in an environmentally sound manner.

Below is a decision-making workflow for the proper disposal of this compound.

G start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Step 2: Assess the Form of the Waste ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste (in solution) assess_form->liquid_waste Liquid collect_solid Step 3a: Place in 'Halogenated Organic Solids' Waste Container solid_waste->collect_solid collect_liquid Step 3b: Place in 'Halogenated Organic Liquids' Waste Container liquid_waste->collect_liquid label_container Step 4: Ensure Container is Properly Labeled with Chemical Name and Hazards collect_solid->label_container collect_liquid->label_container store Step 5: Store Container in Designated Satellite Accumulation Area label_container->store full Step 6: When Container is Full, Securely Seal and Request Pickup store->full ehs_pickup Step 7: Arrange for Pickup by Licensed Hazardous Waste Vendor full->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

  • Spill Management - Rutgers University. (n.d.). Retrieved from Rutgers University Environmental Health and Safety. [Link]

  • BROMINE | Occupational Safety and Health Administration. (n.d.). Retrieved from OSHA. [Link]

  • 1-Bromopropane - OSHA. (2013). Retrieved from Occupational Safety and Health Administration. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Retrieved from Hazardous Waste Experts. [Link]

  • Halogenated Solvents - Washington State University. (n.d.). Retrieved from Washington State University Environmental Health & Safety. [Link]

  • BROMINE | Occupational Safety and Health Administration. (n.d.). Retrieved from OSHA. [Link]

  • HAZARDOUS WASTE SEGREGATION - Bucknell University. (2016). Retrieved from Bucknell University. [Link]

  • Method 612: Chlorinated Hydrocarbons - EPA. (n.d.). Retrieved from U.S. Environmental Protection Agency. [Link]

  • Halogenated Solvents in Laboratories - Temple University. (n.d.). Retrieved from Temple University Environmental Health and Radiation Safety. [Link]

  • Wastewater Technology Fact Sheet: Dechlorination - EPA. (n.d.). Retrieved from U.S. Environmental Protection Agency. [Link]

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2024). Retrieved from ResearchGate. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved from ETH Zürich. [Link]

Sources

Mastering the Handling of 8-Bromo-4-chloro-6-methylquinoline: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of novel therapeutics and functional materials, 8-Bromo-4-chloro-6-methylquinoline is a compound of significant interest to the scientific community. However, its potent chemical properties necessitate a robust and well-informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage the risks associated with this chemical, ensuring both personal safety and the integrity of your research.

Hazard Profile: Understanding the Risks

This compound is classified with the following hazard statements:

  • H301: Toxic if swallowed .[1][2][3]

  • H318: Causes serious eye damage .[2][3]

The signal word for this compound is "Danger".[1][2] These classifications underscore the critical need for stringent safety protocols to prevent accidental ingestion and eye contact. The primary routes of exposure are ingestion, and direct contact with the eyes and skin. While it is a solid, fine powders can become airborne, posing an inhalation risk. Therefore, a comprehensive PPE strategy is the first and most critical line of defense.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Specification Purpose & Rationale
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Inspect gloves for any signs of degradation or punctures before use.[4]
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[4][5]
Task-Dependent Respiratory ProtectionN95 Particulate Respirator or higherFor handling the solid, powdered form to prevent inhalation of dust particles.[4]
Primary & Secondary Body ProtectionLaboratory Coat & Chemical-resistant ApronProtects skin and personal clothing from contamination.[4] An apron is recommended for handling larger quantities.
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[4][6]

Expert Insight: The choice of nitrile gloves is based on their broad resistance to a range of chemicals. However, for prolonged operations or when handling solutions, it is prudent to consult a glove compatibility chart for the specific solvent being used. Double-gloving is a recommended practice when handling highly toxic compounds.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 Ensure proper fit handle1 Weigh Compound prep2->handle1 Verify inward airflow handle2 Perform Experiment handle1->handle2 Use anti-static weigh boat clean1 Decontaminate Surfaces & Glassware handle2->clean1 After experiment completion clean2 Dispose of Waste clean1->clean2 Segregate waste streams clean3 Doff PPE clean2->clean3 In designated area

Caption: A step-by-step workflow outlining the safe handling of this compound from preparation to disposal.

I. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[4] If handling the powder outside of a containment system, an N95 respirator is required.

  • Work Area Preparation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure the sash is at the appropriate height.

II. Handling:

  • Weighing: When weighing the solid, use an anti-static weigh boat to prevent dispersal of the powder. Perform this task in the fume hood.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.[4]

  • Experimental Procedures: Maintain a safe distance from the reaction and use appropriate shielding.[4] Never work alone in the laboratory.[7]

III. Cleanup and Disposal Plan:

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.[4]

  • Waste Disposal: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[4][8] Do not mix with other waste streams unless compatibility has been verified.

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination.[4] Dispose of single-use items in the hazardous waste container.[4] Always wash your hands thoroughly with soap and water after removing gloves.[9]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[10][11] Remove contaminated clothing.[10][12]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[10][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[10][11] If breathing is difficult, give oxygen.[10] Seek medical attention.

  • Ingestion: Rinse mouth with water.[10] Do not induce vomiting.[10] Seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. By understanding the inherent hazards of this compound and rigorously adhering to the PPE and handling protocols outlined in this guide, researchers can confidently advance their scientific endeavors while ensuring a safe and secure laboratory environment.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • This compound. Achmem.
  • QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • SAFETY DATA SHEET. MilliporeSigma.
  • Chemical Safety Data Sheet MSDS / SDS - 8-broMo-4-chloro-6-Methylquinazoline. ChemicalBook.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Discover the Various Types of PPE for Optimal Chemical Safety.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy.
  • PPE for Hazardous Chemicals. Canada Safety Training.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • safety rules and procedures for students in chemistry laboratory courses.
  • Chemistry Lab Safety Rules. PozeSCAF.
  • UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble.
  • This compound | 1156602-22-0. Sigma-Aldrich.
  • This compound | 1156602-22-0. ChemicalBook.
  • 6-Bromo-4-chloro-8-methylquinoline SDS, 1086062-90-9 Safety Data Sheets. ECHEMI.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-4-chloro-6-methylquinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
8-Bromo-4-chloro-6-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.